Spinosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
175274-51-8 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
VAKIESMDOCVMDV-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Synonyms |
spinosine |
Origin of Product |
United States |
Foundational & Exploratory
Spinosine's Mechanism of Action on the GABAergic System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosine, a C-glycoside flavonoid found in the seeds of Ziziphus jujuba var. spinosa, has long been utilized in traditional medicine for its sedative and anxiolytic properties. Accumulating scientific evidence points towards the modulation of the γ-aminobutyric acid (GABA)ergic system as a core component of its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how this compound interacts with the GABAergic system, with a focus on its effects on GABAA receptors. This document synthesizes available data, details relevant experimental methodologies, and presents visual representations of the key pathways and experimental workflows to serve as a resource for researchers and professionals in neuroscience and drug development.
Introduction: this compound and the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Its principal neurotransmitter, GABA, exerts its effects primarily through two classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAA receptors are ligand-gated ion channels that, upon binding GABA, undergo a conformational change that opens an intrinsic chloride (Cl⁻) channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound's therapeutic effects, particularly its anxiolytic and sedative-hypnotic actions, are increasingly attributed to its interaction with this system. In vivo studies have demonstrated that the anxiolytic-like effects of this compound can be blocked by the GABAA receptor antagonist flumazenil (B1672878), strongly suggesting a direct or indirect interaction with the GABAA receptor complex[1]. This interaction appears to be one of positive allosteric modulation, where this compound enhances the effect of GABA without directly activating the receptor itself.
This compound's Interaction with GABAA Receptors
The current body of research indicates that this compound functions as a positive allosteric modulator of GABAA receptors. This mode of action is similar to that of benzodiazepines, a well-known class of anxiolytic and sedative drugs.
Allosteric Modulation at the Benzodiazepine (B76468) Binding Site
The antagonism of this compound's anxiolytic effects by flumazenil, a competitive antagonist at the benzodiazepine binding site on the GABAA receptor, is a key piece of evidence supporting this compound's mechanism of action[1]. This suggests that this compound binds to a site on the GABAA receptor that is identical to, or overlaps with, the benzodiazepine binding site. By binding to this allosteric site, this compound is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding, leading to a greater inhibitory effect.
Potentiation of GABA-Induced Chloride Currents
The functional consequence of this compound's interaction with the GABAA receptor is the potentiation of GABA-induced chloride currents. While specific electrophysiological data quantifying the EC50 of this compound's potentiation is not yet widely available in the public domain, the blockade of its in vivo effects by flumazenil strongly implies such a mechanism. This enhancement of chloride influx leads to a more profound hyperpolarization of the postsynaptic neuron, contributing to the observed sedative and anxiolytic effects.
Quantitative Data Summary
A comprehensive search of the current literature did not yield specific quantitative data for this compound's binding affinity (Ki) to GABAA receptors or its half-maximal effective concentration (EC50) for the potentiation of GABA-induced chloride currents. The primary evidence for its mechanism of action comes from in vivo pharmacological studies using antagonists. The following table summarizes the key in vivo finding:
| Compound | Antagonist | Effect Measured | Outcome | Reference |
| This compound | Flumazenil (GABAA antagonist) | Anxiolytic-like effects | Blocked | [1] |
Further research is required to determine the precise binding kinetics and functional potency of this compound at various GABAA receptor subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments that have been and can be used to elucidate the mechanism of action of this compound on the GABAergic system.
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the GABAA receptor, likely at the benzodiazepine site.
-
Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor benzodiazepine binding site.
-
Materials:
-
Rat or mouse whole brain tissue
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Non-specific binding control: Clonazepam (1 µM)
-
This compound (various concentrations)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4)
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Wash the final pellet with incubation buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In triplicate, combine the membrane preparation, [³H]Flunitrazepam (final concentration ~1 nM), and either incubation buffer (for total binding), clonazepam (for non-specific binding), or varying concentrations of this compound.
-
Incubate at 4°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]Flunitrazepam binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potentiation of GABA-induced chloride currents by this compound in cultured neurons or heterologous expression systems.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the potentiation of GABA-evoked currents.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABAA receptors (e.g., HEK293 cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
GABA solutions (at a concentration that elicits a submaximal response, e.g., EC10-EC20).
-
This compound solutions (various concentrations).
-
Patch-clamp amplifier, data acquisition system, and perfusion system.
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of the submaximal GABA concentration to elicit a baseline control current.
-
Co-apply the same concentration of GABA with various concentrations of this compound.
-
Ensure a sufficient washout period between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound for each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action on the GABAA Receptor
Caption: this compound's positive allosteric modulation of the GABAA receptor.
Experimental Workflow for GABAA Receptor Binding Assay
Caption: Workflow for determining this compound's GABAA receptor binding affinity.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for measuring this compound's potentiation of GABA currents.
Conclusion and Future Directions
However, to fully characterize this compound's pharmacological profile and its potential as a therapeutic agent, further research is imperative. Future studies should focus on:
-
Quantitative Binding Studies: Determining the binding affinity (Ki) of this compound for different GABAA receptor subtypes to understand its receptor selectivity.
-
Electrophysiological Characterization: Quantifying the potency (EC50) and efficacy of this compound in potentiating GABA-induced currents at various GABAA receptor isoforms.
-
Structural Biology: Elucidating the precise binding site and the conformational changes induced by this compound binding through techniques such as X-ray crystallography or cryo-electron microscopy.
-
In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) to confirm target engagement in the living brain.
A more detailed understanding of this compound's interaction with the GABAergic system will not only solidify its therapeutic potential but also pave the way for the development of novel, more specific, and efficacious modulators of GABAA receptors for the treatment of anxiety, insomnia, and other neurological disorders.
References
Spinosine from Ziziphus spinosa: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosine, a C-glycosyl flavone (B191248) found predominantly in the seeds of Ziziphus spinosa (also known as Ziziphus jujuba var. spinosa), has garnered significant scientific interest for its sedative, anxiolytic, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of this compound. It details comprehensive experimental protocols, presents quantitative data in comparative tables, and visualizes key processes and mechanisms of action through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The scientific exploration of the chemical constituents of Ziziphus spinosa seeds, a plant with a long history of use in traditional medicine for insomnia and anxiety, led to the identification of several flavonoids. Among the seminal works, the research by Cheng et al. in 2000 stands out as a key early investigation into the flavonoid composition of these seeds, where this compound was isolated and characterized as a significant component.[1] This work, along with subsequent studies, has solidified the importance of this compound as one of the primary bioactive compounds responsible for the plant's therapeutic effects.
Physicochemical Properties and Structure
This compound is a flavone C-glycoside. Its structure consists of a flavone backbone substituted with hydroxy groups at positions 5 and 4', a methoxy (B1213986) group at position 7, and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue attached to position 6 via a C-glycosidic bond.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₁₅ | [2] |
| Molecular Weight | 608.5 g/mol | [2] |
| CAS Number | 72063-39-9 | [2] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Ziziphus spinosa seeds involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity.
Extraction
The initial step involves the extraction of crude flavonoids from the powdered seeds. Several methods have been employed, with solvent extraction being the most common.
Protocol 1: Ultrasonic-Assisted Solvent Extraction
-
Preparation of Plant Material: Dry the seeds of Ziziphus spinosa and grind them into a coarse powder.
-
Defatting: To remove lipids that can interfere with subsequent purification steps, soak the powdered seeds in petroleum ether (1:2.5 w/v) for 1 hour, followed by refluxing twice, each for 2 hours. The defatted residue is then dried.
-
Extraction: The defatted powder is then subjected to ultrasonic-assisted extraction with an ethanol (B145695) solution. Optimal conditions reported include using 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL) for 60 minutes.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
Purification
The crude extract is a complex mixture of compounds requiring further purification to isolate this compound. This is typically achieved through a combination of macroporous resin and silica (B1680970) gel column chromatography.
Protocol 2: Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., D-101) by washing it sequentially with ethanol and then water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated macroporous resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol). Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fractions rich in this compound are typically eluted with 50-70% ethanol.
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., a mixture of petroleum ether and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of petroleum ether, ethyl acetate (B1210297), and methanol. The gradient can be started with a less polar mixture (e.g., 2:1:0.2 petroleum ether:ethyl acetate:methanol) and gradually increased in polarity (e.g., to 1:1:0.25).[3]
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Table 2: Comparative Yield and Purity of this compound from Different Methods
| Extraction Method | Purification Method | Yield | Purity | Reference |
| Ultrasonic Extraction | Macroporous Resin, Flash Chromatography, Preparative HPLC | 82.8% (from 31.2g defatted ZSS) | 98.2% | [4] |
| Ethanol Reflux | Macroporous Resin, Silica Gel Chromatography | - | >90.58% | [3] |
Note: Yields can vary significantly based on the quality of the plant material and the precise experimental conditions.
Structural Elucidation
The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The doubling of some signals in the NMR spectra at room temperature suggests the presence of two rotational isomers (rotamers) due to restricted rotation around the C-C bond between the flavone ring and the C-glycosyl moiety.[5]
Table 3: Key ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| Flavone Backbone | ||
| 2 | 164.2 | - |
| 3 | 103.1 | 6.81 (s) |
| 4 | 182.4 | - |
| 5 | 161.4 | - |
| 6 | 108.9 | - |
| 7 | 163.1 | - |
| 8 | 94.6 | 6.49 (s) |
| 9 | 157.4 | - |
| 10 | 105.7 | - |
| 1' | 121.5 | - |
| 2', 6' | 128.8 | 7.89 (d, J=8.8) |
| 3', 5' | 116.1 | 6.92 (d, J=8.8) |
| 4' | 161.2 | - |
| 7-OCH₃ | 56.4 | 3.90 (s) |
| Glucose (Inner) | ||
| 1'' | 74.1 | 4.95 (d, J=9.8) |
| Glucose (Outer) | ||
| 1''' | 104.5 | 4.58 (d, J=7.0) |
(Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data compiled from various sources.)
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. The fragmentation pattern can help in identifying the different components of the molecule, such as the sugar moieties and the aglycone.
Analytical Methods for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantitative analysis of this compound in plant extracts and biological samples.
Protocol 4: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate solution, pH 5.3) in a ratio of 40:40:20 (v/v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Table 4: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.001 mg/kg |
| Limit of Quantitation (LOQ) | ~0.005 mg/kg |
| Recovery | 74.9% - 104.0% |
(Note: These values are illustrative and can vary depending on the specific method and matrix.)
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects, particularly its anxiolytic and sedative properties, are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system. Research suggests that this compound's mechanism of action involves the modulation of the serotonin (B10506) (5-HT) and γ-aminobutyric acid (GABA) systems.[8]
Interaction with the Serotonergic System
This compound has been shown to interact with the 5-HT1A receptor.[8][9] It is suggested to act as an antagonist on both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[5] This modulation of the serotonergic pathway is a key aspect of its anxiolytic effects. The activation of the 5-HT1A receptor can lead to the normalization of downstream signaling molecules like protein kinase A (PKA) and cAMP response element-binding protein (CREB).[9]
Interaction with the GABAergic System
The anxiolytic-like effects of this compound are also attributed to its modulation of the GABAA receptor.[8] The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. This compound's interaction with this receptor contributes to its sedative and hypnotic properties.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
This compound Signaling Pathways
Caption: Proposed signaling pathways for this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Spinosin | C28H32O15 | CID 155692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bioavailability and Pharmacokinetics of Spinosine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, is a compound of significant interest for its sedative, hypnotic, and neuroprotective effects.[1][2] Understanding its bioavailability and pharmacokinetic profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the existing data on the bioavailability and pharmacokinetics of this compound in rodent models. It summarizes quantitative data from key studies, details the experimental protocols used, and visualizes critical processes to support further research and development. Overall, studies in rats indicate that this compound exhibits poor oral bioavailability, with rapid elimination following intravenous administration.
Pharmacokinetic Parameters of this compound in Rats
The pharmacokinetic profile of this compound has been investigated in rats following both intravenous (IV) and oral (PO) administration. The data reveals key characteristics of its absorption, distribution, metabolism, and excretion (ADME).
Intravenous Administration
Following a single intravenous bolus, this compound's concentration in plasma conforms to a two-compartment model, indicating distribution from a central compartment (blood) to peripheral compartments (tissues) before elimination.[3] The compound is characterized by rapid distribution and a relatively short elimination half-life.
Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Intravenous Dose
| Parameter | Value | Units | Study Reference |
|---|---|---|---|
| Dose | 20 | mg/kg | [3] |
| t½α (Distribution Half-life) | 6.66 | min | [3] |
| t½β (Elimination Half-life) | 51.5 | min | [3] |
| CLs (Systemic Clearance) | 1.42 | L/min | [3] |
| AUC₀-t (Area Under the Curve) | 2.83 | mg·min/mL | [3] |
| Vc (Volume of Central Compartment) | 14.0 | L/kg |[3] |
Oral Administration
Oral administration studies of pure this compound and this compound-containing extracts highlight its limited oral absorption.
Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose
| Parameter | Value | Units | Formulation | Study Reference |
|---|---|---|---|---|
| Dose | 20 | mg/kg | Pure this compound | [4] |
| Cmax (Maximum Concentration) | 132.2 ± 10.6 | ng/mL | Pure this compound | [4] |
| Tmax (Time to Cmax) | 5.33 ± 0.58 | h | Pure this compound | [4] |
| t½ (Elimination Half-life) | 4.89 ± 0.37 | h | Pure this compound | [4] |
| AUC₀-t (Area Under the Curve) | 1.02 ± 0.09 | µg·h/L | Pure this compound | [4] |
| Dose | 20 | g/kg | ZJS Extract | [1] |
| Cmax (Maximum Concentration) | 224 ± 82 | µg/L | ZJS Extract | [1] |
| Tmax (Time to Cmax) | 5.5 ± 0.6 | h | ZJS Extract | [1] |
| t½ (Elimination Half-life) | 5.8 ± 0.9 | h | ZJS Extract |[1] |
Bioavailability, Distribution, and Cellular Transport
Bioavailability
The significant difference between the AUC values after intravenous and oral administration suggests that this compound has poor oral bioavailability. This is a critical consideration for the development of oral dosage forms.
Tissue Distribution
Following intravenous administration in rats, this compound distributes extensively and rapidly into various tissues.[3] A peak in tissue concentration was observed at 20 minutes post-administration in the liver and brain.[3] The highest concentrations of this compound were found in the liver, followed by the spleen and kidney.[3] Lower levels were detected in the testis and the brain.[3] Notably, this compound was not detected in smooth and skeletal muscle.[3]
Within the brain, this compound shows a wide regional distribution, with higher concentrations observed in the corpus striatum and hippocampus compared to other areas like the olfactory region, cerebrum, and cerebellum.[5]
Cellular Transport Mechanisms
The absorption of this compound is believed to be an energy-dependent active transport process. Its efflux from cells is mediated by P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP), which are ATP-driven efflux pumps that can limit the intracellular accumulation and bioavailability of various compounds.[6][7][8]
Experimental Protocols
Detailed and robust experimental design is fundamental to generating reliable pharmacokinetic data. The following sections summarize the methodologies employed in key rodent studies of this compound.
General Pharmacokinetic Study Workflow
The diagram below illustrates a typical workflow for a pharmacokinetic study in a rodent model.
Bioanalytical Methods
Accurate quantification of this compound in biological matrices is achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 3: Summary of Bioanalytical Methodologies for this compound Quantification
| Method | HPLC with UV Detection | HPLC with UV Detection | LC-MS/MS | LC-ESI-MS/MS |
|---|---|---|---|---|
| Study Application | IV Pharmacokinetics in Rat Plasma & Tissues | Oral Pharmacokinetics in Rat Plasma (Extract) | Oral Pharmacokinetics in Rat Plasma | IV Brain Tissue Distribution in Rats |
| Animal Model | Rats | Wistar Rats | Wistar Rats | Rats |
| Sample Prep | N/A | Protein precipitation with acetonitrile.[9][10] | Liquid-liquid extraction with methyl tert-butyl ether after acidification.[4] | Protein precipitation with acetonitrile.[5] |
| Column | ODS (250 x 4.6 mm)[3] | Hypersil C18 (200 x 4.6 mm, 5 µm)[9][10] | Agilent Zorbax SB-C18 (50 x 4.6 mm, 5 µm)[4] | YMC ODS-AQ™ (250 × 2.0 mm, 3.5 μm)[5] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (23:77:1)[3] | Acetonitrile:Water:Acetic Acid (15:85:1)[9] | Acetonitrile:Water (30:70, v/v) with 1% isopropanol (B130326) and 0.01% heptafluorobutyric acid.[4] | Acetonitrile:Aqueous phase (0.1% formic acid) (25:75, v/v)[5] |
| Detection | UV at 334 nm[3] | UV at 334 nm[9] | Triple quadrupole tandem MS with ESI (SRM mode).[4] | ESI-MS/MS (MRM mode)[5] |
| Internal Standard | Vanillin[3] | Sulfamethoxazole (SMZ)[9] | Not specified in abstract | Naringin[5] |
| Linear Range | 1-300 µg/mL (plasma)[3] | 18.1-903.5 µg/L[9] | 1.00-400 ng/mL[4] | N/A |
| LLOQ | 1 µg/mL (plasma)[3] | 18.1 µg/L[9] | 1.00 ng/mL[4] | N/A |
| Reference |[3] |[9][10] |[4] |[5][11] |
Mechanism of Action for Sedative-Hypnotic Effects
While not directly related to pharmacokinetics, the mechanism of action provides context for the compound's therapeutic goals. This compound's sedative-hypnotic effects are believed to be mediated through the serotonergic system.[12] Studies have shown that this compound potentiates pentobarbital-induced sleep, and this effect is enhanced by the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP).[12] Furthermore, this compound can reverse the decrease in sleep time caused by p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.[12] This suggests that this compound's activity is at least partially dependent on the 5-HT pathway.
Conclusion and Future Directions
The pharmacokinetic data from rodent models consistently demonstrate that this compound has low oral bioavailability and is subject to rapid distribution and elimination. Its ability to cross the blood-brain barrier and accumulate in specific regions like the hippocampus and corpus striatum is promising for its development for neurological disorders.[5] The primary challenges for its clinical application are overcoming the poor absorption and rapid clearance. Future research should focus on the development of novel formulations, such as nano-delivery systems or the use of absorption enhancers, to improve its oral bioavailability. Further studies in different species, including mice, are warranted to build a more complete pharmacokinetic profile. Additionally, a deeper investigation into its metabolism and the specific transporters involved in its absorption and efflux will be crucial for predicting potential drug-drug interactions and optimizing its therapeutic efficacy.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of spinosin in rat plasma by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain tissue distribution of spinosin in rats determined by a new high-performance liquid chromatography-electrospray ionization-mass/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The remarkable transport mechanism of P-glycoprotein: a multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A primer on the mechanics of P-glycoprotein the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study on spinosin in rat plasma after oral administration of suanzaoren extract at a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of spinosin in rat plasma by reversed-phase high-performance chromatography after oral administration of Suanzaoren decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosine's Role in Traditional Chinese Medicine for Insomnia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinosine is a C-glycoside flavonoid predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (ZJS), a plant with a long history of use in Traditional Chinese Medicine (TCM).[1][2][3][4] In TCM, the seeds, known as Suanzaoren, are prescribed for their properties of nourishing the heart and liver, calming the mind, and producing fluid, making them a primary treatment for insomnia, palpitations, and anxiety.[1][5][6] this compound is considered one of the major bioactive components responsible for the sedative and hypnotic effects of Suanzaoren.[1][7] This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanism of action, supported by preclinical data and experimental methodologies, to inform future research and drug development efforts in the field of sleep medicine.
Pharmacological Effects: Sedative-Hypnotic and Anxiolytic Properties
Preclinical studies have consistently demonstrated that this compound possesses significant sedative, hypnotic, and anxiolytic effects.[2][4] It does not typically induce sleep on its own but works to potentiate the effects of hypnotic agents like pentobarbital, a key indicator of its sedative properties.[1][8] this compound has been shown to significantly decrease sleep latency (the time it takes to fall asleep) and increase sleep duration in various animal models.[1][3] Furthermore, it exerts anxiolytic-like effects in behavioral models of anxiety, such as the elevated plus-maze and light/dark box tests.[9] These dual actions on sedation and anxiety align with its traditional use for insomnia, which is often comorbid with anxiety.
Mechanism of Action
The therapeutic effects of this compound on insomnia are primarily attributed to its modulation of two key neurotransmitter systems in the central nervous system: the serotonergic and the GABAergic systems.
Modulation of the Serotonergic System
A substantial body of evidence points to the serotonergic system, particularly the 5-hydroxytryptamine type 1A (5-HT1A) receptor, as a primary target for this compound.[3] Research suggests that this compound acts as an antagonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[1][10]
-
Presynaptic Action: By antagonizing presynaptic 5-HT1A autoreceptors, which normally inhibit serotonin (B10506) release, this compound is thought to increase the synaptic concentration of serotonin.
-
Postsynaptic Action: At the postsynaptic level, this compound reverses the effects of 5-HT1A receptor agonists (which can reduce sleep), thereby promoting sleep.[1][10] This antagonism leads to a notable increase in non-rapid eye movement (NREM) sleep and a reduction in sleep latency.[1][10]
The interaction is further supported by studies showing that the hypnotic effects of this compound are potentiated by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) and blocked by 5-HT1A receptor antagonists like WAY-100635.[1][7][9]
Modulation of the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain and a well-established target for hypnotic drugs. Evidence suggests that this compound also modulates the GABAergic system to exert its effects.[9] The anxiolytic properties of this compound have been shown to be blocked by the administration of flumazenil, a known antagonist of the benzodiazepine (B76468) site on the GABA-A receptor.[9] This indicates that this compound's activity is, at least in part, dependent on GABA-A receptor function, likely by enhancing GABAergic inhibition, which leads to a reduction in neuronal excitability and promotes sedation and anxiolysis.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review [frontiersin.org]
Technical Whitepaper: Spinosin's Anxiolytic-Like Effects Mediated by the 5-HT1A Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Anxiety disorders represent a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Spinosin (B15895), a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba (Ziziphi Spinosae Semen), has demonstrated promising anxiolytic-like properties in preclinical studies. Accumulating evidence strongly suggests that these effects are, at least in part, mediated through the modulation of the serotonin (B10506) 1A (5-HT1A) receptor system. This technical guide provides an in-depth analysis of the current understanding of spinosine's mechanism of action, a summary of key quantitative data from behavioral pharmacology studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction: The Role of Spinosin and the 5-HT1A Receptor in Anxiolysis
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in the regulation of mood and emotion. The 5-HT system, through its diverse receptor subtypes, is a primary target for anxiolytic and antidepressant drugs.[1][2] Among these, the 5-HT1A receptor, a G-protein-coupled receptor, plays a pivotal role in mediating anxiety-like behaviors.[3][4][5] Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces neuronal firing and serotonin release, while activation of postsynaptic 5-HT1A heteroreceptors in limbic areas like the hippocampus and amygdala typically produces an inhibitory response, contributing to an overall anxiolytic effect.[1][4][5]
Spinosin has emerged as a compound of interest due to its demonstrated anxiolytic-like effects in various animal models.[6][7][8] Research indicates that this compound's mechanism involves interaction with the 5-HT1A receptor, presenting a potential avenue for the development of novel therapeutics for anxiety disorders.
Mechanism of Action: 5-HT1A Receptor-Mediated Signaling
The anxiolytic-like activity of this compound is significantly linked to its modulation of the 5-HT1A receptor. Studies have shown that the behavioral effects of this compound can be blocked by the selective 5-HT1A receptor antagonist, WAY-100635, confirming the receptor's involvement.[6] Spinosin's activation of the 5-HT1A receptor is believed to trigger downstream signaling cascades that ultimately lead to the amelioration of anxiety-like behaviors.
Two key downstream pathways have been identified:
-
PKA/CREB Pathway: In models of post-traumatic stress disorder (PTSD), spinosin has been shown to normalize the increased phosphorylation levels of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) in the amygdala, a process downstream of 5-HT1A receptor activation.[7]
-
ERK1/2-CREB-BDNF Pathway: In chronic restraint stress models, this compound treatment significantly modulated the extracellular signal-regulated kinase 1/2 (ERK1/2), CREB, and brain-derived neurotrophic factor (BDNF) signaling pathway.[8] Upregulation of these proteins is associated with the alleviation of anxiety.[8]
Signaling Pathway Diagram
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 5-HT1A Receptor in the Anxiolytic-Relaxant Effects of Bergamot Essential Oil in Rodent [mdpi.com]
- 6. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinosin improves anxiety disorders in mice with chronic restraint stress via the ERK1/2-CREB-BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosine's Sedative-Hypnotic Effects and Potentiation of Pentobarbital-Induced Sleep: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosine, a C-glycoside flavonoid isolated from Ziziphus jujuba (Semen Ziziphi Spinosae), has been traditionally used for its sedative and hypnotic properties. This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a particular focus on its sedative-hypnotic actions and its synergistic relationship with pentobarbital-induced sleep. This document summarizes key quantitative data, elucidates the underlying molecular mechanisms, primarily involving the serotonergic system, and provides detailed experimental protocols for preclinical evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Insomnia and other sleep disorders represent a significant global health concern. While various synthetic hypnotics are available, their use is often associated with adverse effects, leading to a growing interest in natural compounds with sedative properties. This compound, a major bioactive flavonoid from Semen Ziziphi Spinosae, has demonstrated significant potential as a sedative-hypnotic agent.[1] This guide explores the scientific evidence supporting the therapeutic potential of this compound, with a specific emphasis on its ability to potentiate pentobarbital-induced sleep, a common preclinical model for evaluating sedative-hypnotics.
Quantitative Data Summary
The sedative-hypnotic effects of this compound, both alone and in combination with other agents, have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Pentobarbital-Induced Sleep in Mice
| Treatment Group | This compound Dose (mg/kg) | Pentobarbital (B6593769) Dose (mg/kg, i.p.) | Sleep Latency (min) | Sleep Duration (min) |
| Control | - | 45 | ~25 | ~30 |
| This compound | 10 | 45 | Reduced | Increased |
| This compound | 15 | 45 | Significantly Reduced | Significantly Increased |
| This compound + 5-HTP | 5 (this compound) + 2.5 (5-HTP) | 28 (subhypnotic) | Significantly Reduced | Significantly Increased |
Data compiled from Wang et al., 2008.[1][2]
Table 2: Effect of this compound on Pentobarbital-Induced Sleep in Rats (EEG/EMG Analysis)
| Treatment Group | This compound Dose (mg/kg, i.g.) | Pentobarbital Dose (mg/kg, i.p.) | Change in Total Sleep Time | Change in NREM Sleep | Change in REM Sleep |
| This compound | 15 | 35 | Increased | Increased (mainly SWS) | Increased |
| This compound + 8-OH-DPAT | 15 (this compound) + 0.1 (8-OH-DPAT) | 35 | Antagonized 8-OH-DPAT induced reduction | Antagonized 8-OH-DPAT induced reduction | Antagonized 8-OH-DPAT induced reduction |
| This compound + p-MPPI | 5 (this compound) + 1 (p-MPPI) | 35 | Synergistic Increase | Synergistic Increase | Synergistic Increase |
Data compiled from Wang et al., 2010.[3] NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement; SWS: Slow-Wave Sleep.
Mechanism of Action: The Serotonergic Pathway
The primary mechanism underlying this compound's sedative-hypnotic effects and its potentiation of pentobarbital-induced sleep involves the modulation of the serotonergic system, specifically the 5-HT1A receptors.[1][3]
This compound has been shown to act as an antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[2][3][4]
-
Presynaptic 5-HT1A Autoreceptor Antagonism: By blocking the inhibitory presynaptic 5-HT1A autoreceptors, this compound is thought to increase the firing rate of serotonergic neurons and enhance serotonin (B10506) release.
-
Postsynaptic 5-HT1A Receptor Antagonism: this compound antagonizes the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, at the postsynaptic level. This action is believed to contribute to the increase in REM sleep observed in pentobarbital-treated rats.[3]
The following diagram illustrates the proposed signaling pathway for this compound's interaction with the serotonergic system to potentiate pentobarbital-induced sleep.
Caption: Proposed mechanism of this compound's potentiation of pentobarbital sleep.
Experimental Protocols
Pentobarbital-Induced Sleep Test in Mice
This protocol is designed to assess the hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.
Materials:
-
Male ICR mice (18-22 g)
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
5-Hydroxytryptophan (5-HTP)
-
p-Chlorophenylalanine (PCPA)
-
Animal cages
-
Intragastric (i.g.) and intraperitoneal (i.p.) injection needles and syringes
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Dosing:
-
Divide mice into treatment groups (n=10-12 per group).
-
Administer this compound (e.g., 5, 10, 15 mg/kg) or vehicle intragastrically (i.g.).
-
For mechanistic studies, pre-treat with agents like 5-HTP (2.5 mg/kg, i.p.) or PCPA (300 mg/kg, s.c.) at appropriate times before this compound administration.
-
-
Pentobarbital Administration: 30 minutes after this compound administration, inject pentobarbital sodium (45 mg/kg, i.p. for hypnotic dose; 28 mg/kg, i.p. for subhypnotic dose).
-
Assessment of Sleep:
-
Immediately after pentobarbital injection, place each mouse in an individual cage.
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost when the mouse remains on its back for more than 1 minute when turned over.
-
Sleep Duration: Record the time from the loss of the righting reflex to its recovery. The righting reflex is considered regained when the mouse can right itself twice within 30 seconds.
-
-
Data Analysis: Compare the sleep latency and sleep duration between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Caption: Workflow for the pentobarbital-induced sleep test.
EEG/EMG Recording in Rats
This protocol allows for a more detailed analysis of sleep architecture.
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthesia (e.g., pentobarbital)
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
Insert two Teflon-coated stainless steel wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow the rats to recover from surgery for at least one week.
-
Habituation: Habituate the rats to the recording chamber and cables for 2-3 days before the experiment.
-
Drug Administration and Recording:
-
On the experimental day, administer this compound (e.g., 15 mg/kg, i.g.) or vehicle.
-
30 minutes later, administer pentobarbital (35 mg/kg, i.p.).
-
Record EEG and EMG signals continuously for a defined period (e.g., 6 hours).
-
-
Sleep Stage Analysis:
-
Score the recordings in 30-second epochs into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG patterns.
-
Analyze parameters such as total sleep time, sleep latency, duration of each sleep stage, and number of sleep-wake cycles.
-
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts sedative-hypnotic effects and potentiates pentobarbital-induced sleep primarily through the antagonism of 5-HT1A receptors. This mechanism distinguishes it from classical hypnotics that primarily target the GABAA receptor complex, such as benzodiazepines and barbiturates.[5][6][7]
While the serotonergic pathway appears to be the main mediator of this compound's effects, further research is warranted to explore potential interactions with other neurotransmitter systems. For instance, a comprehensive investigation into whether this compound directly modulates the GABAA receptor at different binding sites could provide a more complete understanding of its pharmacological profile.
Future studies should also focus on the pharmacokinetic properties of this compound to optimize dosing regimens and assess its bioavailability. Long-term toxicity and safety studies are crucial before this compound can be considered for clinical development.
Conclusion
This compound is a promising natural compound with significant sedative-hypnotic properties. Its ability to potentiate pentobarbital-induced sleep through the modulation of the serotonergic system offers a potentially novel therapeutic approach for the management of insomnia. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a safe and effective hypnotic agent.
References
- 1. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiating effect of spinosin, a C-glycoside flavonoid of Semen Ziziphi spinosae, on pentobarbital-induced sleep may be related to postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentative effect of spinosin on pentobarbital-induced loss of righting reflex in mice associated with presynaptic 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of action of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
An In-depth Technical Guide on the Interaction of Spinosine with Serum Albumin
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The binding of therapeutic compounds to serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the interaction between spinosine, a C-glycosylflavone, and serum albumin. While direct experimental data for this compound is limited in current literature, this document outlines the established biophysical techniques and theoretical frameworks used to characterize such interactions, drawing parallels from studies on structurally similar flavonoids. It details the experimental protocols for fluorescence quenching, absorption spectroscopy, and molecular docking, and presents a framework for interpreting the resulting data. Visual workflows and summaries of key quantitative parameters are provided to serve as a practical reference for researchers initiating studies in this area.
Introduction: Serum Albumin in Pharmacokinetics
Human Serum Albumin (HSA) is the most abundant protein in blood plasma, present at a concentration of approximately 0.6 mM.[1] It functions as a primary carrier for a vast array of endogenous and exogenous substances, including hormones, fatty acids, and numerous drugs.[2][3] The reversible binding of a drug to HSA governs its free (unbound) concentration in the bloodstream, which in turn dictates its bioavailability, tissue distribution, metabolism, and excretion rate.[4] A strong interaction can prolong a drug's half-life and act as a circulating reservoir, while weak binding may lead to rapid clearance.
This compound is a C-glycosylflavone found in plants like Ziziphus jujuba and is investigated for its sedative, anxiolytic, and neuroprotective properties. As with any drug candidate, understanding its binding affinity and mechanism with HSA is fundamental to predicting its behavior in vivo. Flavonoids as a class are well-documented to interact with serum albumin, typically binding within specific hydrophobic pockets of the protein.[4][5] This guide will detail the methodologies required to elucidate the specifics of this interaction for this compound.
Quantitative Data on Ligand-Albumin Interaction
The interaction between a ligand like this compound and serum albumin is characterized by several key quantitative parameters. These are typically determined using techniques such as fluorescence spectroscopy and isothermal titration calorimetry. While specific data for this compound is not available in the cited literature, the table below summarizes the typical parameters obtained from studies on analogous flavonoids, such as hispidin.[6] This serves as an example of the data that would be generated in a comprehensive binding study.
Table 1: Representative Binding and Thermodynamic Parameters for Flavonoid-HSA Interaction (Note: Data shown is for the hispidin-HSA interaction as a representative example and was determined by fluorescence quenching.)[6]
| Parameter | Symbol | Representative Value (at 298 K) | Description |
| Binding Constant | K_a (L·mol⁻¹) | 2.01 × 10⁴ | Measures the affinity of the ligand for the protein. A higher K_a indicates stronger binding. |
| Number of Binding Sites | n | ≈ 1 | Indicates the stoichiometry of the ligand-protein complex (e.g., 1:1). |
| Stern-Volmer Quenching Constant | K_SV (L·mol⁻¹) | 1.83 × 10⁴ | Characterizes the efficiency of fluorescence quenching. A higher value means more effective quenching. |
| Bimolecular Quenching Rate | k_q (L·mol⁻¹·s⁻¹) | 7.37 × 10¹² | The rate constant of the quenching process. Values >2.0 × 10¹⁰ L·mol⁻¹·s⁻¹ suggest a static quenching mechanism.[6] |
| Gibbs Free Energy Change | ΔG (kJ·mol⁻¹) | -28.60 | Indicates the spontaneity of the binding process. A negative value signifies a spontaneous interaction. |
| Enthalpy Change | ΔH (kJ·mol⁻¹) | +98.75 | Indicates the nature of the binding forces. A positive value suggests hydrophobic interactions are dominant.[6] |
| Entropy Change | ΔS (J·mol⁻¹·K⁻¹) | +426.29 | Reflects the change in randomness of the system upon binding. A positive value is also characteristic of hydrophobic interactions.[6] |
Analysis of Binding Mechanism and Forces
The interaction between a small molecule and a protein like HSA is typically non-covalent and driven by a combination of forces. Spectroscopic data allows for the elucidation of both the quenching mechanism and the primary thermodynamic drivers.
Fluorescence Quenching Mechanism
The intrinsic fluorescence of HSA primarily originates from its single tryptophan residue (Trp-214), with minor contributions from tyrosine residues.[7] When a ligand binds near this residue, it can decrease the fluorescence intensity, a phenomenon known as quenching. Quenching can occur through two primary mechanisms:
-
Dynamic Quenching: Results from collisional encounters between the ligand (quencher) and the protein in its excited state. In this case, the quenching constant (K_SV) increases with temperature.
-
Static Quenching: Occurs when the ligand and protein form a non-fluorescent complex in the ground state.[8] For static quenching, the quenching constant (K_SV) typically decreases with increasing temperature, as higher temperatures can destabilize the complex.[9]
The bimolecular quenching rate constant (k_q) is a definitive indicator. A k_q value significantly greater than the maximum diffusion-controlled rate in water (~2.0 × 10¹⁰ L·mol⁻¹·s⁻¹) confirms that the mechanism is static quenching, as it implies the formation of a stable complex rather than random collisions.[6]
Thermodynamic Driving Forces
The nature of the binding forces can be inferred from the thermodynamic parameters ΔH and ΔS, calculated from the temperature dependence of the binding constant (van 't Hoff equation). The general rules are as follows:
-
ΔH > 0 and ΔS > 0: Indicates that hydrophobic interactions are the main driving force.[6]
-
ΔH < 0 and ΔS < 0: Suggests that van der Waals forces and hydrogen bonds are dominant.
-
ΔH < 0 and ΔS > 0: Points towards electrostatic interactions.
For many flavonoids binding to HSA, the interaction is found to be spontaneous (ΔG < 0) and driven primarily by hydrophobic forces, often supplemented by hydrogen bonds.[6][7]
Experimental Protocols
A multi-faceted approach combining spectroscopic and computational methods is required for a thorough characterization of the this compound-albumin interaction.
Fluorescence Spectroscopy
This is the most common technique for studying drug-albumin binding due to its high sensitivity.[9]
Objective: To determine the binding constant (K_a), number of binding sites (n), quenching mechanism, and thermodynamic parameters.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Human Serum Albumin (e.g., 2.0 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4) to mimic physiological conditions.
-
Prepare a stock solution of this compound (e.g., 1.0 mM) in a solvent that is miscible with the buffer and does not interfere with the measurement (e.g., ethanol (B145695) or DMSO), ensuring the final solvent concentration in the sample is minimal (<1%).
-
-
Titration:
-
Place a fixed volume of the HSA solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., from 300 to 500 nm) with an excitation wavelength of 280 nm or 295 nm (to selectively excite tryptophan).
-
Incrementally add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the new emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.
-
Analyze the quenching data using the Stern-Volmer equation : F₀ / F = 1 + K_q * τ₀ * [Q] = 1 + K_SV * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), K_SV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
For static quenching, determine the binding constant (K_a) and the number of binding sites (n) using the double logarithm equation : log[(F₀ - F) / F] = log(K_a) + n * log[Q]
-
-
Thermodynamic Analysis:
-
Repeat the titration experiment at different temperatures (e.g., 298 K, 303 K, 310 K).
-
Calculate ΔH and ΔS using the van 't Hoff equation : ln(K_a) = -ΔH / (R * T) + ΔS / R
-
Calculate ΔG using the Gibbs equation: ΔG = ΔH - T * ΔS.
-
UV-Visible Absorption Spectroscopy
This technique is used to detect the formation of a new complex between the protein and the ligand.
Objective: To confirm complex formation and investigate changes in the protein's microenvironment.
Methodology:
-
Spectral Scans:
-
Record the UV-Vis absorption spectrum (e.g., 200-400 nm) of the HSA solution alone.
-
Record the spectrum of the this compound solution alone.
-
Record the spectra of a series of solutions containing a fixed concentration of HSA and increasing concentrations of this compound.
-
-
Data Analysis:
-
Compare the spectrum of the HSA-spinosine mixture with the sum of the individual spectra of HSA and this compound.
-
A difference between these spectra (a change in absorbance or a shift in the maximum absorption wavelength) indicates an interaction and the formation of a ground-state complex, which supports a static quenching mechanism.
-
Molecular Docking
This computational method predicts the preferred binding site, conformation, and interacting residues of the ligand within the protein structure.
Objective: To visualize the binding mode of this compound in HSA and identify key interacting amino acid residues.
Methodology:
-
Preparation of Structures:
-
Obtain the 3D crystal structure of Human Serum Albumin from a protein database (e.g., Protein Data Bank, PDB).[2] Remove water molecules, co-crystallized ligands, and add hydrogen atoms.
-
Generate the 3D structure of this compound using chemical drawing software and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on HSA. This can be a "blind docking" where the entire protein surface is searched, or a site-specific docking focused on known drug-binding sites (e.g., Sudlow's Site I in subdomain IIA or Site II in subdomain IIIA).[10]
-
Use docking software (e.g., AutoDock, PyRx) to run the simulation.[10] The program will generate multiple possible binding poses (conformations) of this compound within the defined site.
-
-
Analysis of Results:
-
Rank the resulting poses based on their predicted binding energy (or affinity). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked pose to identify specific amino acid residues that form hydrogen bonds or have hydrophobic interactions with this compound. This provides a molecular basis for the experimentally observed binding.
-
Visualization of the Binding Interaction
The binding of a ligand like this compound to HSA is a dynamic equilibrium that alters the protein's conformation and the ligand's bioavailability.
Conclusion and Future Directions
The interaction of this compound with serum albumin is a critical area of study for its development as a therapeutic agent. While direct experimental data remains to be published, the established methodologies detailed in this guide provide a clear path forward for researchers. By employing fluorescence spectroscopy, UV-Vis analysis, and molecular docking, it is possible to determine the binding affinity, mechanism, and specific molecular interactions governing the formation of the this compound-HSA complex. Such studies are essential for understanding the pharmacokinetics of this compound and will be invaluable for predicting its efficacy and safety profile in future preclinical and clinical development. The generation of these empirical data is a necessary next step in advancing this compound from a promising natural compound to a potential therapeutic drug.
References
- 1. Binding between Saikosaponin C and Human Serum Albumin by Fluorescence Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The extraordinary ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights on flavonoid-serum albumin interactions from concerted spectroscopic methods and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the In Vivo Identification of Spinosine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying spinosine and its metabolites in in vivo studies. Due to the limited availability of public data on the specific structures and quantities of this compound metabolites in vivo, this guide focuses on established experimental protocols and reported metabolic pathways, offering a robust framework for researchers undertaking such investigations.
Introduction to this compound Metabolism
This compound is a C-glycosylflavone found in the seeds of Ziziphus jujuba var. spinosa, which is used in traditional medicine for its sedative and hypnotic effects. Understanding the in vivo metabolism of this compound is crucial for elucidating its mechanism of action, assessing its safety profile, and developing it as a potential therapeutic agent.
Current research indicates that this compound undergoes Phase I metabolism in vivo. A review of the existing literature has noted the identification of three Phase I metabolites in the blood and urine of depression model rats. The primary metabolic reactions reported include decarbonylation, demethylation, hydroxylation, and hydrolysis of the sugar moiety. Additionally, in vitro studies using rat intestinal bacteria have identified swertisin (B192458) as a metabolite of this compound.
Experimental Protocols for In Vivo Metabolite Identification
The following sections detail the key experimental protocols for the in vivo study of this compound metabolism, from animal models to sample analysis.
Animal Models and Dosing
-
Animal Model: Wistar and Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies of this compound.
-
Dosing: this compound can be administered orally (p.o.) or intravenously (i.v.). For oral administration, doses have ranged from 20 mg/kg to higher concentrations when administered as part of an extract. For intravenous administration, a typical dose is around 5 mg/kg.
Biological Sample Collection
-
Blood (Plasma): Blood samples are typically collected from the tail vein or via cardiac puncture at various time points post-dosing into heparinized tubes. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.
-
Urine and Feces: For excretion studies, rats are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 0-12h, 12-24h, 24-48h). Samples are stored frozen until processing.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., brain, liver, kidney, intestine) are harvested, rinsed, blotted dry, weighed, and immediately frozen in liquid nitrogen. They are then stored at -80°C.
Sample Preparation
-
Plasma: A common method for plasma sample preparation is protein precipitation.
-
To a volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is then collected, and can be evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
Urine: Urine samples are typically thawed, vortexed, and centrifuged to remove particulate matter. The supernatant can then be diluted with the mobile phase or water before injection.
-
Feces: Fecal samples are first dried and then homogenized. The metabolites are extracted using an organic solvent (e.g., methanol or acetonitrile) through methods like vortexing and sonication, followed by centrifugation. The resulting supernatant is then processed for analysis.
-
Tissues: Frozen tissue samples are thawed and homogenized in a suitable buffer (e.g., saline or phosphate (B84403) buffer). The homogenate is then subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
Analytical Methodologies
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for the identification and quantification of this compound and its metabolites.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for the separation of this compound and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency) is common.
-
Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducible retention times.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode.
-
Detection: For quantitative analysis of the parent drug, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode is highly sensitive and specific. For the identification of unknown metabolites, a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is preferred as it provides accurate mass measurements for elemental composition determination and fragmentation analysis for structural elucidation.
Data Presentation: Pharmacokinetics of this compound in Rats
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/L) | Reference |
| 20 | 132.2 ± 10.6 | 5.33 ± 0.58 | 4.89 ± 0.37 | 1.02 ± 0.09 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma after Oral Administration of Suanzaoren Extract
| Dose (equivalent to spinosin) | Cmax (µg/L) | Tmax (h) | t1/2 (h) | AUC (µg·h/L) | Reference |
| Not specified | 224 ± 82 | 5.5 ± 0.6 | 5.8 ± 0.9 | Not reported | Not specified |
Visualization of Metabolic Pathways and Experimental Workflows
Proposed Metabolic Pathway of this compound
Based on the reported metabolic reactions, a putative metabolic pathway for this compound is proposed below. This diagram illustrates the likely biotransformations that this compound undergoes in vivo.
Caption: Proposed Phase I metabolic pathway of this compound.
Experimental Workflow for In Vivo Metabolite Identification
The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in an in vivo rat study.
Caption: General experimental workflow for this compound metabolite identification.
Conclusion
This technical guide provides a foundational understanding of the methodologies required for the in vivo identification of this compound metabolites. While specific quantitative data on these metabolites remain to be fully elucidated in publicly accessible literature, the protocols and analytical strategies outlined here offer a clear path forward for researchers in this field. The use of high-resolution mass spectrometry is paramount for the successful identification and structural elucidation of novel metabolites. Further studies are warranted to fully characterize the metabolic profile of this compound, which will be instrumental in advancing its development as a therapeutic agent.
References
The Effects of Spinosin on c-Fos Expression in Sleep-Regulating Brain Regions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosin (B15895), a C-glycoside flavonoid derived from Semen Ziziphi spinosae, has long been recognized in traditional medicine for its sedative and hypnotic properties. Modern research is beginning to elucidate the precise neurobiological mechanisms underlying these effects. A key area of investigation involves mapping the neuronal circuits modulated by spinosin through the analysis of c-Fos expression, a well-established marker of neuronal activation. This technical guide synthesizes current findings on how spinosin alters c-Fos expression in critical sleep-regulating brain regions, providing a detailed overview of its mechanism of action. We present quantitative data in a structured format, detail the experimental protocols used in these studies, and visualize the proposed pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction
The regulation of sleep and wakefulness is governed by a complex interplay between various neuronal populations located in distinct brain regions. Understanding how pharmacological agents modulate these circuits is crucial for developing effective treatments for sleep disorders. Spinosin has emerged as a promising natural compound with significant sleep-promoting effects.[1][2] Studies utilizing c-Fos immunohistochemistry have been instrumental in identifying the specific neurons and pathways targeted by spinosin. The c-Fos protein, an immediate-early gene product, is rapidly expressed in neurons following depolarization and is therefore widely used as a marker for neuronal activity in response to stimuli.[3][4] By examining the pattern of c-Fos expression after spinosin administration, researchers can map the functional neuroanatomy of its hypnotic effects.
This guide details the observed effects of spinosin on c-Fos expression, focusing on its differential impact on wake-promoting and sleep-promoting centers. The evidence suggests that spinosin induces sleep not through global neuronal inhibition, but by selectively suppressing key arousal systems while activating specific sleep-promoting pathways.
Experimental Protocols and Methodologies
The following sections describe a synthesized methodology for investigating the effects of spinosin on c-Fos expression in the rodent brain, based on protocols reported in the cited literature.[5][6][7]
Animal Models and Spinosin Administration
-
Subjects: Adult male mice are typically used for these studies.[5][8]
-
Housing: Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Administration: Spinosin is administered via intraperitoneal (i.p.) injection.[1] Dosages cited in the literature range from 15 mg/kg to 40 mg/kg.[1][5] A control group receives a saline injection of the same volume.[5]
-
Timing: Following injection, animals are left undisturbed for a period, typically 90 minutes, to allow for both the pharmacological action of spinosin and the subsequent expression of the c-Fos protein before sacrifice.[5][8]
Tissue Preparation and Sectioning
-
Anesthesia and Perfusion: Mice are deeply anesthetized with an agent such as pentobarbital.[6] They are then transcardially perfused, first with saline to clear the blood, followed by a fixative solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6][9]
-
Brain Extraction and Post-Fixation: The brains are carefully extracted and post-fixed in the 4% PFA solution for 24-48 hours at 4°C.[6]
-
Cryoprotection: For cryosectioning, brains are transferred to a cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) until they sink, indicating complete saturation.[9]
-
Sectioning: The brains are sectioned coronally at a thickness of 30-50 µm using a cryostat or vibratome.[7][9] Sections are collected and stored in PBS or a cryoprotectant solution at 4°C or -20°C for later processing.[9]
Immunohistochemistry for c-Fos
-
Washing: Free-floating sections are washed multiple times in PBS (e.g., 3 x 10 minutes) to remove the storage solution.[6]
-
Permeabilization and Blocking: To reduce non-specific antibody binding and permeabilize membranes, sections are incubated in a blocking solution. This solution typically contains a detergent like Triton X-100 (e.g., 0.3%) and a blocking serum (e.g., 2-5% normal goat or donkey serum) in PBS for 1-2 hours at room temperature.[6][7]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody targeting the c-Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. Incubation is typically carried out for 48-72 hours at 4°C with gentle agitation.[6][7]
-
Secondary Antibody Incubation: After washing off the primary antibody with PBS, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 1-2 hours at room temperature, protected from light.[9]
-
Mounting and Visualization: Following final washes, the sections are mounted onto glass slides and coverslipped using a mounting medium.[9] The distribution and number of c-Fos-positive cells in various brain regions are then analyzed using fluorescence microscopy.
For dual-labeling experiments (e.g., to identify the phenotype of c-Fos-positive neurons), primary antibodies against specific neuronal markers (like orexin (B13118510) or GAD) are co-incubated with the anti-c-Fos antibody, followed by incubation with appropriately matched secondary antibodies with distinct fluorescent tags.[8][10]
Data Summary: Spinosin's Effect on c-Fos Expression
The following tables summarize the quantitative and qualitative changes in c-Fos expression in key sleep-wake regulatory brain regions following spinosin administration, as reported in peer-reviewed studies.
Table 1: Brain Regions with Altered c-Fos Expression After Spinosin Administration
| Brain Region | Neuronal Phenotype | Spinosin Dosage | Effect on c-Fos Expression | Reference |
|---|---|---|---|---|
| Lateral Hypothalamic Area (LHA) | Orexin Neurons | 15 mg/kg, 40 mg/kg | Marked Decrease | [1][5][11] |
| Locus Coeruleus (LC) | Noradrenergic Neurons | 15 mg/kg | Marked Decrease | [5][11] |
| Accumbens Nucleus (Acb) | GABAergic Neurons | 40 mg/kg | Increase | [1] |
| Paraventricular Thalamic Nucleus (PV) | Not Specified | 40 mg/kg | Decrease | [1] |
| Ventrolateral Periaqueductal Gray (VLPAG) | Not Specified | 40 mg/kg | Decrease | [1] |
| Dorsal Raphe Nucleus (DR) | Serotonergic Neurons | 40 mg/kg | Decrease | [1] |
| Lateral Parabrachial Nucleus (LPB) | Not Specified | 40 mg/kg | Decrease |[1] |
Table 2: Brain Regions with No Significant Change in c-Fos Expression After Spinosin Administration
| Brain Region | Spinosin Dosage | Reference |
|---|---|---|
| Ventrolateral Preoptic Area (VLPO) | 15 mg/kg | [5][11] |
| Vertical Limb of the Diagonal Band (VDB) | 15 mg/kg | [11] |
| Horizontal Limb of the Diagonal Band (HDB) | 15 mg/kg | [11] |
| Ventral Tuberomammillary Nucleus (VTM) | 15 mg/kg | [5][11] |
| Ventral Tegmental Area (VTA) | 15 mg/kg |[5][11] |
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of spinosin's action.
Discussion of Findings
The pattern of c-Fos expression following spinosin administration reveals a targeted mechanism of action that promotes sleep by modulating specific neuronal circuits.
Inhibition of Key Arousal Centers
The most striking finding is the marked decrease in c-Fos expression in orexin neurons of the Lateral Hypothalamic Area (LHA) and in the Locus Coeruleus (LC).[5][11] Orexin neurons in the LHA are critical for maintaining wakefulness and project widely to other arousal centers, including the LC.[8] The LC is the primary source of noradrenaline in the brain, a neurotransmitter essential for arousal and vigilance. By inhibiting the activity of these two major wake-promoting centers, spinosin effectively reduces the brain's overall arousal level. This targeted suppression is a key contributor to its sedative and hypnotic effects.[1][5]
Activation of Sleep-Promoting Regions
Conversely, spinosin has been shown to increase c-Fos expression in the Accumbens Nucleus (Acb), specifically within GABAergic neurons.[1] The Acb is increasingly recognized for its role in sleep regulation, and the activation of its GABAergic neurons is thought to promote sleep.[1] This finding suggests that spinosin's mechanism is not solely based on inhibiting wakefulness but also involves the active promotion of sleep through inhibitory neurotransmission originating from regions like the Acb.
Specificity of Action
Notably, spinosin does not cause a global change in neuronal activity. Several key sleep-wake regions, including the primary sleep-promoting Ventrolateral Preoptic Area (VLPO), show no significant change in c-Fos expression at a 15 mg/kg dose.[5][11] This indicates a high degree of specificity. While the VLPO is a crucial sleep switch, spinosin appears to exert its primary influence on other nodes within the sleep-wake network, namely the LHA, LC, and Acb. This selective action may contribute to a more naturalistic sleep architecture compared to less specific hypnotics like benzodiazepines, a hypothesis that warrants further investigation.
Potential Role of Serotonergic Pathways
While direct evidence from c-Fos studies is still developing, other pharmacological research suggests that spinosin's effects may be related to the serotonergic system, particularly through antagonism of the 5-HT1A receptor.[2] Serotonin pathways heavily innervate both the LHA and LC, and 5-HT1A receptor activation is known to inhibit orexin neurons.[8] Spinosin's potential interaction with this system could be an upstream mechanism leading to the observed downstream changes in c-Fos expression in these arousal centers.
Conclusion and Future Directions
The analysis of c-Fos expression provides compelling evidence that spinosin promotes sleep through a precise and targeted mechanism. It selectively inactivates critical wake-promoting centers, including orexin neurons in the LHA and noradrenergic neurons in the LC, while simultaneously activating sleep-promoting GABAergic neurons in the Acb.[1][5] This dual action of suppressing arousal and activating sleep pathways underscores its efficacy as a hypnotic agent.
For drug development professionals, these findings are highly significant. The targeted nature of spinosin suggests it may have a more favorable side-effect profile than non-selective hypnotics. Future research should focus on:
-
Dose-Response Studies: Elucidating the full dose-dependent effects on c-Fos expression across all sleep-regulating nuclei.
-
Receptor-Level Mechanisms: Combining c-Fos studies with receptor autoradiography or specific antagonists to confirm the role of systems like the 5-HT1A receptor.
-
Translational Studies: Investigating whether the sleep architecture induced by spinosin in animal models translates to a restorative sleep profile in human subjects.
Spinosin stands as a promising candidate for the development of novel therapeutics for insomnia and other sleep disorders, and the continued use of c-Fos mapping will be essential in refining our understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the functional significance of c-fos induction during the sleep-waking cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of c-fos-like protein in spinal cord neurons following sensory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced c-Fos expression in orexin neurons of the lateral hypothalamic area and the locus coeruleus following injection of spinosin into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Reduced c-Fos expression in orexin neurons of the lateral hypothalamic area and the locus coeruleus following injection of spinosin into mice | Zhang | Folia Morphologica [journals.viamedica.pl]
Spinosin: A Promising Flavonoid for the Treatment of Neurological Cognitive Dysfunction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurological disorders characterized by cognitive dysfunction, such as Alzheimer's disease, present a significant and growing global health challenge. The complex pathophysiology of these diseases, often involving oxidative stress, neuroinflammation, and neuronal apoptosis, necessitates the exploration of multi-target therapeutic agents. Spinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has emerged as a promising candidate due to its diverse pharmacological activities. Traditionally used for its sedative and hypnotic effects, recent research has unveiled its potent neuroprotective properties, suggesting its potential in mitigating cognitive decline. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the use of spinosine for neurological cognitive dysfunction, with a primary focus on Alzheimer's disease models. It details the experimental protocols, quantitative data, and key signaling pathways involved in its mechanism of action.
Preclinical Evidence in Alzheimer's Disease Models
Current research predominantly highlights the therapeutic potential of this compound in the context of Alzheimer's disease. In vivo studies using mouse models with amyloid-β (Aβ)₁₋₄₂-induced cognitive impairment have demonstrated that this compound administration can significantly ameliorate learning and memory deficits.[1]
Quantitative Data on Spinosin's Efficacy
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in an Aβ₁₋₄₂-induced Alzheimer's disease mouse model.
Table 1: Effects of Spinosin on Behavioral and Pathological Markers in Aβ₁₋₄₂-Induced AD Mice
| Parameter | Model Group (Aβ₁₋₄₂) | Spinosin (10 µg/kg) | Spinosin (100 µg/kg) | p-value (vs. Model) | Reference |
| Morris Water Maze (Escape Latency, s) | Increased | Decreased | Significantly Decreased | <0.01 | [1] |
| Morris Water Maze (Time in Target Quadrant, s) | Decreased | Increased | Significantly Increased | <0.01 | [1] |
| Hippocampal Aβ₁₋₄₂ Level (pg/mg protein) | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.01 | [1] |
| Hippocampal Malondialdehyde (MDA) Level (nmol/mg protein) | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05, <0.01 | [1] |
Table 2: Effects of Spinosin on Neuroprotective and Inflammatory Markers in the Brains of Aβ₁₋₄₂-Induced AD Mice
| Marker | Brain Region | Model Group (Aβ₁₋₄₂) | Spinosin (10 µg/kg) | Spinosin (100 µg/kg) | p-value (vs. Model) | Reference | |---|---|---|---|---|---| | Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Decreased | No Significant Change | Significantly Increased | <0.01 |[1] | | | Cortex | Decreased | Significantly Increased | Significantly Increased | <0.01 |[1] | | B-cell lymphoma-2 (Bcl-2) | Hippocampus & Cortex | Decreased | Increased | Significantly Increased | <0.01 |[1] | | Interleukin-6 (IL-6) | Hippocampus & Cortex | Increased | Decreased | Significantly Decreased | <0.01 |[1] |
Mechanism of Action: Key Signaling Pathways
Spinosin exerts its neuroprotective effects through multiple signaling pathways, addressing various aspects of neurodegeneration.
Nrf2/HO-1 Signaling Pathway: Combating Oxidative Stress
Spinosin has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] Under conditions of oxidative stress, a hallmark of neurodegenerative diseases, this compound promotes the translocation of Nrf2 to the nucleus. There, it binds to the antioxidant response element (ARE) and initiates the transcription of several antioxidant enzymes, including heme oxygenase-1 (HO-1).[2][3] This cascade helps to mitigate cellular damage caused by reactive oxygen species (ROS). Furthermore, activation of the Nrf2/HO-1 pathway by this compound has been shown to inhibit the production and aggregation of Aβ₁₋₄₂.[4]
ERK-CREB-BDNF Signaling Pathway: Promoting Neuronal Survival and Plasticity
Spinosin has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[1] This effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade. By enhancing this pathway, this compound can potentially protect neurons from apoptotic cell death and improve cognitive functions. The anti-apoptotic effect is further supported by the upregulation of the anti-apoptotic protein Bcl-2.[1]
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines like Interleukin-6 (IL-6), is a critical component in the pathogenesis of neurodegenerative diseases. Spinosin has demonstrated potent anti-inflammatory effects by significantly reducing the levels of IL-6 in the hippocampus and cortex of Aβ₁₋₄₂-treated mice.[1] This suggests that this compound can modulate the inflammatory microenvironment in the brain, thereby protecting neurons from inflammatory damage.
Detailed Experimental Protocols
Animal Model: Aβ₁₋₄₂-Induced Cognitive Impairment
-
Animals: Male Kunming mice are typically used.
-
Procedure: Aβ₁₋₄₂ is aggregated by incubation at 37°C for 7 days. Mice are anesthetized and placed in a stereotaxic apparatus. A single intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ (e.g., 410 pmol in 5 µL) is administered into the lateral ventricle. Control animals receive an injection of the vehicle.
-
Spinosin Administration: Spinosin is dissolved in a vehicle (e.g., saline containing 0.1% dimethyl sulfoxide) and administered via ICV injection daily for a specified period (e.g., 7 days) at desired concentrations (e.g., 10 and 100 µg/kg).
Behavioral Assessment: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[5][6][7][8][9]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Training Phase: Mice undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). For each trial, the mouse is placed in the water facing the pool wall from one of four starting positions. The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: On the day after the final training day, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
Biochemical Analyses
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain tissues (hippocampus and cortex) are dissected and homogenized in appropriate buffers.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used to quantify the levels of Aβ₁₋₄₂, BDNF, and IL-6 in the brain homogenates according to the manufacturer's instructions.[10][11][12][13]
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation and oxidative stress, are measured in brain homogenates using a commercial assay kit.
-
Western Blotting: Protein expression levels of Bcl-2 and other target proteins are determined by Western blotting. Brain tissue lysates are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies followed by secondary antibodies. Protein bands are visualized and quantified using an imaging system.
Histopathological Analysis
-
Immunohistochemistry: Brain sections are stained with specific antibodies to visualize Aβ plaques.[14][15][16][17][18] This allows for the qualitative and quantitative assessment of amyloid deposition.
Future Directions and Unexplored Potential
While the current body of research provides compelling evidence for this compound's therapeutic potential in Alzheimer's disease, its effects on other neurological disorders associated with cognitive dysfunction, such as Parkinson's disease and Huntington's disease, remain largely unexplored.
-
Parkinson's Disease: The neuroprotective mechanisms of this compound, including its anti-inflammatory and antioxidant properties, suggest that it could be beneficial in protecting dopaminergic neurons from degeneration, a hallmark of Parkinson's disease. Future studies should investigate the effects of this compound in animal models of Parkinson's disease, such as those induced by MPTP or 6-hydroxydopamine, and assess its impact on motor function and dopamine (B1211576) neuron survival.[19][20][21][22][23] The potential of this compound to inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's, also warrants investigation.[24][25][26][27]
-
Huntington's Disease: Huntington's disease is characterized by the aggregation of mutant huntingtin (mHTT) protein and striatal neuron loss.[28][29][30] The ability of this compound to interfere with protein aggregation processes could be relevant in this context. Investigating the effects of this compound in models of Huntington's disease, such as the 3-nitropropionic acid (3-NP) or quinolinic acid-induced models, could reveal its potential to protect striatal neurons and mitigate cognitive and motor deficits.[28][29][30][31][32][33][34][35][36]
Further research is also needed to elucidate the precise molecular targets of this compound and to determine its pharmacokinetic and pharmacodynamic profiles to optimize its therapeutic application. Clinical trials will be the ultimate step to validate the preclinical findings and establish the safety and efficacy of this compound in human patients with neurological cognitive dysfunction.
Conclusion
Spinosin presents a promising, multi-faceted therapeutic candidate for neurological cognitive dysfunction, with a substantial body of preclinical evidence supporting its efficacy in Alzheimer's disease models. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptotic pathways highlights its potential to address the complex nature of neurodegenerative diseases. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable flavonoid. Future investigations into its role in other neurodegenerative disorders are crucial to fully understand its scope of application in combating cognitive decline.
References
- 1. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinosin ameliorates osteoarthritis through enhancing the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinosin ameliorates osteoarthritis through enhancing the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinosin Inhibits Aβ1-42 Production and Aggregation via Activating Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. noldus.com [noldus.com]
- 8. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-6 deficiency reduces neuroinflammation by inhibiting the STAT3-cGAS-STING pathway in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 15. biospective.com [biospective.com]
- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [laro.lanl.gov]
- 20. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Exercise-Induced Neuroprotection and Recovery of Motor Function in Animal Models of Parkinson's Disease [frontiersin.org]
- 22. Do Naturally Occurring Antioxidants Protect Against Neurodegeneration of the Dopaminergic System? A Systematic Revision in Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation [frontiersin.org]
- 28. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. conductscience.com [conductscience.com]
- 32. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Antioxidant treatment protects striatal neurons against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Quinolinic acid induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Enkephalinergic striatal projection neurons become less affected by quinolinic acid than substance P-containing striatal projection neurons as rats age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Striatal Protection in nNOS Knock-Out Mice After Quinolinic Acid-Induced Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Spinosine's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the anti-inflammatory properties of Spinosine, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba var. spinosa. The document elucidates the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to establish its anti-inflammatory effects.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified include the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK pathways, activation of the antioxidant Nrf2/HO-1 pathway, and potential modulation of the NLRP3 inflammasome.
1.1 Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process.[1][2] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways induce the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[3][4] Research indicates that this compound can inhibit the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and prevent the nuclear translocation of NF-κB p65.[5][6][7] This dual inhibition effectively suppresses the downstream production of inflammatory mediators.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Spinosin in Rat Brain Tissue by HPLC-MS/MS
Abstract
This application note describes a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of spinosin (B15895) in rat brain tissue. Spinosin, a C-glycoside flavonoid isolated from Ziziphi Spinosae Semen, has garnered significant interest for its neuroprotective and sedative-hypnotic effects.[1][2] The ability to accurately measure its concentration in the brain is crucial for pharmacokinetic studies and for understanding its mechanism of action. This method utilizes a simple protein precipitation for sample extraction and an electrospray ionization (ESI) source for detection, providing a reliable tool for researchers in pharmacology and drug development.
Introduction
Spinosin is a major bioactive constituent of Ziziphi Spinosae Semen, a traditional Chinese herb used for treating insomnia and anxiety.[2] Preclinical studies have shown that spinosin possesses a range of pharmacological activities, including improving cognitive function and exhibiting neuroprotective effects.[3] Its therapeutic potential is linked to its ability to cross the blood-brain barrier and act on the central nervous system.[2] Spinosin has been shown to enhance cognitive performance and adult hippocampal neurogenesis, potentially through the activation of the ERK-CREB-BDNF signaling pathway.[4] Furthermore, it may attenuate synaptic dysfunction associated with Alzheimer's disease by regulating plasmin activity.[5]
Accurate quantification of spinosin in brain tissue is essential to correlate its concentration with its pharmacological effects. This document provides a detailed protocol for an HPLC-MS/MS method that has been successfully applied to determine the brain tissue distribution of spinosin in rats.[1]
Experimental Protocol
Materials and Reagents
-
Spinosin (analytical standard)
-
Naringin (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Rat brain tissue (blank and study samples)
Equipment
-
HPLC system (e.g., Agilent 1290)
-
Tandem mass spectrometer with ESI source (e.g., Agilent 6430)
-
Analytical column: YMC ODS-AQ™ column (250 × 2.0 mm, 3.5 µm)[1]
-
Homogenizer
-
Centrifuge
-
Analytical balance
-
Pipettes and general laboratory glassware
Sample Preparation
-
Tissue Homogenization: Accurately weigh brain tissue samples and homogenize them with 0.9% NaCl solution (1:5, m/v) to obtain tissue homogenates.[6]
-
Protein Precipitation: To 200 µL of tissue homogenate, add 400 µL of acetonitrile containing the internal standard (naringin, 100 ng/mL).[6]
-
Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 6,000 rpm for 10 minutes.[6]
-
Dilution and Final Centrifugation: Transfer 100 µL of the supernatant to a new tube and add 200 µL of water. Vortex for 90 seconds and centrifuge again under the same conditions.[6]
-
Injection: Inject a 40 µL aliquot of the final supernatant into the HPLC-MS/MS system for analysis.[6]
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: HPLC Parameters [1]
| Parameter | Value |
| Column | YMC ODS-AQ™ (250 × 2.0 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (25:75, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 40 µL |
| Run Time | ~6 min |
Table 2: Mass Spectrometer Parameters [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 2500 V |
| Temperature | 350 °C |
| Gas 1 (Nebulizer Gas) | 20 psi |
| Gas 2 (Drying Gas) | 15 psi |
Table 3: MRM Transitions [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spinosin | 607.2 | 427.0 |
| Naringin (IS) | 579.2 | 271.0 |
Method Validation
The method was validated for linearity, precision, and accuracy.
Table 4: Method Validation Parameters [6]
| Parameter | Result |
| Linearity Range | 10–500 ng/mL |
| Correlation Coefficient (r) | 0.9996 |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL |
| Intra-day Precision (RSD%) | ≤ 11.0% |
| Inter-day Precision (RSD%) | ≤ 11.0% |
Results and Discussion
This HPLC-MS/MS method demonstrates excellent sensitivity and specificity for the quantification of spinosin in rat brain tissue. The simple protein precipitation method allows for efficient sample clean-up and high recovery. The retention times for spinosin and the internal standard, naringin, were approximately 3.3 and 5.1 minutes, respectively, allowing for a relatively short analytical run time.[1]
The method's linearity over the concentration range of 10–500 ng/mL is suitable for preclinical pharmacokinetic and brain distribution studies.[6] The LLOQ of 8 ng/mL ensures that low concentrations of spinosin in brain tissue can be accurately measured.[6] Studies have shown that after intravenous administration of 5 mg/kg spinosin to rats, the compound is widely distributed in different brain regions, with higher concentrations found in the corpus striatum and hippocampus.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Spinosin Quantification in Rat Brain.
Proposed Signaling Pathway of Spinosin
Caption: Proposed Signaling Pathways of Spinosin's Neuroprotective Effects.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable tool for the quantification of spinosin in rat brain tissue. This application note offers a detailed protocol that can be readily implemented in a research setting to support pharmacokinetic and pharmacodynamic studies of this promising neuroprotective compound. The high sensitivity and specificity of the method are crucial for understanding the distribution and concentration of spinosin in the brain, which is fundamental to elucidating its mechanism of action and therapeutic potential.
References
- 1. Brain tissue distribution of spinosin in rats determined by a new high-performance liquid chromatography-electrospray ionization-mass/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinosin, a C-glycoside flavonoid, enhances cognitive performance and adult hippocampal neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinosin Attenuates Alzheimer’s Disease-Associated Synaptic Dysfunction via Regulation of Plasmin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction of Spinosin from Semen Ziziphi Spinosae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semen Ziziphi Spinosae, the dried seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, is a traditional Chinese medicine renowned for its sedative and hypnotic properties. The primary bioactive flavonoid C-glycoside responsible for these effects is spinosin (B15895). The effective extraction and purification of spinosin are critical for research into its pharmacological activities and for the development of new therapeutics. These application notes provide detailed protocols for various methods of spinosin extraction, a summary of quantitative data for comparison, and a visualization of the experimental workflow and its known signaling pathways.
Data Presentation: Comparison of Spinosin Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of spinosin, providing a comparative overview of different methodologies and their efficiencies.
Table 1: Ethanol (B145695) Reflux Extraction Parameters and Yields
| Parameter | Value | Yield/Purity | Reference |
| Solvent | 85% Ethanol | Optimized for comprehensive score | [1] |
| Extraction Time | 90 minutes | Optimized for comprehensive score | [1] |
| Number of Extractions | 2 | Optimized for comprehensive score | [1] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Parameter | Value | Yield/Purity | Reference |
| Starting Material | 31.2 g defatted Semen Ziziphi Spinosae | 57.8 mg spinosin (purity: 98.2%) | [2] |
| Frequency | 59 kHz | Yield: 82.8% | [2] |
| Agitation | 1200 rpm | - | [2] |
Table 3: Aqueous Extraction Parameters and Yields
| Parameter | Value | Yield/Purity | Reference |
| Starting Material | 200 g powdered Semen Ziziphi Spinosae | Yield: 10.62% (of total extract) | [3] |
| Solvent | Distilled Water (2 L) | Spinosin identified in extract | [3] |
| Extraction Time | 30 min soak, 150 min at 100°C | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the extraction of spinosin from Semen Ziziphi Spinosae.
Protocol 1: Optimized Ethanol Reflux Extraction
This protocol is based on an optimized method for the extraction of key components from Semen Ziziphi Spinosae.[1]
1. Sample Preparation:
-
Grind dried Semen Ziziphi Spinosae into a coarse powder.
-
For enhanced purity, defat the powder by Soxhlet extraction with petroleum ether for approximately 4 hours.[4]
2. Extraction:
-
Place the powdered (or defatted powdered) sample into a round-bottom flask.
-
Add 85% ethanol to the flask.
-
Set up a reflux condenser and heat the mixture to reflux for 90 minutes.
-
After the first extraction, filter the mixture and collect the filtrate.
-
Return the solid residue to the flask and repeat the extraction process with fresh 85% ethanol for another 90 minutes.
3. Post-Extraction Processing:
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from a study that successfully isolated high-purity spinosin.[2]
1. Sample Preparation:
-
Start with defatted Semen Ziziphi Spinosae powder.
2. Ultrasonic Extraction:
-
Suspend the defatted powder in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Place the suspension in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 59 kHz with mechanical agitation (e.g., 1200 rpm). The duration should be optimized, but typically ranges from 30 to 60 minutes.
3. Purification:
-
After extraction, filter the solution to remove solid particles.
-
The filtrate can be further purified using macroporous resin chromatography followed by high-pressure preparative chromatography to isolate spinosin with high purity.[2]
Protocol 3: Aqueous Extraction
This protocol is based on a method used to prepare an aqueous extract for pharmacological studies.[3]
1. Sample Preparation:
-
Dry-fry the seeds of Semen Ziziphi Spinosae and then grind them into a fine powder.
2. Extraction:
-
Soak the powdered material (200 g) in distilled water (2 L) for 30 minutes at room temperature.
-
Heat the mixture to 100°C and maintain for 150 minutes.
3. Post-Extraction Processing:
-
Filter the solution through a 0.22-μm syringe filter.
-
Lyophilize the filtered solution in a vacuum evaporator to obtain the dried aqueous extract.
Mandatory Visualizations
Caption: Experimental workflow for spinosin extraction and purification.
Caption: Known signaling pathways modulated by spinosin.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological enhancement of δ-subunit-containing GABA(A) receptors that generate a tonic inhibitory conductance in spinal neurons attenuates acute nociception in mice [pubmed.ncbi.nlm.nih.gov]
In Vivo Microdialysis for Spinosine Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its sedative, hypnotic, and anxiolytic properties.[1][2] Understanding the pharmacokinetic profile of this compound in various biological compartments is crucial for its development as a therapeutic agent. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of tissues, providing real-time data on drug absorption, distribution, metabolism, and excretion (ADME).[3][4] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to assess the pharmacokinetics of this compound in preclinical models.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound obtained from in vivo microdialysis studies in rats. These data highlight the distribution of this compound in the brain, blood, and bile, and the influence of P-glycoprotein (P-gp) inhibition on its disposition.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Tissue | AUC (mg·min/L) | t½ (min) |
| Blood | 205.70 | 48.07 |
| Brain | 2.09 | 42.18 |
| Bile | 7.77 x 10⁴ | 97.20 |
AUC: Area under the concentration-time curve; t½: Half-life. Data extracted from a study by Wang et al. (2012).[1]
Table 2: Effect of Cyclosporin A (CsA), a P-gp Inhibitor, on this compound Pharmacokinetics in Rats
| Tissue | AUC (mg·min/L) with CsA | t½ (min) with CsA |
| Blood | 673.51 | 95.04 |
| Brain | 5.58 | 73.83 |
| Bile | 1.25 x 10⁵ | 152.21 |
Co-administration of Cyclosporin A significantly increased the AUC and prolonged the half-life of this compound in all three compartments, suggesting that this compound is a substrate of the P-gp efflux transporter.[1]
Experimental Protocols
Animal Model and Surgical Preparation
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are a suitable model for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane). Maintain body temperature at 37°C using a heating pad throughout the surgical procedure.
Surgical Procedures:
-
Brain Microdialysis Probe Implantation (Stereotaxic Surgery):
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the brain region of interest (e.g., hippocampus or striatum) based on a rat brain atlas.
-
Carefully lower the microdialysis probe (e.g., CMA 12 Elite, Harvard Apparatus) through the burr hole to the target depth.
-
Secure the probe to the skull using dental cement and anchor screws.
-
-
Blood Microdialysis (Jugular Vein Cannulation):
-
Make a small incision in the ventral neck area to expose the right jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Insert a microdialysis probe designed for vascular access into the jugular vein.
-
Secure the probe with sutures and exteriorize the tubing at the dorsal neck region.
-
-
Bile Microdialysis (Bile Duct Cannulation):
Microdialysis Procedure
Perfusion Solutions:
-
Brain Microdialysis: Artificial cerebrospinal fluid (aCSF) with the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.[1][8] The pH should be adjusted to 7.4.
-
Blood and Bile Microdialysis: Ringer's solution with the following composition: 8.6 g/L NaCl, 0.3 g/L KCl, and 0.33 g/L CaCl₂ dihydrate.[9][10][11]
Microdialysis Setup and Sample Collection:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with the appropriate solution at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 60-90 minutes) after probe implantation before administering this compound.
-
Administer this compound intravenously at the desired dose.
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration.
-
Store the collected samples at -80°C until analysis.
Sample Analysis: HPLC-MS/MS Method for this compound Quantification
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and selective quantification of this compound in the microdialysate samples.[1]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
This compound Transition: m/z 625.2 → 325.1 (example, should be optimized).
-
Internal Standard: A suitable internal standard should be used for accurate quantification.
Sample Preparation: Due to the clean nature of microdialysate samples, minimal sample preparation is typically required. Samples may be directly injected or may require simple dilution with the mobile phase.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
This compound Signaling Pathway
This compound is known to exert its anxiolytic-like effects through the modulation of the GABAergic and serotonergic systems.[2] It potentiates the activity of GABA-A receptors and interacts with 5-HT1A receptors.[2][12]
Caption: Proposed signaling pathway of this compound.
References
- 1. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. assets.criver.com [assets.criver.com]
- 7. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Ringer's solution - Wikipedia [en.wikipedia.org]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. medicines.org.uk [medicines.org.uk]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Spinosyn A and D Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinosad, a widely used insecticide, is composed of two primary active components: Spinosyn A and Spinosyn D.[1] The accurate and sensitive quantification of these compounds is essential for residue analysis in food products, environmental monitoring, and pharmacokinetic studies. This document provides a comprehensive protocol for the analysis of Spinosyn A and D using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high selectivity and sensitivity for the detection of these residues in complex matrices. The methodologies described are applicable to a variety of sample types, including animal-derived products, fruits, and vegetables.[1]
Quantitative Data Summary
The performance of the described HPLC-MS/MS method has been validated in numerous studies. Key quantitative parameters are summarized below for straightforward comparison.
Table 1: Linearity and Recovery of Spinosyn A and D
| Analyte | Matrix | Linearity (R²) | Recovery (%) |
| Spinosyn A | Animal-derived products (chicken, pork, beef, egg, milk) | ≥0.99 | 74 - 104[1][2] |
| Spinosyn D | Animal-derived products (chicken, pork, beef, egg, milk) | ≥0.99 | 74 - 104[1][2] |
| Spinosyn A | Eleven kinds of fortified samples | - | 76.1 - 93.8[1] |
| Spinosyn D | Eleven kinds of fortified samples | - | 75.1 - 104.1[1] |
| Spinosyn A | Cabbage, green perilla, fig, strawberry | - | >85[1] |
| Spinosyn D | Cabbage, green perilla, fig, strawberry | - | >85[1] |
| Spinosyn A & D | Bee pollen and beeswax | - | 90 - 105[1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Spinosyn A and D
| Analyte | Matrix | LOD | LOQ |
| Spinosyn A & D | Animal-derived products | 0.0003–0.03 mg/kg | 0.001–0.1 mg/kg[2][3] |
| Spinosyn A | Foodstuffs | 0.2 µg/kg | 0.5 µg/kg[4] |
| Spinosyn D | Foodstuffs | 0.5 µg/kg | 1.0 µg/kg[4] |
| Spinosyn A & D | Bee pollen and beeswax | 0.1-0.2 µg/kg | 0.4-0.7 µg/kg[5] |
| Spinosyn A & D | Vegetables and Fruits | 0.001 mg/kg | 0.005 mg/kg[6] |
| Spinosyn A | Milk | - | 0.005 mg/kg[7] |
| Spinosyn D | Milk | - | 0.005 mg/kg[7] |
| Spinosyn A & D | Fat, muscle, liver, kidney | - | 0.01 mg/kg[7] |
Experimental Protocols
The following protocols are based on established and validated analytical methods for the quantification of Spinosyn A and D residues. The choice of sample preparation method is dependent on the specific matrix being analyzed.
Protocol 1: Analysis in Animal-Derived Products
This method is suitable for matrices such as chicken breast, pork, beef, egg, and milk.[2][8]
1. Sample Preparation and Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 10 mL of acetonitrile (B52724) containing 1% acetic acid.[8]
-
Add 2 g of magnesium sulfate (B86663) and 0.5 g of sodium acetate (B1210297).[8]
-
Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[8]
-
Collect the resulting supernatant.[8]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube that contains 150 mg of multiwalled carbon nanotubes.[8]
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.[8]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[8]
Protocol 2: Analysis in Fruits and Vegetables
This method is applicable to various fruit and vegetable matrices.
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the fruit or vegetable.
-
The samples are extracted with an acetonitrile-water (50:50, v/v) solution.[4]
2. Solid-Phase Extraction (SPE) Cleanup:
-
The extract is then purified using an HLB solid-phase extraction column to remove interfering matrix components.[4]
HPLC-MS/MS Analysis
Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent[8]
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)[8]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate solution or 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile or methanol.[1]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Gradient Elution: A gradient elution is recommended for optimal separation. An example of a gradient profile is provided below.
Table 3: Example of a Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mass Spectrometric Conditions:
-
MS System: AB Sciex 4000 QTRAP Mass Spectrometer or equivalent[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Spinosyn A and Spinosyn D.
Table 4: MRM Transitions for Spinosyn A and D
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Spinosyn A | 732.5 | 142.2 | 35 |
| Spinosyn D | 746.5 | 142.2 | 35 |
Experimental Workflow Diagram
Caption: Workflow for HPLC-MS/MS analysis of Spinosyn A and D.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. benchchem.com [benchchem.com]
Application of Spinosine in Mouse Models of Anxiety: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated significant anxiolytic-like effects in various preclinical mouse models of anxiety.[1] Its mechanism of action appears to be multifaceted, involving the modulation of key neurotransmitter systems, including the GABAergic and serotonergic pathways, as well as intracellular signaling cascades crucial for neuroplasticity.[1][2] This document provides detailed application notes and standardized protocols for researchers investigating the anxiolytic potential of this compound. The methodologies outlined are based on established behavioral paradigms and published findings, offering a framework for reproducible and robust preclinical studies.
Data Presentation: Summary of this compound's Anxiolytic Effects
The following tables summarize the quantitative data from studies evaluating the effects of this compound in common mouse models of anxiety.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg, p.o.) | % of Entries into Open Arms | % of Time Spent in Open Arms |
| Control (Vehicle) | - | Baseline | Baseline |
| This compound | 2.5 | Increased[1] | Increased[1] |
| This compound | 3 | Increased[3] | Increased[3] |
| This compound | 5 | Significantly Increased[1][2] | Significantly Increased[1][2] |
| Diazepam (Positive Control) | Varies | Significantly Increased[1] | Significantly Increased[1] |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, p.o.) | Number of Central Entries | Total Locomotor Activity |
| Control (Vehicle) | - | Baseline | No Significant Change[1] |
| This compound | 1.25 | Increased[2] | No Significant Change |
| This compound | 2.5 | Increased[2] | No Significant Change |
| This compound | 5 | Significantly Increased[1][2] | No Significant Change[1] |
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Light Compartment | Number of Transitions |
| Control (Vehicle) | - | Baseline | Baseline |
| This compound | 5 | Significantly Increased[1] | Increased[1] |
Table 4: Effects of this compound in the Marble Burying Test
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried |
| Control (Vehicle) | - | Baseline |
| This compound | 3 | Significantly Decreased[3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing this compound's anxiolytic effects and the proposed signaling pathways involved in its mechanism of action.
Figure 1: General experimental workflow for evaluating this compound.
Figure 2: this compound's interaction with 5-HT1A and GABAA receptors.
Figure 3: this compound's modulation of the ERK-CREB-BDNF pathway.
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice based on their natural aversion to open and elevated spaces.[4] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[4]
Apparatus:
-
A plus-shaped maze elevated 50 cm above the ground.[5]
-
Two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) arranged opposite to each other.[5][6]
-
A central platform (5 x 5 cm) connecting the arms.[4]
-
Material: Non-reflective, easy-to-clean material (e.g., matte-finished wood or plastic).[6]
-
Lighting: Evenly illuminated to approximately 100 lux.[4]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[7]
-
Drug Administration: Administer this compound (e.g., 2.5, 5 mg/kg) or vehicle orally (p.o.). The timing of administration before the test should be consistent (e.g., 60 minutes).
-
Test Initiation: Place a single mouse on the central platform facing an open arm.[5]
-
Exploration Period: Allow the mouse to freely explore the maze for 5 minutes.[5]
-
Recording: Use a video camera mounted above the maze to record the session. An automated tracking system is recommended.
-
Data Collection:
-
Number of entries into the open and closed arms (all four paws must enter an arm).[5]
-
Time spent in the open and closed arms.
-
-
Inter-trial Procedure: Clean the maze thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.[7]
Open Field Test (OFT)
Objective: To evaluate general locomotor activity and anxiety-like behavior.[8] Anxious mice tend to spend more time in the periphery (thigmotaxis), while anxiolytic compounds increase exploration of the central area.
Apparatus:
-
A square arena (e.g., 50 x 50 x 50 cm) made of a non-reflective material.[9]
-
The floor is divided into a central zone (e.g., 25 x 25 cm) and a peripheral zone.
-
Lighting: Consistent and uniform illumination (e.g., 130-160 lux).[9]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to testing.[8]
-
Drug Administration: Administer this compound or vehicle as described for the EPM.
-
Test Initiation: Gently place the mouse in the center of the open field arena.[8]
-
Exploration Period: Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).[9][10]
-
Recording: Use an overhead video camera and tracking software to record the session.
-
Data Collection:
-
Time spent in the central and peripheral zones.
-
Number of entries into the central zone.
-
Total distance traveled (to assess overall locomotor activity).
-
-
Inter-trial Procedure: Clean the arena with 70% ethanol between trials.[9]
Light-Dark Box Test
Objective: To assess anxiety based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.[11] Anxiolytics increase the time spent in the light compartment.[11]
Apparatus:
-
A box with two compartments: a small, dark compartment (approximately 1/3 of the box) and a large, illuminated compartment (approximately 2/3 of the box).[11]
-
An opening (e.g., 5 x 5 cm) connects the two compartments.
-
Lighting: The light compartment should be brightly lit (e.g., 100-200 lux), while the dark compartment remains dark (e.g., 4-7 lux).[12]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.[13]
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening.[12]
-
Test Duration: Allow the mouse to explore freely for 5-10 minutes.[11]
-
Recording: Use a video tracking system to monitor the mouse's activity.
-
Data Collection:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Inter-trial Procedure: Clean the apparatus thoroughly with 70% ethanol between subjects.[13]
Marble Burying Test
Objective: To assess anxiety-related and repetitive, compulsive-like behaviors.[14] Anxiolytic drugs typically reduce the number of marbles buried.
Apparatus:
-
A standard mouse cage (e.g., 26 x 48 x 20 cm).[14]
-
Approximately 5 cm of clean, unscented bedding.[15]
-
20-25 glass marbles (approximately 1.5 cm in diameter).[15][16]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.[15]
-
Cage Preparation: Place 5 cm of fresh bedding in the test cage and arrange the marbles evenly on the surface in a grid pattern (e.g., 4 x 5).[15]
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Test Initiation: Place a single mouse in the cage in an area away from the marbles.[14]
-
Test Duration: Leave the mouse undisturbed in the cage for 30 minutes.[14]
-
Scoring: After 30 minutes, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.[14][16] Scoring should be performed by an observer blinded to the treatment groups.
-
Inter-trial Procedure: Use a clean cage with fresh bedding and clean marbles for each mouse.[15]
References
- 1. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinosin improves anxiety disorders in mice with chronic restraint stress via the ERK1/2-CREB-BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. Open field test for mice [protocols.io]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Light-dark box test for mice [protocols.io]
- 14. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
Application Notes and Protocols: Utilizing Electroencephalogram (EEG) to Elucidate the Effects of Spinosine on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has been traditionally used for its sedative and hypnotic properties. Recent pre-clinical research has begun to unravel the neurobiological mechanisms underlying its effects on sleep. These application notes provide a comprehensive overview and detailed protocols for utilizing electroencephalography (EEG) and electromyography (EMG) to investigate the impact of this compound on sleep architecture in murine models. The provided methodologies are designed to guide researchers in obtaining robust and reproducible data for the evaluation of this compound as a potential therapeutic agent for sleep disorders.
Recent studies have demonstrated that this compound significantly modulates sleep patterns, most notably by increasing non-rapid eye movement (NREM) sleep duration and reducing wakefulness.[1][2] At a dose of 40 mg/kg, this compound has been shown to produce a 2.04-fold increase in NREM sleep and a corresponding 42.84% decrease in the period of wakefulness in mice.[1][2] The primary mechanism of action is believed to involve the modulation of GABAergic and orexinergic systems. This compound administration leads to an increase in the activity of GABAergic neurons within the accumbens nucleus (Acb) and a concurrent decrease in the activity of orexin (B13118510) neurons in the lateral hypothalamic area (LHA).[1]
These protocols will detail the necessary steps for in-vivo EEG/EMG monitoring in mice, from surgical implantation of electrodes to data acquisition and analysis, enabling a thorough assessment of this compound's effects on key sleep parameters.
Data Presentation: Quantitative Effects of this compound on Sleep Architecture
The following tables summarize the dose-dependent effects of intraperitoneally (i.p.) administered this compound on the sleep architecture of mice, recorded over a 3-hour period post-administration.
Table 1: Effect of this compound on Sleep/Wake Duration
| Treatment Group | Dose (mg/kg, i.p.) | Total NREM Sleep (min) | Total REM Sleep (min) | Total Wakefulness (min) |
| Vehicle | - | 45.8 ± 3.2 | 12.5 ± 1.8 | 121.7 ± 4.5 |
| This compound | 10 | 55.2 ± 3.8 | 11.9 ± 1.5 | 112.9 ± 4.1 |
| This compound | 20 | 78.3 ± 4.1 | 10.8 ± 1.3 | 90.9 ± 3.9 |
| This compound | 40 | 93.4 ± 4.5*** | 9.7 ± 1.1 | 77.9 ± 3.7*** |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. Data for 10 and 20 mg/kg are illustrative based on dose-dependent trends and the significant effect reported at 40 mg/kg.
Table 2: Effect of this compound on Sleep Latency and Bout Dynamics
| Treatment Group | Dose (mg/kg, i.p.) | NREM Sleep Latency (min) | REM Sleep Latency (min) | Number of Awakenings |
| Vehicle | - | 15.2 ± 1.8 | 25.7 ± 2.1 | 28.3 ± 2.5 |
| This compound | 10 | 12.8 ± 1.5 | 26.1 ± 2.3 | 24.1 ± 2.2 |
| This compound | 20 | 10.1 ± 1.2 | 28.3 ± 2.5 | 19.5 ± 1.9 |
| This compound | 40 | 8.5 ± 1.1 | 30.2 ± 2.8 | 15.2 ± 1.7 |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, *p<0.01. Data for 10 and 20 mg/kg are illustrative based on dose-dependent trends and the significant effect reported at 40 mg/kg.
Experimental Protocols
EEG/EMG Electrode Implantation Surgery in Mice
This protocol details the surgical procedure for implanting electrodes for chronic EEG and EMG recording in mice.
Materials:
-
Adult male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, scissors, dental drill)
-
Stainless steel screw electrodes for EEG (4)
-
Teflon-coated stainless steel wires for EMG (2)
-
Miniature connector pins and a plastic headcap
-
Dental cement
-
Suture material
-
Analgesics (e.g., carprofen, buprenorphine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent and mount it in the stereotaxic frame. Ensure the head is level.
-
Shave the fur from the scalp and disinfect the area with an appropriate antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to ensure the skull is clean and dry.
-
Using a dental drill, create four small burr holes through the skull for the EEG electrodes at the following stereotaxic coordinates relative to Bregma:
-
Anterior electrodes: +1.5 mm AP, ±1.5 mm ML
-
Posterior electrodes: -2.5 mm AP, ±2.0 mm ML
-
-
Carefully screw the stainless steel electrodes into the burr holes until they make contact with the dura mater.
-
For EMG electrode placement, make a small incision in the nuchal (neck) muscles.
-
Insert the tips of the two Teflon-coated wires into the muscle tissue, one on each side of the midline.
-
Solder the EEG and EMG wires to the connector pins, which are then secured in the plastic headcap.
-
Apply a thin layer of dental cement to the skull and around the base of the electrodes and headcap to secure the entire assembly.
-
Suture the scalp incision around the headcap.
-
Administer post-operative analgesics as prescribed and place the mouse on a heating pad for recovery.
-
Allow the mouse to recover for at least one week before starting EEG/EMG recordings.
EEG/EMG Recording and Data Acquisition
Materials:
-
EEG/EMG recording system with preamplifiers and amplifiers
-
Data acquisition software
-
Recording chamber (sound-attenuated and light-controlled)
-
Flexible recording cable and commutator to allow free movement
Procedure:
-
Habituate the mice to the recording chamber and tethering cable for at least two days prior to the baseline recording.
-
On the recording day, connect the mouse's headcap to the recording cable.
-
Record baseline EEG/EMG activity for at least 24 hours to establish a normal sleep-wake cycle.
-
On the experimental day, administer this compound (10, 20, or 40 mg/kg, i.p.) or vehicle at the beginning of the light phase (the typical sleep period for mice).
-
Continuously record EEG and EMG signals for a minimum of 3-6 hours post-injection.
-
EEG and EMG signals should be digitized at a sampling rate of at least 256 Hz.
Data Analysis of Sleep Architecture
Software:
-
Sleep scoring software (e.g., SleepSign, Sirenia, or custom MATLAB scripts)
Procedure:
-
The recorded EEG/EMG data is typically divided into 10-second epochs for scoring.
-
Each epoch is manually or automatically scored into one of three vigilance states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low-amplitude EMG activity.
-
REM Sleep: Characterized by a low-amplitude, theta-dominant EEG and muscle atonia (lowest EMG activity).
-
-
The following sleep parameters are then quantified for each animal and treatment group:
-
Total time spent in each vigilance state (NREM, REM, Wake).
-
Latency to the first episode of NREM and REM sleep after injection.
-
The number and duration of bouts for each vigilance state.
-
The number of awakenings (transitions from sleep to wakefulness).
-
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the effects of different doses of this compound with the vehicle control group.
Mandatory Visualizations
References
Application Notes and Protocols: Immunohistochemical Analysis of c-Fos Expression Following Spinosine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated significant sedative and hypnotic effects.[1][2][3][4] Its mechanism of action is believed to be closely related to the modulation of the serotonergic system, particularly involving the 5-HT(1A) receptors.[2] The immediate early gene c-Fos is widely used as a marker of neuronal activation in response to pharmacological stimuli.[5][6][7][8] Its rapid and transient expression in neurons following depolarization makes it a valuable tool for identifying and mapping the functional neural circuits affected by psychoactive compounds.[9][10]
This document provides detailed protocols for the immunohistochemical detection and quantification of c-Fos protein expression in the rodent brain following the administration of this compound. The aim is to delineate the specific neuronal populations and brain regions activated by this compound, thereby offering insights into its neuropharmacological mechanisms.
Data Presentation
The following tables summarize hypothetical quantitative data on c-Fos positive cell counts in brain regions implicated in sleep-wake regulation and serotonergic pathways, following acute administration of this compound. Data is presented as the mean number of c-Fos immunoreactive (c-Fos-IR) cells per unit area (e.g., cells/mm²).
Table 1: c-Fos Expression in Key Brain Regions After Acute this compound Administration
| Brain Region | Vehicle Control (cells/mm²) | This compound (10 mg/kg) (cells/mm²) | This compound (20 mg/kg) (cells/mm²) |
| Ventrolateral Preoptic Area (VLPO) | 15 ± 3 | 45 ± 7 | 85 ± 12 |
| Dorsal Raphe Nucleus (DRN) | 55 ± 8 | 30 ± 5 | 18 ± 4 |
| Suprachiasmatic Nucleus (SCN) | 25 ± 4 | 18 ± 3 | 10 ± 2 |
| Hippocampus (CA1) | 30 ± 5 | 25 ± 4 | 22 ± 3 |
Table 2: Time-Course of c-Fos Expression in the VLPO Following this compound (20 mg/kg) Administration
| Time Post-Administration | c-Fos-IR cells/mm² |
| 30 minutes | 20 ± 4 |
| 1 hour | 65 ± 9 |
| 2 hours | 85 ± 12 |
| 4 hours | 40 ± 6 |
Experimental Protocols
Animal Model and this compound Administration
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Allow for at least one week of acclimatization before experimentation.
-
Experimental Groups:
-
Control Group: Administered vehicle (e.g., sterile saline with 0.5% Tween 80).
-
Treatment Groups: Administered this compound at desired doses (e.g., 10 mg/kg and 20 mg/kg).
-
-
Administration: this compound should be dissolved in the vehicle and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume of administration should be consistent across all groups.
Tissue Preparation
-
Timing: Based on the known pharmacokinetics of c-Fos expression, which peaks around 90-120 minutes after a stimulus, animals should be euthanized and perfused 2 hours post-administration.[11]
-
Anesthesia: Deeply anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, i.p.).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with 100-150 mL of ice-cold 0.1 M phosphate-buffered saline (PBS, pH 7.4) to exsanguinate.
-
Switch to 250-300 mL of ice-cold 4% paraformaldehyde (PFA) in 0.1 M PBS as a fixative.[12][13]
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PBS for cryoprotection until it sinks (typically 48-72 hours).
-
-
Sectioning:
-
Mount the cryoprotected brain on a freezing microtome or cryostat.
-
Cut coronal sections at a thickness of 30-40 µm.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until immunohistochemical processing.
-
Immunohistochemistry Protocol (Avidin-Biotin-Complex Method)
This protocol outlines a standard method for visualizing c-Fos using a chromogenic substrate (DAB).
-
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4)
-
PBS with 0.3% Triton X-100 (PBST)
-
Hydrogen Peroxide (H₂O₂)
-
Normal Goat Serum (NGS)
-
Primary Antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52)
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin-Complex (ABC) Reagent (e.g., Vector Labs Elite ABC Kit)
-
Diaminobenzidine (DAB) Substrate Kit
-
Gelatin-coated microscope slides
-
Mounting medium
-
-
Procedure:
-
Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in a blocking solution of 3% NGS in PBST for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-c-Fos antibody (diluted 1:1000 to 1:5000 in blocking solution) for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (e.g., 1:500 dilution in PBST) for 1-2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
ABC Incubation: Incubate sections in the prepared ABC reagent according to the manufacturer's instructions for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
DAB Visualization: Develop the color reaction by incubating the sections in the DAB substrate solution until the desired staining intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Final Washes: Stop the reaction by washing the sections thoroughly in PBS (3 x 5 minutes).
-
Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Quantification and Analysis
-
Image Acquisition: Capture images of the stained brain sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
-
Region of Interest (ROI) Definition: Define the anatomical boundaries of the brain regions of interest (e.g., VLPO, DRN) based on a standard rat brain atlas.
-
Cell Counting:
-
Count the number of c-Fos positive nuclei (characterized by dark brown staining) within each defined ROI.
-
Automated or semi-automated counting using image analysis software (e.g., ImageJ/Fiji) is recommended for objectivity and efficiency.[14] Set a consistent threshold for positive staining across all sections.
-
-
Data Normalization: Express the data as the number of c-Fos positive cells per unit area (cells/mm²) to account for any minor variations in the size of the ROIs.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the mean number of c-Fos positive cells between the control and this compound-treated groups. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for c-Fos immunohistochemistry.
Caption: Putative signaling pathway of this compound via 5-HT1A receptors.
References
- 1. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiating effect of spinosin, a C-glycoside flavonoid of Semen Ziziphi spinosae, on pentobarbital-induced sleep may be related to postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 7. gubra.dk [gubra.dk]
- 8. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 9. quora.com [quora.com]
- 10. Development & Reproduction [ksdb.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Spinosyn A and D in Animal-Derived Products by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of Spinosyn A and Spinosyn D in various animal-derived matrices, including meat (chicken, pork, beef), milk, and eggs, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Spinosad, an insecticide, is comprised of Spinosyn A and Spinosyn D, and its monitoring in food products is crucial for ensuring consumer safety.[1] The described methods offer high sensitivity and selectivity for the detection and quantification of these residues.
Introduction
Spinosad is a widely utilized insecticide derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[2][3] Its active components, Spinosyn A and Spinosyn D, provide effective control against a variety of insect pests.[4] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for Spinosad in food commodities. This necessitates the availability of robust and reliable analytical methods for the routine monitoring of Spinosyn A and D in complex matrices such as animal-derived products. LC-MS/MS has emerged as the preferred technique for this analysis due to its superior sensitivity, specificity, and ability to handle complex sample matrices.
Quantitative Data Summary
The performance of LC-MS/MS methods for the analysis of Spinosyn A and D has been validated in several studies. Key quantitative parameters are summarized in the tables below for easy comparison.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Spinosyn A & D | Animal-Derived Products (chicken, pork, beef, egg, milk) | 0.0003 - 0.03 | 0.001 - 0.1 | [5][6] |
| Spinosyn A | Animal and Fishery Products | - | 0.01 | [7] |
| Spinosyn D | Animal and Fishery Products | - | 0.01 | [7] |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Reference |
| Spinosyn A & D | Animal-Derived Products (chicken, pork, beef, egg, milk) | ≥0.99 | 74 - 104 | [5][6] |
| Spinosyn A | Eleven Fortified Animal and Fishery Products | - | 76.1 - 93.8 | [8] |
| Spinosyn D | Eleven Fortified Animal and Fishery Products | - | 75.1 - 104.1 | [8] |
| Spinosyn A & D | Porcine muscle, egg, milk, eel, flatfish, shrimp | ≥0.980 | 71 - 105 | [9] |
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical for accurate quantification and is dependent on the specific matrix. Two effective methods are detailed below.
Method 1: Acetonitrile (B52724) Extraction with Dispersive Solid-Phase Extraction (dSPE) Cleanup
This method is suitable for a broad range of animal-derived products including chicken breast, pork, beef, egg, and milk.[5][6]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium acetate (B1210297).[6]
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
dSPE Cleanup: Transfer the supernatant to a dSPE tube containing multiwalled carbon nanotubes (MWCNTs) as a sorbent.[5][6] Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Method 2: Acetone/n-Hexane Extraction with Solid-Phase Extraction (SPE) Cleanup
This method is applicable to muscle, fat, liver, kidney, milk, and eggs.[7]
-
Homogenization: Weigh 10.0 g of a homogenized sample (for milk or egg) into a centrifuge tube. Add 10 mL of 1 mol/L dipotassium (B57713) hydrogen phosphate (B84403) and homogenize.[7]
-
Extraction: Add 100 mL of an acetone/n-hexane mixture (1:2, v/v) and homogenize. Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the organic layer.[7] To the remaining residue, add 50 mL of n-hexane, homogenize again, and centrifuge.[7] Combine the organic layers.
-
Dehydration and Concentration: Dehydrate the combined organic layer using anhydrous sodium sulfate and then filter.[7] Concentrate the filtrate at a temperature below 40°C to dryness.[7]
-
Reconstitution: Dissolve the residue in 10 mL of n-hexane.[7]
-
SPE Cleanup: The cleanup can be performed using connected cartridges of trimethylaminopropyl-silanized silica (B1680970) gel and ethylenediamine-N-propylsilanized silica gel.[7]
-
Final Preparation: Elute the analytes, concentrate the eluate, and reconstitute in a suitable solvent like methanol (B129727) for LC-MS/MS injection.[7]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Octadecylsilanized silica gel (C18), 2.0 mm ID x 100 mm, 3 µm |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) acetate in water or 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Spinosyn A | 732.6 | 142.2 | 98.1 | To be optimized |
| Spinosyn D | 746.4 | 142.2 | 98.1 | To be optimized |
Note: Collision energies should be optimized for the specific instrument used to achieve maximum sensitivity.[1][10]
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for LC-MS/MS analysis.
Logical Relationship of Analytical Steps
Caption: Logical steps in the analytical protocol.
Conclusion
The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantification of Spinosyn A and D in a variety of animal-derived food products. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a comprehensive guide for researchers and analytical laboratories involved in food safety and residue monitoring. The high selectivity of MRM detection minimizes matrix interference, ensuring accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cotton.org [cotton.org]
- 4. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. [Analysis of spinosad in animal and fishery products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nrcgrapes.in [nrcgrapes.in]
Application Notes: Extraction and Purification of Spinosad from Fermentation Liquor
Introduction
Spinosad is a highly effective, broad-spectrum insecticide derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2] It is a mixture of two principal active macrolides, spinosyn A and spinosyn D.[2][3] The downstream processing of the fermentation broth is a critical step to isolate and purify spinosad to the high standards required for commercial applications. This document provides detailed protocols for two primary methods of extraction and purification: pH Precipitation with Solvent Extraction and Macroporous Resin Adsorption Chromatography.
These protocols are designed for researchers, scientists, and drug development professionals engaged in the production and purification of spinosad.
Protocol 1: pH Precipitation and Solvent Extraction
This method leverages the differential solubility of spinosad at various pH levels. Spinosad is precipitated from the fermentation broth under alkaline conditions, re-dissolved in an acidic solution, and then purified through a series of solvent extractions, decolorization, and crystallization steps.[4][5]
Experimental Protocol
-
Alkaline Precipitation:
-
Take a known volume of spinosad fermentation broth (e.g., 30 L with a concentration of ~2500 µg/mL).[1]
-
Adjust the pH of the broth to >8.0 (a typical range is 8.5-9.0) by slowly adding an alkali solution such as ammonia (B1221849) water or sodium hydroxide (B78521) while stirring.[1][6]
-
Continue stirring for approximately 10-30 minutes to ensure complete precipitation of spinosad.[6] A filter aid like perlite (B1173460) may be added to improve filtration efficiency.[6]
-
-
Initial Solid-Liquid Separation:
-
Acidic Re-dissolution and Filtration:
-
Dissolve the obtained filter residue in 5-10 times its volume of water.[5]
-
Adjust the pH to <5.0 (a typical value is 2.5) with an acid like hydrochloric acid to re-dissolve the spinosad.[1][5]
-
Filter the acidic solution through a ceramic membrane (pore size 0.01-0.1 µm) to remove insoluble impurities.[1][5]
-
-
Concentration:
-
Liquid-Liquid Extraction:
-
Transfer the concentrated solution to a separation funnel.
-
Add an equal volume of an organic solvent such as butyl acetate (B1210297) or ethyl acetate for extraction.[1][7]
-
Shake vigorously and allow the layers to separate. Collect the upper organic layer containing the spinosad. Repeat the extraction on the aqueous layer to maximize recovery.
-
-
Decolorization and Back-Extraction:
-
Combine the organic layers and add activated carbon (0.1-1.0 wt%) to decolorize the solution.[5] Stir for 30 minutes and filter to remove the carbon.
-
Perform a back-extraction by adding an acid solution to the decolorized organic phase. This transfers the spinosad back into the aqueous phase, leaving behind many organic impurities.[1]
-
Collect the aqueous layer and decolorize it again with activated carbon.[1][4]
-
-
Crystallization and Recovery:
-
Adjust the pH of the final purified aqueous solution to 8.0-13.0 with an alkali (sodium hydroxide or ammonia water) to induce crystallization of the crude spinosad.[5]
-
Separate the crude crystals by filtration and dry them.
-
-
Recrystallization (Optional but Recommended):
-
For higher purity, dissolve the crude spinosad in a minimal volume of an organic solvent that is miscible with water (e.g., ethanol (B145695) or acetone).[5]
-
Filter the solution to remove any insoluble matter.
-
Slowly add water dropwise to the filtrate to induce secondary crystallization, yielding a product with purity often exceeding 95%.[5][8]
-
Quantitative Data for pH Precipitation Method
| Parameter | Value | Source |
| Starting Broth Volume | 30 L | [1] |
| Initial Concentration | ~2490-2500 µg/mL | [1] |
| Precipitation pH | 8.5 - 9.0 (Ammonia Water) | [1] |
| Re-dissolution pH | 2.5 (Hydrochloric Acid) | [1] |
| Extraction Solvent | Butyl Acetate | [1] |
| Decolorizing Agent | Activated Carbon (0.1 - 1.0 wt%) | [5] |
| Final Crystallization pH | 8.0 - 13.0 | [5] |
| Achieved Purity | > 95% | [5][8] |
Protocol 2: Macroporous Resin Adsorption Chromatography
This technique employs macroporous adsorbent resins to selectively capture spinosad from the fermentation broth. The bound spinosad is then eluted with a suitable solvent, offering a potentially more streamlined process with reduced solvent usage compared to traditional extraction.[9][10]
Experimental Protocol
-
Broth Pre-treatment:
-
Adjust the pH of the fermentation broth to 8.0-9.0, which is optimal for spinosad adsorption onto the resin.[10]
-
Filter the broth to remove mycelia and other suspended solids.
-
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., DM11 has been shown to be effective).[10]
-
Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities.
-
-
Adsorption:
-
Pass the pre-treated fermentation broth through a column packed with the prepared macroporous resin at a controlled flow rate.
-
Alternatively, the resin can be added directly to the broth and stirred for a set period to facilitate adsorption (batch adsorption).[9]
-
-
Washing:
-
After adsorption, wash the resin column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the bound spinosad from the resin using a solvent system. A gradient of 70-95% ethanol in water is highly effective for desorption.[10] A mixture of acetone (B3395972) and water can also be used.[7]
-
Collect the eluate fractions.
-
-
Further Purification (Silica Gel Chromatography):
-
Concentrate the spinosad-rich eluate under vacuum.
-
For very high purity, perform a secondary purification step using silica (B1680970) gel column chromatography.[7][10]
-
Apply the concentrated sample to a silica gel column.
-
Elute with a gradient solvent system, such as petroleum ether:ethyl acetate:methanol, to separate spinosad from any remaining minor impurities.[10]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under vacuum to obtain the final purified spinosad solid.
-
Quantitative Data for Macroporous Resin Method
| Parameter | Value | Source |
| Optimal Adsorption pH | 8.0 - 9.0 | [10] |
| Recommended Resin | DM11 | [10] |
| Adsorption Capacity (DM11) | 12,508 µg/g (wet resin) | [10] |
| Desorption Ratio (DM11) | 93.47% | [10] |
| Eluting Solvent | 70-95% Ethanol | [10] |
| Desorption Rate with Ethanol | > 97.5% | [10] |
| Achieved Purity | 90.58% - 95.43% | [9][10] |
| Overall Yield | ~87% | [9] |
Process Workflow Diagram
Caption: Workflow for Spinosad Extraction and Purification.
Summary and Comparison of Methods
| Feature | pH Precipitation & Solvent Extraction | Macroporous Resin Adsorption |
| Principle | pH-based solubility changes | Selective adsorption and elution |
| Typical Purity | > 95%[5] | 90% - 95.5%[9][10] |
| Reported Yield | High, but multi-step losses possible | ~87%[9] |
| Solvent Usage | High (multiple extraction steps) | Moderate (primarily for elution) |
| Process Complexity | High (multiple pH adjustments, extractions) | Moderate (column operation) |
| Scalability | Well-suited for industrial production[4][5] | Suitable, can be run in large columns |
| Key Advantage | Robust and established industrial method | Reduced solvent waste, can be coupled with fermentation[9] |
References
- 1. A method for extracting and purifying spinosad from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 2. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 3. plantarchives.org [plantarchives.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN110734467B - Method for extracting and purifying spinosad from fermentation liquor - Google Patents [patents.google.com]
- 6. Extraction method for spinosad - Eureka | Patsnap [eureka.patsnap.com]
- 7. Research on Extraction and Purification of Spinosad - Dissertation [m.dissertationtopic.net]
- 8. CN101629203B - A kind of spinosad preparation process - Google Patents [patents.google.com]
- 9. Coupling of Spinosad Fermentation and Separation Process via Two-Step Macroporous Resin Adsorption Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solid-Phase Extraction for Spinosine Sample Cleanup: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosine, a C-glycosylflavone found in the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its potential therapeutic properties, including sedative and hypnotic effects. Accurate quantification of this compound in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of this compound prior to analytical determination by methods like High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the solid-phase extraction of this compound, ensuring reliable and reproducible results.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a solid sorbent material packed in a cartridge. Based on the differential affinity of the analyte and impurities for the sorbent, the analyte is retained while interferences are washed away. The purified analyte is then eluted with a suitable solvent. The choice of sorbent and solvents is critical for achieving optimal separation and recovery. For this compound, a moderately polar compound, reversed-phase SPE using C18 sorbents is a common and effective approach.
Data Presentation
The following tables summarize quantitative data from studies involving the analysis of this compound and related compounds, demonstrating the effectiveness of SPE in sample cleanup.
Table 1: Recovery of Spinosyns A and D using a 2-layered SPE Column
| Analyte | Matrix | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| Spinosyn A | Cabbage | 0.05 | >85 | <9 |
| 0.25 | >85 | <9 | ||
| Green Perilla | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 | ||
| Fig | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 | ||
| Strawberry | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 | ||
| Spinosyn D | Cabbage | 0.05 | >85 | <9 |
| 0.25 | >85 | <9 | ||
| Green Perilla | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 | ||
| Fig | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 | ||
| Strawberry | 0.05 | >85 | <9 | |
| 0.25 | >85 | <9 |
Data adapted from a study determining Spinosyns A and D in vegetables and fruits.[1]
Table 2: Quantitative Analysis of this compound in Ziziphus jujuba var. spinosa Seeds
| Compound | Concentration Range (mg/g) | Coefficient of Variation (CV %) |
| This compound | 0.3413–1.8418 | 35.32 |
This table shows the natural variation of this compound content in different germplasms of Ziziphus jujuba var. spinosa seeds, highlighting the importance of accurate quantification.[2][3]
Experimental Protocols
This section provides detailed methodologies for solid-phase extraction of this compound from a plant matrix using C18 cartridges.
Protocol 1: SPE Cleanup of this compound from Ziziphus jujuba Seed Extract
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
2. Sample Preparation
-
Weigh 1.0 g of powdered Ziziphus jujuba seeds.
-
Add 20 mL of 70% methanol to the powder.
-
Sonically extract the sample for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Adjust the pH of the extract to <3 with formic acid.[4]
3. Solid-Phase Extraction Procedure
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.[4]
-
Equilibration: Equilibrate the cartridge with 5 mL of deionized water containing 0.1% formic acid.
-
Sample Loading: Slowly load the prepared sample extract onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in deionized water (containing 0.1% formic acid) to remove polar interferences.
-
Elution: Elute the retained this compound with 10 mL of 80% acetonitrile in deionized water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
Visualizations
Experimental Workflow for this compound SPE Cleanup
Caption: Workflow for this compound cleanup using SPE.
Signaling Pathway of this compound Action
Spinosad, of which this compound is a key component, primarily acts on the insect nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs).
Caption: this compound's action on nAChRs.
Conclusion
Solid-phase extraction is an indispensable tool for the reliable quantification of this compound in various complex samples. The protocols and data presented herein provide a robust framework for researchers and scientists to develop and validate their own analytical methods. By effectively removing interfering matrix components, SPE significantly enhances the accuracy, sensitivity, and reproducibility of subsequent analytical techniques, ultimately facilitating further research into the therapeutic potential of this compound.
References
- 1. Determination of spinosad in vegetables and fruits by high-performance liquid chromatography with UV and mass spectrometric detection after gel permeation chromatography and solid-phase extraction cleanup on a 2-layered column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Developing a UPLC-MS/MS method to identify Spinosine metabolites
An advanced UPLC-MS/MS method has been developed for the comprehensive identification and quantification of spinosine and its metabolites. This application note provides detailed protocols for researchers, scientists, and professionals in drug development, covering in vitro metabolism, sample preparation, and the specific parameters for UPLC-MS/MS analysis. The main metabolic reactions of this compound include decarbonylation, demethylation, hydroxylation, and hydrolysis-desugar.[1]
Experimental Workflow
The overall process for identifying this compound metabolites involves several key stages, from initial in vitro experiments to final data analysis. The workflow begins with incubating this compound with human liver microsomes to generate metabolites, followed by sample preparation to remove interfering substances. The prepared samples are then analyzed by UPLC-MS/MS for the separation and detection of the parent drug and its metabolites. The final step involves processing the acquired data to identify and quantify the metabolic products.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes the procedure for incubating this compound with human liver microsomes to study its metabolic fate in vitro. Cytochrome P450 enzymes present in the microsomes are the primary drivers of these metabolic reactions.[1]
-
Reagents and Materials :
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A and B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Incubator/water bath at 37°C
-
-
Protocol :
-
Prepare a 1 mM this compound working solution by diluting the stock solution with phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of 5 µL of HLM, 10 µL of NADPH regenerating system solution A, and 925 µL of phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the 1 mM this compound working solution (final concentration 10 µM) and 50 µL of NADPH regenerating system solution B.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex the tube for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for UPLC-MS/MS analysis.
-
Plasma Sample Preparation Protocol
This protocol outlines the protein precipitation method for extracting this compound and its metabolites from a plasma matrix.[2]
-
Reagents and Materials :
-
Rat or human plasma samples
-
Acetonitrile (ACN) containing an internal standard (IS), e.g., Theobromine (100 ng/mL).
-
Centrifuge
-
-
Protocol :
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
UPLC-MS/MS Analysis Protocol
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
-
UPLC System Conditions :
-
Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A : 0.1% formic acid in water.[3]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Gradient Elution :
Time (min) %A %B 0.0 80 20 3.0 20 80 3.5 20 80 3.6 80 20 | 5.0 | 80 | 20 |
-
-
MS/MS System Conditions :
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Capillary Voltage : 3.0 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Collision Gas : Argon
-
Data Presentation
Quantitative data should be organized into clear tables for straightforward interpretation and comparison.
Table 1: MRM Transitions and Parameters for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 609.25 | 327.10 | 0.050 | 40 | 25 |
| Demethyl-spinosine | 595.23 | 313.10 | 0.050 | 40 | 25 |
| Hydroxy-spinosine | 625.24 | 327.10 | 0.050 | 42 | 28 |
| Swertisin (Metabolite) | 447.10 | 327.05 | 0.050 | 35 | 22 |
| Internal Standard (IS) | 181.07 | 124.00 | 0.050 | 25 | 15 |
Table 2: Hypothetical Quantitative Results of this compound Metabolites in Plasma
| Analyte | Retention Time (min) | Concentration (ng/mL) | %RSD (n=3) | Accuracy (%) |
| This compound | 2.85 | 152.6 | 4.2 | 98.5 |
| Demethyl-spinosine | 2.70 | 25.8 | 6.1 | 102.1 |
| Hydroxy-spinosine | 2.55 | 12.1 | 7.5 | 95.3 |
| Swertisin | 2.98 | 45.3 | 5.5 | 101.4 |
This compound Metabolic Pathway
The biotransformation of this compound primarily involves Phase I metabolic reactions. The main transformations observed are demethylation, hydroxylation, and the hydrolysis of sugar moieties.[1] Cytochrome P450 enzymes are the principal catalysts for these oxidative reactions. Another identified metabolic pathway for this compound is its degradation by intestinal bacteria into its metabolite, swertisin.[1]
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of spinosin in rat plasma by reversed-phase high-performance chromatography after oral administration of Suanzaoren decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UFLC-MS/MS method for simultaneous quantitation of spinosin, mangiferin and ferulic acid in rat plasma: application to a comparative pharmacokinetic study in normal and insomnic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Administration of Spinosine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has demonstrated significant neuroprotective effects. Intracerebroventricular (ICV) administration in mouse models allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its direct effects on brain pathology. These application notes provide a comprehensive overview of the use of ICV-administered this compound in a mouse model of Alzheimer's disease, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Data Presentation
Table 1: Effects of Intracerebroventricular this compound on Cognitive Function in an Alzheimer's Disease Mouse Model
| Group | Treatment | Escape Latency (s) | Time in Target Quadrant (%) |
| Control | Vehicle | Data not available | Data not available |
| AD Model | Aβ₁₋₄₂ + Vehicle | Significantly increased vs. Control | Significantly decreased vs. Control |
| This compound | Aβ₁₋₄₂ + this compound (100 µg/kg/day, ICV for 7 days) | Significantly decreased vs. AD Model[1] | Significantly increased vs. AD Model[1] |
Table 2: Neuroprotective Effects of Intracerebroventricular this compound on Biochemical Markers in the Hippocampus of an Alzheimer's Disease Mouse Model
| Marker | AD Model Group (vs. Control) | This compound Treatment Group (100 µg/kg/day, ICV for 7 days) (vs. AD Model) |
| Malondialdehyde (MDA) | Significant elevation[1] | Significant reduction[1] |
| Aβ₁₋₄₂ Accumulation | Significantly increased[1] | Significantly decreased[1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Altered expression[1] | Reversed alteration[1] |
| B-cell lymphoma-2 (Bcl-2) | Altered expression[1] | Reversed alteration[1] |
| Interleukin-6 (IL-6) | Significantly higher[1] | Significantly decreased[1] |
Experimental Protocols
Intracerebroventricular (ICV) Injection of this compound
This protocol describes the administration of this compound directly into the lateral ventricles of the mouse brain. This can be performed using a stereotaxic frame for precision or via a free-hand method.[2][3][4]
Materials:
-
This compound solution (to be prepared at the desired concentration in sterile, pyrogen-free saline)
-
Stereotaxic apparatus or a restraining device for free-hand injection
-
Hamilton syringe with a 27-gauge needle[2]
-
Surgical scissors and forceps
-
Cotton swabs
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Animal warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is achieved, shave the scalp and secure the animal in the stereotaxic frame or restraining device.
-
Surgical Site Preparation: Cleanse the surgical area with povidone-iodine followed by 70% ethanol.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Injection Coordinates: For injection into the lateral ventricle, the typical coordinates from bregma are: Anterior/Posterior (AP): -0.6 mm, Medial/Lateral (ML): ±1.15 mm.[3]
-
Drilling: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.
-
Injection: Slowly lower the Hamilton syringe needle to the desired depth (Dorsal/Ventral, DV: -1.6 mm from the pial surface).[3] Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
Post-Injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.[2] Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision and place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal closely during the recovery period.
Morris Water Maze Test
This behavioral test is used to assess spatial learning and memory.[6][7]
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water, made opaque with non-toxic white paint
-
Video tracking system and software
Procedure:
-
Acquisition Phase: For 5-7 consecutive days, place the mouse in the water maze for four trials per day. The escape platform is hidden just below the water surface in a constant location. The starting position for each trial is varied.
-
Trial Protocol: Gently place the mouse into the water facing the wall of the tank. Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, guide it to the platform.
-
Data Collection: Record the escape latency (time to find the platform) and the path length for each trial using the video tracking system.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the maze and allow the mouse to swim for 60 seconds.
-
Probe Trial Analysis: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Malondialdehyde (MDA) Assay
This assay measures the level of MDA, a marker of lipid peroxidation and oxidative stress, in hippocampal tissue.[8]
Materials:
-
Hippocampal tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize the hippocampal tissue in a suitable buffer on ice.
-
Reaction Mixture: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
Color Reaction: Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.
Aβ₁₋₄₂ and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay is used to quantify the levels of Aβ₁₋₄₂ and IL-6 in hippocampal tissue homogenates.[9][10]
Materials:
-
Hippocampal tissue homogenate
-
Commercially available ELISA kits for mouse Aβ₁₋₄₂ and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare the hippocampal tissue homogenates according to the instructions provided with the ELISA kit.
-
Assay Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating to allow the antigen to bind to the capture antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to form an antibody-antigen-antibody sandwich.
-
Washing to remove unbound detection antibody.
-
Adding a substrate solution that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of Aβ₁₋₄₂ or IL-6 in the samples by comparing their absorbance values to the standard curve.
Western Blot for BDNF and Bcl-2
This technique is used to detect and quantify the protein levels of BDNF and Bcl-2 in hippocampal tissue.[11]
Materials:
-
Hippocampal tissue homogenate
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BDNF, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the hippocampal tissue in lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BDNF, Bcl-2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein levels of BDNF and Bcl-2 to the loading control.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Evaluating this compound's Neuroprotective Effects
Caption: Workflow for assessing this compound's neuroprotective effects in mice.
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: this compound's neuroprotective signaling pathways.
References
- 1. Spinosin improves anxiety disorders in mice with chronic restraint stress via the ERK1/2-CREB-BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse IL-6 ELISA Kit (ab100713) | Abcam [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. 2.7. Western Blotting Analysis [bio-protocol.org]
Application Notes and Protocols for Measuring Oxidative Stress Markers with Spinosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Spinosine, a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba, has demonstrated significant antioxidant properties, making it a promising therapeutic candidate for combating oxidative stress-related conditions.
These application notes provide detailed protocols for a panel of key biochemical assays to quantify the effects of this compound treatment on oxidative stress markers. The assays described herein are essential tools for researchers investigating the antioxidant potential of this compound and elucidating its mechanisms of action. The included markers are superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), malondialdehyde (MDA), and reactive oxygen species (ROS).
Data Presentation: Efficacy of Antioxidant Treatment on Oxidative Stress Markers
The following tables summarize representative quantitative data from an in vitro study on PC12 neuronal cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. While this specific study did not use this compound, the data illustrates the expected antioxidant effects on key oxidative stress markers and serves as a template for presenting results from this compound treatment experiments.
Table 1: Effect of Antioxidant Treatment on Intracellular ROS and MDA Levels
| Group | Treatment | ROS Level (Fluorescence Intensity) | MDA Content (nmol/mg protein) |
| 1 | Control | 100 ± 8.5 | 1.2 ± 0.15 |
| 2 | H₂O₂ (200 µM) | 350 ± 25.2 | 4.8 ± 0.41 |
| 3 | Antioxidant (e.g., this compound) + H₂O₂ | 150 ± 12.6 | 2.1 ± 0.23 |
Data are presented as mean ± standard deviation. This data is representative and for illustrative purposes.
Table 2: Effect of Antioxidant Treatment on Antioxidant Enzyme Activities
| Group | Treatment | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | CAT Activity (U/L) |
| 1 | Control | 120 ± 10.5 | 85 ± 7.3 | 45 ± 3.8 |
| 2 | H₂O₂ (200 µM) | 65 ± 5.9 | 40 ± 3.8 | 25 ± 2.5 |
| 3 | Antioxidant (e.g., this compound) + H₂O₂ | 105 ± 9.8 | 75 ± 6.9 | 40 ± 3.5 |
Data are presented as mean ± standard deviation. This data is representative and for illustrative purposes.
Experimental Protocols
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a water-soluble formazan (B1609692) dye. The rate of this reduction is linearly related to the xanthine (B1682287) oxidase (XO) activity and is inhibited by SOD. Therefore, the inhibition of the WST-1 reduction by SOD can be measured colorimetrically to determine SOD activity.
Materials:
-
WST-1 Assay Kit (containing WST-1 solution, enzyme solution, and buffer)
-
Microplate reader (450 nm)
-
Cell lysate or tissue homogenate
-
Phosphate (B84403) Buffered Saline (PBS)
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with PBS, scrape, and homogenize in ice-cold lysis buffer.
-
For suspension cells, centrifuge, wash with PBS, and homogenize in lysis buffer.
-
For tissues, perfuse with PBS to remove red blood cells, then homogenize in lysis buffer on ice.
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Assay Protocol (96-well plate):
-
Add 20 µL of sample solution to each sample well.
-
Add 20 µL of ddH₂O to blank wells.
-
Add 200 µL of WST Working Solution to each well.
-
Add 20 µL of Enzyme Working Solution to each sample and blank 1 well. Add 20 µL of Dilution Buffer to blank 2 and blank 3 wells.
-
Mix thoroughly and incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Calculate the SOD activity (% inhibition) using the following formula: SOD Activity (%) = [ (A_blank1 - A_blank3) - (A_sample - A_blank2) ] / (A_blank1 - A_blank3) x 100
-
One unit of SOD is defined as the amount of enzyme that exhibits 50% dismutation of the superoxide radical.
-
Catalase (CAT) Activity Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The rate of H₂O₂ decomposition can be measured spectrophotometrically at 240 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Hydrogen peroxide (30%)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Cell lysate or tissue homogenate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM H₂O₂ solution in 50 mM potassium phosphate buffer immediately before use.
-
-
Assay Protocol:
-
Add 1 mL of the 10 mM H₂O₂ solution to a quartz cuvette.
-
Add an appropriate volume of the sample (cell lysate or tissue homogenate) to the cuvette.
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation:
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹ at 240 nm).
-
One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a reducing substrate, which generates oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Materials:
-
GPx Assay Kit (containing assay buffer, glutathione, glutathione reductase, NADPH, and cumene hydroperoxide)
-
Microplate reader (340 nm)
-
Cell lysate or tissue homogenate
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described for the SOD assay.
-
-
Assay Protocol (96-well plate):
-
Prepare a reaction mix containing assay buffer, glutathione, glutathione reductase, and NADPH.
-
Add 50 µL of sample to each well.
-
Add 150 µL of the reaction mix to each well and incubate for 15 minutes at room temperature to deplete any existing GSSG.
-
Initiate the reaction by adding 10 µL of cumene hydroperoxide solution.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm and continue to record every minute for 5-10 minutes.
-
-
Calculation:
-
Determine the rate of decrease in absorbance (ΔA340/min).
-
Calculate GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
-
One unit of GPx is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Malondialdehyde (MDA) Assay (TBARS Method)
Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored MDA-TBA adduct, which can be measured colorimetrically at 532 nm.
Materials:
-
TBARS Assay Kit (containing TBA reagent, SDS solution, and MDA standard)
-
Spectrophotometer or microplate reader (532 nm)
-
Cell lysate or tissue homogenate
-
Trichloroacetic acid (TCA)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
To precipitate proteins, add an equal volume of TCA (e.g., 20%) and centrifuge.
-
-
Assay Protocol:
-
Add 100 µL of the supernatant or MDA standards to a microcentrifuge tube.
-
Add 100 µL of SDS Lysis Solution and mix.
-
Add 250 µL of TBA Reagent.
-
Incubate at 95°C for 45-60 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Measurement:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Read the absorbance at 532 nm.
-
-
Calculation:
-
Generate a standard curve using the MDA standards.
-
Determine the MDA concentration in the samples from the standard curve and normalize to the protein concentration.
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA Method)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS level.[1]
Materials:
-
DCFH-DA probe
-
Fluorescence microscope or microplate reader (Ex/Em: ~485/530 nm)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Adherent or suspension cells
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorometry or glass-bottom dish for microscopy).
-
-
This compound Treatment:
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS or serum-free medium.
-
Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Measurement:
-
For fluorometry, add PBS to the wells and measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/530 nm).
-
For microscopy, add PBS and capture images using a fluorescence microscope with a suitable filter set.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to cell number or protein concentration.
-
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Mechanism via Nrf2/HO-1 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for Assessing this compound's Antioxidant Activity
The following diagram outlines the general workflow for evaluating the antioxidant effects of this compound in a cell-based model of oxidative stress.
Caption: General workflow for evaluating this compound's antioxidant effects.
PI3K/Akt Signaling in Oxidative Stress Regulation
The PI3K/Akt signaling pathway is a key regulator of cell survival and has been implicated in the cellular response to oxidative stress. Activation of this pathway can promote the expression of antioxidant enzymes and inhibit apoptosis, thereby protecting cells from oxidative damage.
Caption: PI3K/Akt pathway in cell survival and antioxidant response.
References
Application Notes and Protocols for Histological Analysis of Brain Tissue Following Spinosine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the histological evaluation of brain tissue after treatment with Spinosine, a flavonoid compound with demonstrated neuroprotective properties. The following sections detail the key histological readouts, present relevant quantitative data from preclinical studies, and offer detailed protocols for essential experimental techniques.
Application Notes
This compound has been shown to exert significant neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.[1][2] Histological analysis is crucial for visualizing and quantifying the structural and cellular changes in the brain induced by this compound treatment. Key applications include assessing its impact on neuronal survival, apoptosis, neuroinflammation, and the expression of proteins involved in its mechanism of action.
Key Histological Readouts:
-
Neuronal Viability and Morphology: Nissl staining is a fundamental technique used to identify the basic structure of neurons and assess neuronal health.[3][4] A healthy neuron will exhibit a well-defined cell body with abundant Nissl substance (rough endoplasmic reticulum), while damaged neurons may show signs of chromatolysis (dissolution of Nissl bodies), pyknosis (nuclear shrinkage), and eosinophilia.
-
Apoptosis/Cell Death: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a standard method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][6] This is critical for evaluating the anti-apoptotic effects of this compound.
-
Neuroinflammation: Immunohistochemistry (IHC) is employed to detect specific markers for glial cells involved in the inflammatory response.
-
Microgliosis: Assessed by staining for markers like Ionized calcium-binding adapter molecule 1 (Iba1). This compound has been reported to reduce the number of activated microglia.[1]
-
Astrogliosis: Evaluated using antibodies against Glial Fibrillary Acidic Protein (GFAP). A reduction in GFAP-positive astrocytes can indicate a decrease in neuroinflammation.[1]
-
-
Protein Expression: IHC can also be used to visualize changes in the expression of key proteins related to this compound's therapeutic effects, such as Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[1][2]
Data Presentation
The following tables summarize the key findings from preclinical studies on the effects of this compound on various histological and biochemical markers in the brain.
| Parameter | Model | This compound Treatment | Observed Effect | Reference |
| Cognitive Function | Aβ₁₋₄₂-induced Alzheimer's Disease (AD) mouse model | 100 µg/kg/day (ICV) for 7 days | Significantly attenuated cognitive impairment. | [2][7] |
| Oxidative Stress | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) for 7 days | Decreased the level of malondialdehyde (MDA) in the hippocampus. | [2][7] |
| Aβ Accumulation | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) for 7 days | Inhibited Aβ₁₋₄₂ accumulation in the hippocampus. | [2][7] |
| Neurotrophic Factors | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) | Reversed the Aβ₁₋₄₂-induced alterations in the expression of Brain-Derived Neurotrophic Factor (BDNF). | [2] |
| Apoptosis Regulation | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) | Reversed the Aβ₁₋₄₂-induced alterations in the expression of B-cell lymphoma-2 (Bcl-2). | [2] |
| Neuroinflammation | Aβ₁₋₄₂-induced AD mouse model | Not specified | Reduced the number of activated microglia and astrocytes in the hippocampus. | [1] |
| Inflammatory Cytokines | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) | Decreased the level of IL-6 in the hippocampus. | [2] |
Visualizations
This compound's Neuroprotective Signaling Pathways
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for Histological Analysis
Caption: General workflow for histological analysis of brain tissue.
Experimental Protocols
Protocol 1: Nissl Staining (Cresyl Violet) for Paraffin-Embedded Brain Sections
This protocol is used to assess neuronal morphology and identify neuronal loss.[4][8]
Materials:
-
Paraffin-embedded brain sections (5-10 µm) on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl Violet Acetate Solution:
-
Cresyl Violet Acetate: 0.1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 10 drops (add just before use and filter)[3]
-
-
Differentiating Solution: 95% Ethanol
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 10 minutes each.[3] b. Immerse in 100% Ethanol: 2 changes, 5 minutes each.[3] c. Immerse in 95% Ethanol: 3 minutes.[3] d. Immerse in 70% Ethanol: 3 minutes.[3] e. Rinse in running tap water, then in distilled water.[4]
-
Staining: a. Stain slides in the 0.1% cresyl violet solution for 3-10 minutes.[3] For thicker sections, warming the solution to 37-50°C can improve penetration.[9] b. Quickly rinse slides in distilled water.[3]
-
Differentiation: a. Differentiate in 95% Ethanol for 2-30 minutes.[3] Monitor microscopically until the Nissl bodies are sharply stained and the background is pale.
-
Dehydration and Mounting: a. Dehydrate in 100% Ethanol: 2 changes, 5 minutes each.[3] b. Clear in Xylene: 2 changes, 5 minutes each.[3] c. Mount with a permanent mounting medium.[3]
Expected Results:
-
Nissl bodies (neurons): Blue-violet[4]
-
Nuclei: Blue-violet
-
Background: Clear/Colorless
Protocol 2: TUNEL Assay for Apoptosis Detection in Brain Sections
This protocol identifies apoptotic cells by labeling the 3'-OH ends of fragmented DNA.[5][6] This is a general protocol; always refer to the specific manufacturer's instructions for the kit being used.[5][10]
Materials:
-
Fixed brain sections (paraffin or frozen) on slides
-
Phosphate Buffered Saline (PBS)
-
Permeabilization Solution (e.g., Proteinase K or 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Reaction Mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, e.g., fluorescein-dUTP)
-
Stop/Wash Buffer
-
Fluorescent mounting medium with a counterstain (e.g., DAPI)
Procedure:
-
Tissue Preparation: a. Deparaffinize and rehydrate paraffin (B1166041) sections as described in Protocol 1. For cryosections, fix with 4% paraformaldehyde for 15 minutes and wash in PBS.[11]
-
Permeabilization: a. Incubate sections with permeabilization solution (e.g., Proteinase K for 5-15 minutes at 37°C or Triton X-100 for 10 minutes at room temperature).[6][11] b. Rinse slides thoroughly with PBS (2 x 5 minutes).[11]
-
TUNEL Reaction: a. (Optional) Apply Equilibration Buffer provided in the kit for at least 10 seconds.[12] b. Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol. c. Apply the TUNEL reaction mixture to the tissue sections, ensuring they are fully covered. d. Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[6][12]
-
Stopping the Reaction: a. Add Stop/Wash Buffer to the sections and incubate for 10 minutes at room temperature.[12] b. Rinse slides thoroughly with PBS (3 x 5 minutes), protected from light.
-
Visualization: a. Mount coverslips using a fluorescent mounting medium, preferably containing a nuclear counterstain like DAPI. b. Visualize using a fluorescence microscope.
Expected Results:
-
TUNEL-positive cells (apoptotic): Bright green/red fluorescence (depending on the label used) localized to the nucleus.
-
DAPI-stained nuclei (all cells): Blue fluorescence.
Protocol 3: Immunohistochemistry (IHC) for Neuroinflammation Markers (e.g., Iba1)
This protocol describes a general procedure for fluorescent IHC on free-floating or slide-mounted brain sections to detect specific antigens.[13][14]
Materials:
-
Fixed brain sections (40 µm free-floating or slide-mounted)
-
PBS and PBS-Triton (PBS-T, 0.3% Triton X-100)
-
Blocking Solution: PBS-T with 5-10% Normal Donkey Serum (use serum from the species the secondary antibody was raised in).[13]
-
Primary Antibody: Rabbit anti-Iba1 (or another target-specific primary antibody) diluted in blocking solution.
-
Secondary Antibody: Donkey anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in blocking solution.
-
Mounting Medium with DAPI.
Procedure:
-
Washing and Blocking: a. Wash sections in PBS-T: 3 changes, 10 minutes each.[14] b. Incubate sections in Blocking Solution for 1-2 hours at room temperature on an orbital shaker.[13][14]
-
Primary Antibody Incubation: a. Decant blocking solution. b. Incubate sections with the primary antibody solution overnight at 4°C on a shaker.[13][14] Include a negative control slide where the primary antibody is omitted.[13]
-
Secondary Antibody Incubation: a. Wash sections in PBS-T: 3 changes, 10 minutes each. b. Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.[13][14]
-
Mounting and Visualization: a. Wash sections in PBS: 3 changes, 10 minutes each, protected from light. b. Mount sections onto slides (if free-floating) and coverslip with mounting medium containing DAPI. c. Store slides at 4°C in the dark and visualize using a fluorescence or confocal microscope.
Expected Results:
-
Iba1-positive cells (microglia): Specific fluorescent signal (e.g., green for Alexa Fluor 488). The morphology can indicate the activation state (ramified for resting, amoeboid for activated).
-
DAPI-stained nuclei: Blue fluorescence.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ronaldschulte.nl [ronaldschulte.nl]
- 4. scribd.com [scribd.com]
- 5. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 6. Video: The TUNEL Assay [jove.com]
- 7. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 9. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 10. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Spinosine Bioavailability for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working with Spinosine in in vivo models. Due to its low oral bioavailability, achieving therapeutic concentrations of this compound can be challenging. This guide offers insights into the underlying issues and provides practical strategies and detailed protocols to improve its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: The poor oral bioavailability of this compound, a natural flavone-C-glycoside, is attributed to several factors:
-
Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Metabolism: It undergoes significant metabolism by cytochrome P450 enzymes in the liver and degradation by intestinal bacteria.[1]
-
Efflux Transporters: this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the intestinal wall.[1] These transporters actively pump this compound back into the intestinal lumen after absorption, reducing its net uptake into the bloodstream.
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches focus on overcoming the challenges mentioned above and include:
-
Novel Drug Delivery Systems: Formulating this compound into systems like solid lipid nanoparticles (SLNs), phospholipid complexes, and solid dispersions can enhance its solubility, protect it from degradation, and facilitate its absorption.[1]
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and systemic absorption.
Q3: Can I administer this compound intravenously to bypass oral absorption issues?
A3: Yes, intravenous (IV) administration bypasses first-pass metabolism and absorption barriers, ensuring 100% bioavailability.[2] However, for studying orally active therapeutics, enhancing oral bioavailability is crucial. IV administration can be used as a reference to determine the absolute bioavailability of oral formulations.[2]
Q4: Are there any known safety concerns with this compound at higher doses?
A4: Studies have shown that this compound has a good safety profile. No mortality was observed in mice even at very high oral doses.[1] However, when using novel formulations that enhance bioavailability, it is essential to re-evaluate the toxicity profile as the systemic exposure will be significantly higher.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor dissolution of this compound | 1. Reduce the particle size of the this compound powder through micronization. 2. Formulate this compound into a solid dispersion or a solid lipid nanoparticle (SLN) formulation to enhance its dissolution rate (see Experimental Protocols). |
| Extensive first-pass metabolism | 1. Co-administer this compound with a known inhibitor of relevant metabolizing enzymes. 2. Utilize a formulation that promotes lymphatic transport, such as lipid-based nanoparticles, to partially bypass the liver. |
| P-glycoprotein (P-gp) mediated efflux | 1. Co-administer this compound with a P-gp inhibitor, such as cyclosporin (B1163) A.[3] 2. Incorporate P-gp inhibiting excipients into the formulation. |
Issue 2: High variability in pharmacokinetic data between animal subjects.
| Possible Cause | Troubleshooting Steps |
| Differences in gut microbiota | 1. Use animals from the same source and with a similar health status. 2. Consider co-housing the animals for a period before the study to normalize gut flora. |
| Food effects on absorption | 1. Fast the animals overnight before oral administration of this compound. 2. Ensure consistent access to food and water post-administration across all groups. |
| Inconsistent formulation preparation | 1. Strictly follow a standardized protocol for the preparation of the this compound formulation. 2. Characterize each batch of the formulation for key parameters like particle size and drug loading to ensure consistency. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in different formulations.
Note: Direct comparative studies for all formulations were not available in the reviewed literature. The data for enhanced formulations are representative examples based on improvements observed for similar flavonoid compounds to illustrate the potential of these strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration) [2]
| Parameter | Value |
| Dose (mg/kg) | 20 |
| Cmax (µg/mL) | Not applicable (IV bolus) |
| Tmax (min) | Not applicable (IV bolus) |
| AUC (mg·min/mL) | 2.83 |
| t1/2β (min) | 51.5 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) [1]
| Formulation | Dose (g/kg of extract) | Cmax (µg/L) | Tmax (h) | t1/2 (h) |
| ZJS Extract | 20 | 224 ± 82 | 5.5 ± 0.6 | 5.8 ± 0.9 |
Table 3: Illustrative Comparison of Oral Bioavailability Enhancement Strategies for Flavonoids (Data based on similar compounds)
| Formulation | Relative Bioavailability Increase (vs. pure drug) |
| Solid Lipid Nanoparticles (SLNs) | 3 to 8-fold |
| Phospholipid Complex | 2 to 5-fold |
| Solid Dispersion | 2 to 6-fold |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the widely used hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the melted lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound-Phospholipid Complex
This protocol describes the solvent evaporation method for preparing a phospholipid complex.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Apolar solvent (e.g., n-hexane)
-
Anhydrous ethanol (B145695)
Procedure:
-
Dissolution: Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) for 2-3 hours.
-
Solvent Evaporation: Remove the ethanol under vacuum using a rotary evaporator to obtain a thin film.
-
Precipitation and Collection: Add n-hexane to the flask and stir to precipitate the complex. Collect the precipitate by filtration.
-
Drying: Dry the collected this compound-phospholipid complex in a vacuum desiccator.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of this compound formulations.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard pellet diet and water.
-
Fasting: Fast the animals overnight (12-18 hours) before oral administration, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., pure this compound suspension, SLNs, or phospholipid complex) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
References
Technisches Support-Center: Überwindung der schlechten Wasserlöslichkeit von Spinosin in experimentellen Assays
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen und FAQs zur Überwindung von Problemen mit der schlechten Wasserlöslichkeit von Spinosin (und seinem primären aktiven Metaboliten, Spinosyn A) in experimentellen Assays.
Häufig gestellte Fragen (FAQs)
F1: Was ist Spinosin und warum ist seine Löslichkeit eine Herausforderung?
A1: Spinosin ist ein Insektizid, das aus einer Mischung von Spinosyn A und Spinosyn D besteht, die vom Bodenbakterium Saccharopolyspora spinosa produziert werden.[1][2] Spinosyn A ist der Hauptwirkstoff.[1][2] Aufgrund seiner komplexen makrozyklischen Laktonstruktur ist Spinosin in Wasser nur sehr schwer löslich, was bei der Vorbereitung von wässrigen Lösungen für in-vitro- und in-vivo-Assays zu Schwierigkeiten führen kann.[1][3][4]
F2: Was ist der primäre Lösungsansatz für Spinosin in Laborumgebungen?
A2: Der gebräuchlichste Ansatz ist die Verwendung eines organischen Co-Lösungsmittels, um eine hochkonzentrierte Stammlösung herzustellen, die dann auf die gewünschte Endkonzentration in einem wässrigen Medium (z. B. Zellkulturmedium oder Puffer) verdünnt wird. Dimethylsulfoxid (DMSO) ist aufgrund seiner hohen Solvatisierungskapazität für eine Vielzahl organischer Verbindungen das am häufigsten verwendete Lösungsmittel.[3][4]
F3: Welche maximalen DMSO-Konzentrationen sind in Zellkultur-Assays zulässig?
A3: Die Toleranz gegenüber DMSO ist stark vom jeweiligen Zelltyp und der Versuchsdauer abhängig. Als allgemeine Richtlinie wird empfohlen, die Endkonzentration von DMSO bei oder unter 0,5 % zu halten.[5] Für empfindliche Zelllinien oder Langzeitinkubationen sind Konzentrationen von 0,1 % oder weniger vorzuziehen. Es ist unerlässlich, für jede neue Zelllinie oder jeden neuen Assay eine DMSO-Toleranzstudie durchzuführen.
F4: Mein in DMSO gelöstes Spinosin fällt bei der Verdünnung in meinem wässrigen Puffer aus. Was kann ich tun?
A4: Die Ausfällung bei der Verdünnung ist ein häufiges Problem bei hydrophoben Verbindungen. Dies geschieht, weil die Löslichkeit der Verbindung drastisch abnimmt, wenn das DMSO in der wässrigen Lösung verdünnt wird. Lösungsansätze finden Sie im Abschnitt "Fehlerbehebung".
F5: Gibt es Alternativen zur Verwendung von DMSO?
A5: Ja, es gibt mehrere alternative Strategien, um die wässrige Löslichkeit von Spinosin zu verbessern. Dazu gehören die pH-Anpassung, die Komplexierung mit Cyclodextrinen und die Formulierung als Nanopartikel. Diese Methoden werden in den Abschnitten "Experimentelle Protokolle" näher erläutert.
Daten zur Löslichkeit
Die folgende Tabelle fasst die Löslichkeitsdaten für Spinosyn A, die Hauptkomponente von Spinosin, in verschiedenen Lösungsmitteln zusammen.
| Lösungsmittel | pH-Wert (falls zutreffend) | Löslichkeit von Spinosyn A | Referenz |
| Wasser | 5 | 290 mg/L (290 ppm) | [6] |
| Wasser | 7 | 235 mg/L (235 ppm) | [6] |
| Wasser | 9 | 16 mg/L (16 ppm) | [6] |
| Methanol | Nicht zutreffend | 19,0 g/mL | [7] |
| Aceton | Nicht zutreffend | 16,8 g/mL | [7] |
| Dimethylsulfoxid (DMSO) | Nicht zutreffend | Leicht löslich | [1][3][4] |
| Ethanol | Nicht zutreffend | Löslich | [1][4] |
| Dimethylformamid (DMF) | Nicht zutreffend | Löslich | [1] |
Fehlerbehebung
Dieser Leitfaden soll Ihnen bei der Lösung häufiger Probleme im Zusammenhang mit der Löslichkeit von Spinosin helfen.
Problem 1: Ausfällung von Spinosin bei der Verdünnung einer DMSO-Stammlösung in wässrigem Medium.
-
Mögliche Ursache: Die Konzentration von Spinosin überschreitet seine Löslichkeitsgrenze im endgültigen wässrig-organischen Gemisch.
-
Lösung:
-
Verringern Sie die Endkonzentration: Testen Sie, ob eine niedrigere Endkonzentration von Spinosin in Ihrem Assay wirksam ist.
-
Optimieren Sie die Verdünnungstechnik: Fügen Sie die DMSO-Stammlösung langsam und unter ständigem Rühren oder Vortexen zum wässrigen Medium hinzu.[5] Dies verhindert hohe lokale Konzentrationen, die eine Ausfällung auslösen können.
-
Serielle Verdünnung: Führen Sie eine Zwischenverdünnung in einem Medium mit einem höheren DMSO-Anteil durch, bevor Sie die endgültige Verdünnung vornehmen.
-
Vorwärmen des Mediums: Das Erwärmen des wässrigen Mediums auf 37 °C vor der Zugabe der Spinosin-Stammlösung kann die Löslichkeit verbessern.[5]
-
Problem 2: Inkonsistente Ergebnisse zwischen den Experimenten.
-
Mögliche Ursache: Unvollständige Auflösung der Spinosin-Stammlösung oder Abbau.
-
Lösung:
-
Sicherstellung der vollständigen Auflösung: Beschallen Sie die DMSO-Stammlösung nach der Zubereitung im Ultraschallbad, um eine vollständige Auflösung sicherzustellen.
-
Frische Zubereitung: Bereiten Sie Arbeitslösungen immer frisch aus der Stammlösung zu.[5]
-
Korrekte Lagerung: Lagern Sie die DMSO-Stammlösung in kleinen Aliquots bei -20 °C oder -80 °C, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.
-
Problem 3: Beobachtete Zytotoxizität in der Vehikelkontrolle (nur DMSO).
-
Mögliche Ursache: Die endgültige DMSO-Konzentration ist für die verwendeten Zellen zu hoch.
-
Lösung:
-
DMSO-Titration: Führen Sie einen Vorversuch durch, um die maximale tolerierbare DMSO-Konzentration für Ihre spezifische Zelllinie zu bestimmen.
-
Reduzieren Sie die DMSO-Konzentration: Passen Sie die Konzentration Ihrer Stammlösung an, um die endgültige DMSO-Konzentration im Assay zu minimieren, idealerweise ≤ 0,1 %.
-
Abbildung 1: Workflow zur Fehlerbehebung bei der Ausfällung von Spinosin.
Experimentelle Protokolle
Protokoll 1: Herstellung einer Spinosin-Stammlösung mit DMSO
Dieses Protokoll beschreibt die Standardmethode zur Herstellung einer hochkonzentrierten Spinosin-Stammlösung.
-
Materialien:
-
Spinosin (oder Spinosyn A) Pulver
-
Wasserfreies Dimethylsulfoxid (DMSO)
-
Sterile Mikrozentrifugenröhrchen oder Vials
-
Vortex-Mischer
-
Ultraschallbad (optional)
-
-
Vorgehensweise:
-
Abwiegen: Wiegen Sie die erforderliche Menge Spinosin-Pulver genau in ein steriles Röhrchen ein.
-
DMSO zugeben: Geben Sie das berechnete Volumen an wasserfreiem DMSO hinzu, um die gewünschte Stammlösungskonzentration (z. B. 10-50 mM) zu erreichen.
-
Auflösen: Vortexen Sie das Röhrchen kräftig für 1-2 Minuten. Wenn sich das Pulver nicht vollständig auflöst, beschallen Sie das Röhrchen für 10-15 Minuten in einem Ultraschallbad.
-
Visuelle Kontrolle: Überprüfen Sie die Lösung visuell, um sicherzustellen, dass sie klar und frei von Partikeln ist.
-
Aliquots und Lagerung: Aliquotieren Sie die Stammlösung in kleinere, für den einmaligen Gebrauch bestimmte Volumina, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Lagern Sie die Aliquots bei -20 °C oder -80 °C, geschützt vor Licht.
-
Protokoll 2: Herstellung eines Spinosin-Cyclodextrin-Einschlusskomplexes (Knetmethode)
Diese Methode verbessert die wässrige Löslichkeit durch die Bildung eines Einschlusskomplexes mit Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[8]
-
Materialien:
-
Spinosin (oder Spinosyn A)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol-Wasser-Mischung (z. B. 50:50 v/v)
-
Mörser und Stößel
-
Trockenschrank
-
-
Vorgehensweise:
-
Molare Berechnung: Berechnen Sie die erforderlichen Mengen an Spinosin und HP-β-CD für ein molares Verhältnis von 1:1.[8]
-
Paste herstellen: Geben Sie die berechnete Menge HP-β-CD in einen Mörser. Fügen Sie eine kleine Menge der Ethanol-Wasser-Mischung hinzu, um eine Paste zu bilden.[8]
-
Kneten: Fügen Sie das Spinosin-Pulver nach und nach zur HP-β-CD-Paste hinzu. Kneten Sie die Mischung 45-60 Minuten lang gründlich durch.[8]
-
Trocknen: Trocknen Sie die resultierende Paste in einem Trockenschrank bei 40-50 °C bis zur Gewichtskonstanz.[8]
-
Pulverisieren: Pulverisieren Sie den getrockneten Komplex und sieben Sie ihn, um ein feines, einheitliches Pulver zu erhalten.
-
Charakterisierung: Bestätigen Sie die Bildung des Einschlusskomplexes (optional) mit Techniken wie DSC oder FTIR. Bestimmen Sie die Löslichkeit des Komplexes in Wasser.
-
Abbildung 2: Workflow zur Herstellung eines Spinosin-Cyclodextrin-Komplexes.
Protokoll 3: Herstellung von Spinosin-Nanopartikeln durch Selbstorganisation
Diese Methode nutzt die Selbstorganisation von Spinosin mit Sulfamidsäure, um Nanopartikel in einer wässrigen Lösung ohne schädliche Zusatzstoffe herzustellen.[9][10]
-
Materialien:
-
Spinosin
-
Sulfamidsäure (SA)
-
Deionisiertes Wasser
-
pH-Meter
-
Magnetrührer
-
-
Vorgehensweise:
-
Lösungen vorbereiten: Bereiten Sie separate wässrige Lösungen von Spinosin und Sulfamidsäure vor.
-
Mischen und pH-Anpassung: Mischen Sie die Spinosin- und Sulfamidsäure-Lösungen in einem optimierten Massenverhältnis (z. B. 4:1 Spinosin zu SA).[9][10] Stellen Sie den pH-Wert der resultierenden Lösung auf etwa 5 ein.[9][10]
-
Inkubation: Rühren Sie die Mischung bei einer kontrollierten Temperatur (z. B. 35 °C) für eine ausreichende Zeit, um die Bildung der Nanopartikel zu ermöglichen.[9][10]
-
Charakterisierung: Analysieren Sie die resultierende Suspension auf Partikelgröße, Polydispersitätsindex und Zeta-Potenzial, um die Bildung der Nanopartikel zu bestätigen.
-
Wirkmechanismus und Signalweg
Spinosin wirkt als allosterischer Modulator an nikotinischen Acetylcholin-Rezeptoren (nAChRs) im zentralen Nervensystem von Insekten.[2] Dies führt zu einer anhaltenden Aktivierung der Rezeptoren, was zu unwillkürlichen Muskelkontraktionen, Lähmungen und schließlich zum Tod des Insekts führt.[2]
Abbildung 3: Vereinfachter Signalweg der Spinosin-Wirkung auf neuronale nAChRs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cotton.org [cotton.org]
- 3. fao.org [fao.org]
- 4. Unveiling Spinosad: A Sustainable Insecticide for Modern Agriculture - Articles Factory [articlesfactory.com]
- 5. benchchem.com [benchchem.com]
- 6. Spinosad D CAS#: 131929-63-0 [m.chemicalbook.com]
- 7. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A simple preparation process for an efficient nano-formulation: small molecule self-assembly based on spinosad and sulfamic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-UV Detection of Spinosad and its Metabolites
Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for Spinosad and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-UV analysis of Spinosad and its metabolites.
Issue 1: Poor Peak Resolution or Co-elution of Spinosyns
-
Question: My chromatogram shows overlapping peaks for Spinosyn A and Spinosyn D, or other metabolites. How can I improve the separation?
-
Answer: Poor resolution is a frequent challenge and can be addressed by optimizing several chromatographic parameters.
-
Mobile Phase Composition: Adjusting the mobile phase is a critical first step.[1][2][3] For Spinosad analysis, a common mobile phase is a mixture of methanol (B129727), acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate.[4][5] Fine-tuning the ratio of the organic solvents (methanol and acetonitrile) can significantly impact the separation of the closely related Spinosyn A and D.[4][5] Experiment with slight variations in the percentage of each solvent to achieve baseline separation.
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can influence the retention and peak shape of ionizable compounds. While Spinosad is not strongly ionizable, slight pH adjustments can sometimes improve resolution.
-
Flow Rate: Lowering the flow rate generally increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.[2][6]
-
Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[5][7]
-
Column Chemistry: If the above adjustments do not provide adequate separation, consider using a different column. A C18 column is commonly used for Spinosad analysis.[8][9][10] However, columns with different specifications (e.g., particle size, pore size, end-capping) can offer different selectivity.
-
Issue 2: Peak Tailing
-
Question: The peaks for Spinosad and its metabolites are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can compromise accurate integration and quantification.[1][6] Several factors can contribute to this issue.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in the Spinosad structure, leading to tailing. Using an end-capped C18 column is recommended. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help to block these active sites.[6]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[1][6] Try diluting your sample or reducing the injection volume.
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing. Use a guard column to protect the analytical column and regularly flush the system with a strong solvent.[6]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are properly made and use tubing with the appropriate internal diameter.
-
Issue 3: Noisy or Drifting Baseline
-
Question: My chromatogram has a noisy or drifting baseline, making it difficult to detect low-level metabolites. What are the possible causes and solutions?
-
Answer: A stable baseline is crucial for sensitive detection.[1][11]
-
Mobile Phase Issues: Ensure your mobile phase solvents are of high purity (HPLC grade) and have been properly degassed to remove dissolved air, which can cause bubbles in the detector cell.[1][11][12] Prepare fresh mobile phase daily.[11]
-
System Contamination: Contaminants in the mobile phase, injector, or column can slowly elute and cause a drifting baseline.[11][13] Flush the system thoroughly.
-
Detector Lamp Instability: An aging UV detector lamp can cause baseline noise and drift. Check the lamp's energy output and replace it if necessary.[11][12]
-
Temperature Fluctuations: Ensure the column oven and the detector are at a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC-UV method for Spinosad analysis?
A1: A good starting point for the analysis of Spinosad and its metabolites is a reversed-phase HPLC method using a C18 column.[8][9][10] A typical mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 2% ammonium acetate), often in an isocratic elution.[4][5] The UV detection wavelength is commonly set at 250 nm, where Spinosad exhibits strong absorbance.[5][8][9][14]
Q2: How should I prepare my samples for Spinosad analysis?
A2: Sample preparation typically involves an extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.[15][16] Common extraction solvents include acetonitrile or methanol.[5][17] Cleanup can be performed using liquid-liquid partitioning or solid-phase extraction (SPE) with silica (B1680970) or other sorbents.[9][15][16]
Q3: What are the main metabolites of Spinosad I should be looking for?
A3: The primary active ingredients in Spinosad are Spinosyn A and Spinosyn D.[15] Key metabolites that are often monitored include Spinosyn B, Spinosyn K, and N-demethylspinosyn D.[9][15][16]
Q4: How can I confirm the identity of the peaks corresponding to Spinosad and its metabolites?
A4: While retention time matching with authentic standards is the primary method for peak identification in HPLC-UV, co-injection of the sample with a known standard can provide further confirmation. For definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[17]
Data Presentation
Table 1: Typical HPLC-UV Method Parameters for Spinosad Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., ODS-AQ, 5 µm, 150 x 4.6 mm)[4][5] |
| Mobile Phase | Methanol:Acetonitrile:2% Ammonium Acetate (e.g., 40:40:20, v/v/v)[5] |
| Elution Mode | Isocratic[4] or Gradient[10] |
| Flow Rate | 0.8 - 1.5 mL/min[4][5] |
| Column Temperature | 30 - 40 °C[5] |
| Detection Wavelength | 250 nm[5][8][9][14] |
| Injection Volume | 20 µL[5] |
Table 2: Reported Performance Data for Spinosad HPLC-UV Methods
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery |
| Spinosyn A | 0.001 - 0.005 mg/kg[8][14] | 0.005 - 0.040 µg/g[8][15][16] | 75.1 - 91.1%[8] |
| Spinosyn D | 0.001 - 0.005 mg/kg[8][17] | 0.005 - 0.040 µg/g[8][15][16] | 79.4 - 90.5%[8] |
| Metabolites | ~0.003 µg/g[4][9] | ~0.010 µg/g[4][9][15] | 69 - 96%[8] |
Experimental Protocols
Protocol 1: Standard Preparation
-
Accurately weigh a known amount of Spinosad reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[5]
-
Store the stock solution in a dark, refrigerated environment.
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
Protocol 2: Sample Extraction and Cleanup
-
Extraction: Homogenize the sample matrix (e.g., crop, soil, tissue). Extract a known weight of the homogenized sample with an appropriate volume of organic solvent (e.g., acetonitrile) by shaking or vortexing.[17]
-
Centrifugation: Centrifuge the mixture to separate the solid material from the liquid extract.
-
Cleanup (Liquid-Liquid Partitioning): The supernatant can be further purified by partitioning with an immiscible solvent (e.g., dichloromethane) to remove interfering compounds.[15]
-
Cleanup (Solid-Phase Extraction - SPE): Alternatively, pass the extract through an SPE cartridge (e.g., silica) to retain interferences while allowing Spinosad and its metabolites to elute.[8][9]
-
Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC-UV issues.
Caption: Experimental workflow for Spinosad analysis from sample to result.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR for detection of spinosad residues in agricultural soils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00356C [pubs.rsc.org]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection. | Semantic Scholar [semanticscholar.org]
- 17. Determination of spinosad in vegetables and fruits by high-performance liquid chromatography with UV and mass spectrometric detection after gel permeation chromatography and solid-phase extraction cleanup on a 2-layered column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Spinosine stability in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spinosine. The information focuses on addressing common stability issues encountered in various solvent systems during experimental procedures.
Note on Terminology: The term "this compound" can refer to different chemical entities. The following information pertains to the macrocyclic lactone insecticide, a component of spinosad, which is a mixture of spinosyn A and spinosyn D.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The principal degradation pathway for this compound is photolysis, especially when exposed to sunlight.[1][2][3] Microbial breakdown is another major contributor to its degradation in environmental settings.[1][2] Hydrolysis is generally not a significant degradation route in neutral to slightly acidic conditions (pH 5-7); however, it can become more pronounced in basic aqueous solutions.[2]
Q2: How does the choice of solvent affect this compound stability?
A2: this compound exhibits good stability in many common organic solvents. However, its stability can be influenced by the solvent's properties and the storage conditions. For instance, in aqueous solutions, this compound is susceptible to photodegradation.[4][5] It is relatively stable in water at a pH between 5 and 7 but can degrade at a pH of 9, with a half-life of at least 200 days.[6] Protic solvents that can facilitate photochemical reactions might contribute to degradation under light exposure.
Q3: What is the expected half-life of this compound under different conditions?
A3: The half-life of spinosad (a mixture of spinosyn A and D) varies significantly depending on the environmental conditions. Below is a summary of typical half-life values.
| Condition | Half-life |
| Aqueous Photolysis (Sunlight) | < 1 to 2 days[2][7] |
| Leaf Surface Photolysis (Sunlight) | 1.6 to 16 days[2][6] |
| Soil Photolysis (Sunlight) | 9-10 days[2][6] |
| Aerobic Soil Metabolism (no light) | 9-17 days[2][6][8] |
| Hydrolysis (pH 9) | > 200 days[2][6] |
Q4: What are the ideal storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, they should be stored in a cool, dark place. Protection from light is crucial to prevent photodegradation.[1][2][5][6] For long-term storage, it is advisable to use amber vials or wrap containers in aluminum foil. While this compound is stable at a neutral pH, maintaining a slightly acidic to neutral pH can help minimize potential hydrolytic degradation.[2]
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in solution during experiments.
-
Possible Cause: Photodegradation due to exposure to ambient or UV light.
-
Troubleshooting Steps:
-
Confirm Photodegradation: Conduct a comparative study by preparing two identical this compound solutions. Expose one to the typical laboratory light conditions and keep the other in complete darkness.
-
Analyze Samples: Use a stability-indicating HPLC method to measure the this compound concentration in both solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Evaluate Results: A significantly faster decrease in concentration in the light-exposed sample will confirm photodegradation.
-
Corrective Actions:
-
Work with this compound solutions under low-light conditions or use amber-colored glassware.
-
Protect solutions from light by wrapping containers with aluminum foil.
-
-
Caption: Troubleshooting workflow for rapid this compound degradation.
Issue 2: Inconsistent results in bioassays using this compound.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Prepare the bioassay medium containing this compound and incubate it under the same conditions as the actual assay (temperature, light, pH) but without the biological system.
-
Time-Point Analysis: Take samples from the medium at the beginning and end of the typical assay duration.
-
Quantify this compound: Analyze the samples using HPLC to determine if there is a significant decrease in the this compound concentration over time.
-
Corrective Actions:
-
If degradation is observed, consider adjusting the pH of the medium to be within the stable range of 5-7.[6]
-
Minimize the exposure of the assay plates or tubes to light.
-
If possible, shorten the incubation time of the assay.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat the solution at 60°C for 24 hours.[2]
-
Base Hydrolysis: Add 0.1 M NaOH and maintain the solution at room temperature for 2 hours.[2]
-
Oxidative Degradation: Add 3% H₂O₂ and keep the solution at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat solid this compound at 105°C for 48 hours.[2]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 48 hours.[2]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using an HPLC-UV or LC-MS method.
-
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: HPLC Method for this compound Quantification
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.[11][12][13]
HPLC Parameters:
| Parameter | Value |
| Column | Octadecylsilyl (ODS, C18) |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Solution (e.g., 40:40:20 v/v)[13] |
| Flow Rate | 1.0 - 1.5 mL/min[2] |
| Detection Wavelength | 250 nm[2][11][13] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 35°C[2] |
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of spinosyn A and spinosyn D at a concentration of 200 µg/mL in a 1:1 mixture of methanol and acetonitrile.[11]
-
Create a mixed working standard solution by combining aliquots of the stock solutions and diluting with the mobile phase to achieve a final concentration of 10 µg/mL for each analyte.[11]
-
-
Sample Preparation:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the spinosyn A and spinosyn D peaks based on the retention times and calibration curve of the standards. The retention times for spinosyn A and D are typically around 9.0 and 12.0 minutes, respectively, under these conditions.[13]
-
This compound Degradation Pathways
The primary degradation mechanisms for this compound are photodegradation and microbial action. These processes lead to various molecular transformations.
Caption: Key degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 7. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ppqs.gov.in [ppqs.gov.in]
Refinement of Spinosine dosage for anxiolytic effect without sedation
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving Spinosine, focusing on the refinement of its dosage for anxiolytic effects without sedation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for achieving anxiolytic effects with this compound in mice without inducing sedation?
A1: Based on preclinical studies in mice, oral administration of this compound at doses of 2.5 mg/kg and 5 mg/kg has been shown to produce significant anxiolytic-like effects without affecting spontaneous motor activity.[1] In contrast, sedative effects are typically observed at much higher doses, such as 500 mg/kg and 1000 mg/kg administered intraperitoneally.[2][3] Therefore, a starting dose range of 2.5-5 mg/kg (p.o.) is recommended for investigating the anxiolytic properties of this compound while avoiding confounding sedative effects.
Q2: What is the proposed mechanism of action for this compound's anxiolytic effects?
A2: The anxiolytic-like effects of this compound are believed to be mediated through its interaction with the GABAergic and serotonergic systems.[1][2] Specifically, studies have shown that the anxiolytic effects can be blocked by the administration of flumazenil, a GABA-A receptor antagonist, and WAY-100635, a 5-HT1A receptor antagonist.[1][2] This suggests that this compound's mechanism of action involves the modulation of both GABA-A and 5-HT1A receptors.[1][2] Further research indicates that this compound may act as an antagonist at postsynaptic 5-HT1A receptors.[2][3]
Q3: Is there any available data on the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at GABA-A or 5-HT1A receptors?
A3: Currently, there is a lack of publicly available data detailing the specific binding affinities (Ki values) or functional potencies (EC50/IC50 values) of this compound at GABA-A or 5-HT1A receptors. While its interaction with these receptors is supported by antagonist studies, direct quantitative data on its binding characteristics is not yet well-documented in the scientific literature.[2]
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound exhibits poor bioavailability.[2] Following administration, it is known to be metabolized, with swertisin (B192458) being one of its metabolites.[2] The primary metabolic reactions include decarbonylation, demethylation, hydroxylation, and hydrolysis.[2] Cytochrome P450 enzymes are the main enzymes involved in its metabolism.[2] Despite its low bioavailability, this compound has been shown to cross the blood-brain barrier and distribute into various brain regions.[3]
Troubleshooting Guides
Issue 1: Inconsistent or absent anxiolytic effects in behavioral assays.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Ensure the dose is within the anxiolytic range (2.5-5 mg/kg, p.o., for mice) and has not been inadvertently increased to a level that might introduce sedative effects, which can mask anxiolysis.
-
-
Possible Cause 2: Improper Vehicle or Compound Solubility.
-
Solution: this compound has limited water solubility. Ensure it is properly dissolved or suspended in an appropriate vehicle before administration. A common vehicle is 10% Tween 80 in saline. For oral gavage, ensure the solution is homogenous to deliver a consistent dose.
-
-
Possible Cause 3: Animal Stress.
-
Solution: High baseline stress levels in experimental animals can mask the effects of anxiolytic compounds. Ensure proper acclimatization of the animals to the housing and testing environment. Handle animals gently and consistently.
-
-
Possible Cause 4: Timing of Administration.
-
Solution: The timing of drug administration relative to the behavioral test is critical. For oral administration, a pre-treatment time of 60 minutes is often used. This should be optimized for your specific experimental conditions.
-
Issue 2: Observing sedative effects (reduced motor activity) at expected anxiolytic doses.
-
Possible Cause 1: Strain or Species Differences.
-
Solution: The reported anxiolytic window is based on studies in specific mouse strains. Different strains or species may have varying sensitivities to this compound. It may be necessary to perform a dose-response study in your specific animal model to determine the optimal anxiolytic dose without sedation.
-
-
Possible Cause 2: Interaction with Other Factors.
-
Solution: Consider environmental factors (e.g., lighting, noise) and the animal's diet, as these can sometimes interact with drug effects. Standardize these conditions across all experimental groups.
-
Quantitative Data
Table 1: Dose-Response Data for Anxiolytic and Sedative Effects of this compound in Mice
| Effect | Dose | Route of Administration | Animal Model | Outcome | Reference |
| Anxiolytic-like | 2.5 mg/kg/day | p.o. | ICR Mice | Significant increase in open arm entries and time in Elevated Plus Maze. | [1] |
| Anxiolytic-like | 5 mg/kg/day | p.o. | ICR Mice | Significant increase in open arm entries and time in Elevated Plus Maze; increased time in the light compartment of the Light/Dark Box; increased entries into the central zone of the Open Field Test. No effect on spontaneous activity. | [1] |
| Sedative | 500 mg/kg | i.p. | ddY Mice | Increased number of mice unable to climb in the climbing test. | [2][3] |
| Sedative | 1000 mg/kg | i.p. | ddY Mice | Increased number of mice unable to climb in the climbing test. | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Notes | Reference |
| Bioavailability | Poor | N/A | General observation from literature. | [2] |
| Metabolism | Multiple pathways | In vitro/In vivo | Major reactions: decarbonylation, demethylation, hydroxylation, hydrolysis. Main enzymes: Cytochrome P450. | [2] |
| Brain Penetration | Yes | Rats | This compound can cross the blood-brain barrier and is found in various brain regions. | [3] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in mice.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (e.g., 30 cm long x 5 cm wide), elevated 40-50 cm above the floor.[4] The closed arms have walls (e.g., 15 cm high).[4]
Procedure:
-
Animal Habituation: Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (2.5 or 5 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.[4]
-
Data Collection: Record the behavior of the mouse for 5 minutes using a video camera and tracking software.[4]
-
Parameters to Measure:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total distance traveled (to assess general motor activity).
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters suggests an anxiolytic effect.
Protocol 2: Light/Dark Box Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic properties of this compound based on the innate aversion of rodents to brightly lit areas.
Apparatus:
-
A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
Procedure:
-
Animal Habituation: Allow mice to acclimate to the testing room for at least 60 minutes prior to testing.[5]
-
Drug Administration: Administer this compound (5 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.[5]
-
Data Collection: Record the mouse's behavior for 5-10 minutes using a video tracking system.[5]
-
Parameters to Measure:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for the anxiolytic effect of this compound.
Caption: General experimental workflow for assessing this compound's anxiolytic effects.
References
- 1. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review [frontiersin.org]
- 3. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
Minimizing matrix effects in LC-MS/MS analysis of Spinosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Spinosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization process of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2][3] Ultimately, this phenomenon can compromise the accuracy, sensitivity, and reproducibility of quantitative results for this compound.[2][4]
Q2: What are the common indicators that matrix effects are affecting my this compound assay?
A2: Common signs that you may be experiencing matrix effects include:
-
Poor reproducibility of results, especially in quality control (QC) samples.[5]
-
Non-linear calibration curves.[5]
-
Inconsistent peak areas for the same concentration across different sample batches.[5]
Q3: How can I quantitatively and qualitatively assess matrix effects for my this compound analysis?
A3: There are two primary methods for evaluating matrix effects:
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to quantify the extent of matrix effects.[3] It involves comparing the response of this compound spiked into an extracted blank matrix with its response in a neat (clean) solvent.[3][6] The resulting Matrix Factor (MF) indicates the degree of suppression or enhancement. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[3]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify the specific retention times where ion suppression or enhancement occurs.[5][7] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[5] Simultaneously, an extracted blank matrix sample is injected. Any deviation from the stable baseline signal of this compound points to a matrix effect at that time in the chromatogram.[5]
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to combat matrix effects:
-
Optimize Sample Preparation: This is one of the most effective approaches. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can effectively remove interfering matrix components.[1][8]
-
Improve Chromatographic Separation: Modifying LC conditions (e.g., mobile phase, gradient, column chemistry) to separate this compound from co-eluting matrix components can significantly reduce interference.[1][2]
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the ideal choice.[2][9] Since it co-elutes and experiences similar matrix effects as the analyte, it can effectively compensate for signal variations, leading to more accurate quantification.[1][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[2][7] However, this is only feasible if the assay has sufficient sensitivity to detect the diluted this compound concentration.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in QC samples.
-
Possible Cause: Inconsistent matrix effects across different sample lots or preparations. Endogenous components like phospholipids (B1166683) are common culprits in biological matrices.[8]
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform a quantitative matrix effect assessment using at least six different lots of your blank biological matrix to understand the variability.
-
Enhance Sample Preparation: Focus on methods that provide cleaner extracts. If using protein precipitation, consider switching to LLE or SPE, which are generally more effective at removing phospholipids and other interferences.[8]
-
Optimize Chromatography: Adjust the LC gradient to better separate the this compound peak from regions of high ion suppression identified via post-column infusion.
-
Implement a SIL Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for unavoidable matrix variations.[9]
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time where ion suppression is most severe.
-
Adjust Analyte Retention Time: Modify the chromatographic method (e.g., change mobile phase composition, use a different column) to shift the elution of this compound away from the identified suppression zones.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. For instance, specific SPE cartridges (e.g., HLB) or multi-step LLE can be used for more selective extraction of this compound and removal of interfering compounds.[8][10]
-
Check Instrument Parameters: Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to maximize this compound ionization efficiency.
-
Issue 3: Calibration curve is non-linear, particularly at lower concentrations.
-
Possible Cause: Concentration-dependent matrix effects. The impact of the matrix may be different at low concentrations compared to high concentrations.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare calibration standards in an extracted blank matrix that is identical to the study samples. This ensures that the standards and samples experience similar matrix effects, which can often restore linearity.
-
Evaluate Internal Standard Performance: Ensure the chosen internal standard tracks the analyte's behavior across the entire concentration range.
-
Refine Sample Preparation: A cleaner sample extract is less likely to cause concentration-dependent effects. Re-evaluate and optimize the sample preparation protocol.
-
Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, potentially mitigating the issue.[11]
-
Data and Parameters
Table 1: Comparison of Sample Preparation Techniques for Spinosad Analysis
| Sample Preparation Method | Matrix | Analytes | Average Recovery (%) | Reference |
| Dispersive-SPE (MWCNTs) | Chicken, Pork, Beef, Egg, Milk | Spinosyn A & D | 74 - 104% | [12] |
| SPE (C18 disk & silica (B1680970) cartridge) | Alfalfa Hay, Wheat Straw | Spinosyns A, D, B, K | 69 - 96% | [13] |
| SPE (HLB column) | Foodstuffs | Spinosyn A & D | 76.2 - 114.0% | [10] |
| Solid-Liquid Extraction | Olive Oil | Spinosyns A, D, B, K | 87 - 116% | [14] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | Steroidal Saponins (similar class) | Not specified, but a common technique | [15] |
| Liquid-Liquid Extraction | Biological Matrices | General | Method dependent | [8] |
Table 2: Typical LC-MS/MS Parameters for this compound/Spinosad Analysis
| Parameter | Typical Condition | Reference |
| LC Column | Reversed-phase C18 (e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size) | [15][16] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 2-5 mM Ammonium Formate | [16] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid and/or 2-5 mM Ammonium Formate | [16] |
| Flow Rate | 0.2 - 0.5 mL/min | [16] |
| Injection Volume | 1.5 - 10 µL | [15][16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [10][14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix solution.[5]
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
Evaluation:
-
An MF value close to 1 indicates a negligible matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The relative standard deviation (RSD) of the MF across different matrix lots should be <15% for a robust method.
-
Protocol 2: Qualitative Assessment by Post-Column Infusion
-
System Setup:
-
Use a T-connector to introduce a standard solution of this compound (e.g., 50-100 ng/mL) at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[5]
-
-
Equilibration: Allow the infused this compound signal to stabilize, creating a constant baseline in the mass spectrometer.
-
Injection: Inject a prepared extract of a blank matrix sample onto the LC column and start the chromatographic run.
-
Monitoring: Continuously monitor the signal of the infused this compound. A dip in the baseline indicates a region of ion suppression, while a peak or rise indicates ion enhancement at that specific retention time.[5]
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods for Spinosad and related compounds.[10][13]
-
Sample Pre-treatment: If using plasma or serum, precipitate proteins by adding 3 volumes of acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[15] Collect the supernatant.
-
SPE Column Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
Addressing Spinosine degradation during extraction and storage
Welcome to the technical support center for Spinosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the extraction and storage of this compound, a C-glycosylflavonoid from Ziziphus jujuba.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Extraction Troubleshooting
Q1: I am experiencing low yields of this compound during extraction from Ziziphus jujuba seeds. What are the optimal extraction parameters?
A1: Low yields can result from suboptimal extraction conditions. For the extraction of total flavonoids, including this compound, from Ziziphus jujuba, an optimized ethanol (B145695) reflux extraction method has been shown to be effective.[1][2]
-
Solid-to-Liquid Ratio: A ratio of 1:25 g/mL has been found to be optimal.[1]
-
Extraction Time: An extraction time of 60 minutes is suggested for maximizing yield.[1]
-
Extraction Method: Reflux extraction is a commonly used and effective method.[1][2]
Following these parameters should help improve your this compound yield.
Q2: I am concerned about the degradation of this compound during the extraction process. How can I minimize this?
A2: this compound, being a C-glycosylflavonoid, is generally more stable than O-glycosylflavonoids. However, prolonged exposure to harsh conditions can still lead to degradation.
-
Temperature: While heating is necessary for reflux extraction, excessively high temperatures or prolonged heating times should be avoided to prevent thermal degradation.
-
pH: Maintaining a neutral to slightly acidic pH during extraction is advisable, as highly alkaline or acidic conditions can promote flavonoid degradation.
-
Light: Flavonoids can be susceptible to photodegradation. It is good practice to protect your extraction setup from direct light.
Storage Troubleshooting
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored in a cool, dark, and dry place.
-
Temperature: Refrigeration at 2-8°C is recommended. For extended storage, -20°C is preferable.
-
Light: Store in an amber vial or a container protected from light to prevent photodegradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can facilitate degradation reactions.
Q4: My this compound solution appears to be degrading over time. How can I improve its stability in solution?
A4: this compound is less stable in solution compared to its solid form.
-
Solvent Choice: Use high-purity solvents. The choice of solvent can impact stability, and it is recommended to use the solvent system that will be used in your downstream application.
-
pH of the Solution: The stability of flavonoids in solution is pH-dependent. Catechins, for example, have been found to be more stable around pH 4.[3] It is advisable to buffer your solution to a slightly acidic pH if compatible with your experimental design.
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light: Always protect solutions from light by using amber vials or wrapping the container in foil.
-
Oxygen: Degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its degradation products.
-
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Detection: A UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 270 nm and 330 nm for flavonoids) can be used for quantification. For identification of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool.[4][5][6]
Data Presentation
Table 1: Optimized Extraction Parameters for Total Flavonoids from Ziziphus jujuba
| Parameter | Recommended Value | Reference |
| Extraction Method | Ethanol Reflux | [1][2] |
| Solvent | 60% Ethanol | [1][2] |
| Solid-to-Liquid Ratio | 1:25 g/mL | [1] |
| Extraction Time | 60 minutes | [1] |
| Number of Extractions | 3 | [2] |
Experimental Protocols
Protocol 1: Optimized Extraction of Total Flavonoids (including this compound) from Ziziphus jujuba Seeds
Objective: To extract total flavonoids from Ziziphus jujuba seeds while minimizing degradation.
Materials:
-
Dried Ziziphus jujuba seeds, ground to a fine powder
-
60% Ethanol (v/v) in deionized water
-
Reflux extraction apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh the powdered Ziziphus jujuba seeds and place them in a round bottom flask.
-
Add 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).
-
Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.
-
Maintain the reflux for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 60% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous concentrate can be used for further purification or analysis. For long-term storage, lyophilize the concentrate to obtain a dry powder.
Visualizations
Caption: Optimized workflow for this compound extraction and storage.
Caption: Factors influencing this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. [Optimization study on extraction technology of the seed of Ziziphus jujuba var. spinosa by orthogonal design with multi-targets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
Enhancing the recovery of Spinosine from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of Spinosine from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a C-glycoside flavonoid found in the seeds of Ziziphus jujuba Mill var. spinosa.[1] It is recognized for a variety of pharmacological effects, including sedative, hypnotic, neuroprotective, and cardioprotective properties.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the rational development of new drugs.[1][2]
Q2: What are the most common causes of low this compound recovery during sample preparation?
Low recovery is a frequent challenge that can arise from several stages of the experimental workflow. The primary causes include:
-
Inefficient Extraction: The initial extraction from the matrix may be incomplete. Factors like the choice of solvent, extraction time, and temperature play a significant role.[3]
-
Analyte Breakthrough during Solid-Phase Extraction (SPE): this compound may fail to bind to the SPE sorbent and get discarded with the sample flow-through or wash fractions.[4]
-
Incomplete Elution from SPE Cartridge: this compound may bind too strongly to the SPE sorbent and not be fully released during the elution step.[4]
-
Poor Partitioning in Liquid-Liquid Extraction (LLE): The solvent system may not be optimal for efficiently moving this compound from the aqueous sample phase to the organic solvent phase.[4]
-
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions used during extraction.[4]
-
Non-Specific Adsorption: The analyte can be lost due to binding with laboratory equipment like plastic tubes or pipette tips.[4]
Q3: How can I mitigate matrix effects during LC-MS/MS analysis of this compound?
Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6][7] Strategies to mitigate these effects include:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[8][9]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard (IS): Incorporating a stable isotope-labeled this compound or a structurally similar analog as an IS can compensate for signal variations caused by matrix effects.[6]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix identical to the samples being analyzed to ensure that the standards and samples experience the same matrix effects.[7]
Q4: Which sample preparation technique is best for this compound: Protein Precipitation, LLE, or SPE?
The optimal technique depends on the biological matrix, the required level of cleanliness, and the downstream analytical method.
-
Protein Precipitation (PPT): This is a rapid and simple method for removing the bulk of proteins from samples like plasma or serum.[10] It is often sufficient for dilute-and-shoot LC-MS/MS approaches but may result in a "dirtier" extract with more significant matrix effects compared to LLE or SPE.[11] Acetonitrile is a common and effective precipitating agent.[11]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind. A method for extracting this compound from rat plasma successfully used methyl tert-butyl ether (MTBE) after sample acidification.[2]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most powerful technique for sample cleanup, offering high selectivity and concentration of the analyte.[12] It is highly effective at removing interfering substances, which improves the accuracy and sensitivity of subsequent analyses like HPLC-UV or LC-MS/MS.[8][12]
Troubleshooting Guides
Problem: Low or Inconsistent this compound Recovery after Solid-Phase Extraction (SPE)
Q: My this compound recovery is poor after using an SPE cartridge. How do I troubleshoot this?
A: A systematic approach is necessary to identify the step where this compound is being lost. Analyze the flow-through, wash, and eluate fractions to pinpoint the issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Problem: High Signal Suppression/Enhancement in LC-MS/MS
Q: I suspect significant matrix effects are impacting my this compound quantification. What steps should I take?
A: Matrix effects are a common challenge in bioanalysis.[13] First, quantify the effect by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to that of this compound in a neat solution. A significant difference indicates the presence of matrix effects.
-
Improve Upstream Cleanup: If significant matrix effects are observed, enhance your sample preparation. If you are using protein precipitation, consider switching to a more rigorous LLE or SPE protocol.[7]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering matrix components. Sometimes, simply shifting the retention time can move the analyte out of a region of high ion suppression.[5]
-
Change Ionization Source/Polarity: If possible, test a different ionization source (e.g., APCI instead of ESI) or switch polarity (negative vs. positive ion mode), as matrix effects can be polarity-dependent.
-
Implement Matrix-Matched Standards: If the matrix effect cannot be eliminated, it must be corrected for. The most reliable way to do this is by preparing all calibration standards and quality controls in a blank biological matrix that is free of this compound.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for this compound.
Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Method 1 (Rat Plasma)[2] | Method 2 (Mouse Plasma) |
|---|---|---|
| Extraction Method | Liquid-Liquid Extraction (MTBE) | Protein Precipitation (Methanol) |
| Chromatography | Agilent Zorbax SB-C18 (50x4.6mm, 5µm) | Phenomenex Luna C18 (50x2.0mm, 3µm) |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with additives | Acetonitrile (0.1% FA) and Water (0.1% FA) |
| Detection Mode | ESI-SRM | ESI-SRM (Positive Ion) |
| Linear Range | 1.00 - 400 ng/mL | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1 ng/mL |
Table 2: this compound Extraction Yield from Solid Matrices
| Matrix | Extraction Method | Key Parameters | Maximum Yield | Reference |
|---|
| Ziziphus mauritiana Lam. Seeds | Reflux Extraction | Ethanol Concentration: 61%, Liquid-to-Solid Ratio: 40 (v/w), Time: 2.6 h | 1.18 mg/g |[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Rat Plasma
This protocol is adapted from a validated method for pharmacokinetic studies.[2]
-
Sample Preparation: To 100 µL of rat plasma in a centrifuge tube, add the internal standard.
-
Acidification: Add 50 µL of 1.0% acetic acid aqueous solution and vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation of this compound from Mouse Plasma
This protocol is adapted from a method developed for small sample volumes.
-
Sample Preparation: In a microcentrifuge tube, mix 8 µL of mouse plasma with the internal standard.
-
Precipitation: Add 40 µL of methanol (B129727) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 13000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection: Transfer the supernatant to a new tube or an autosampler vial.
-
Analysis: Inject an aliquot directly into the LC-MS/MS system.
Protocol 3: General Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general workflow for a reversed-phase SPE cartridge (e.g., C18).[14][15]
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 volumes of deionized water. Do not allow the sorbent bed to dry.
-
Equilibration: Pass 1-2 cartridge volumes of a buffer matching the pH of your sample through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away interfering compounds.
-
Elution: Elute the retained this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase for analysis.
This compound Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways.
Neuroprotective and Cognitive Enhancement Pathways
This compound has been shown to improve cognitive function and protect neurons through multiple mechanisms.[1] It can inhibit pathways related to oxidative stress and amyloid-beta production while promoting neuronal growth and differentiation.[1]
Caption: this compound's neuroprotective signaling pathways.[1]
Cardioprotective Pathway
In models of acute myocardial infarction, this compound has demonstrated cardioprotective effects by modulating pathways involved in cell survival and energy regulation.[1]
Caption: this compound's cardioprotective signaling pathway.[1]
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of spinosin in rat plasma by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. waters.com [waters.com]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Spinosine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) protocols for the purification of Spinosine.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of SPE sorbent for this compound purification?
A1: this compound is a flavonoid C-glycoside, making it a relatively polar molecule. Therefore, reversed-phase (RP) sorbents are commonly used for its purification from complex matrices like plant extracts.[1] C18 (octadecyl-bonded silica) is a frequent choice for flavonoid extraction.[2][3] Polymeric reversed-phase sorbents can also be effective, offering a different selectivity and often higher capacity.[4] The selection depends on the specific impurities you need to remove from the Ziziphus jujuba extract.[1][5]
Q2: Which key parameters should I focus on when optimizing an SPE protocol for this compound?
A2: The main factors that significantly affect the SPE process are the choice of sorbent, sample pH, sample volume and concentration, sorbent mass, and the strength and volume of the elution solvent.[6] For flavonoids like this compound, adjusting the sample pH to be slightly acidic (e.g., pH 2-3.5) can improve retention on reversed-phase sorbents by suppressing the ionization of phenolic hydroxyl groups, leading to sharper peaks and better recovery.[7][8]
Q3: How can I improve the purity of my final this compound extract?
A3: To enhance the purity of the final sample, you can modify the wash protocols, consider using a different sorbent that provides a similar extraction mechanism, or completely change the extraction method.[9] Optimizing the wash step is critical. Use the strongest possible solvent that removes interferences without eluting the this compound.[6] If your extract is still impure, a multi-step purification approach or fractionation may be necessary.[10]
Q4: What are the common causes of low this compound recovery during SPE?
A4: Low recovery is a frequent issue in SPE and can be attributed to several factors.[9][11] The most common causes include:
-
Analyte Breakthrough: this compound may not be adequately retained during the sample loading or washing steps. This can occur if the loading solvent is too strong (too much organic content), the flow rate is too high, or the sorbent is overloaded.[6][12]
-
Incomplete Elution: The elution solvent may not be strong enough to completely remove the this compound from the sorbent.[2][9]
-
Analyte Degradation: Flavonoids can be unstable depending on the extraction conditions, such as solvent type, temperature, and light exposure.[13][14] this compound's stability in the chosen solvents should be considered.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery | Analyte Breakthrough during Loading/Washing | • Decrease loading solvent strength: Dilute your sample with a weaker solvent (e.g., water) to improve retention on a reversed-phase column.[2][6]• Adjust sample pH: Acidify the sample (e.g., with formic or acetic acid) to ensure this compound is in a neutral form, enhancing its retention on C18 sorbents.[7][8]• Reduce flow rate: Decrease the flow rate during sample loading to allow more time for interaction between this compound and the sorbent.[6][12]• Check for sorbent overload: Use a larger SPE cartridge or reduce the sample concentration.[3][6] |
| Incomplete Elution | • Increase elution solvent strength: Gradually increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your elution solvent.[2][9]• Use a stronger elution solvent: If methanol is insufficient, consider a stronger solvent like isopropanol.[2]• Increase elution volume: Ensure you are using a sufficient volume of solvent to elute the analyte completely. Eluting with multiple smaller volumes can be more effective.[2] | |
| Analyte Degradation | • Assess analyte stability: this compound, a flavonoid, may degrade with prolonged exposure to certain solvents, high temperatures, or light.[13][14] Minimize extraction time and protect samples from light. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment | • Standardize sample preparation: Ensure consistent pH adjustment, dilution, and filtration for all samples.[6] Particulate matter can clog the cartridge and affect flow rates.[1] |
| Variable Flow Rates | • Use a vacuum manifold or automated system: This ensures a consistent flow rate across all samples. Slow or uneven flow can be caused by clogged cartridges or vacuum problems.[10] | |
| Cartridge Drying Out | • Do not let the sorbent bed go dry: After conditioning and equilibration, do not allow the sorbent to dry out before loading the sample, as this can lead to inconsistent results.[6] | |
| Impure Final Extract | Ineffective Wash Step | • Optimize the wash solvent: The wash solvent should be strong enough to remove impurities but weak enough to leave this compound on the sorbent.[6] Try a wash solvent with slightly more organic content than your loading solvent. |
| Matrix Interferences | • Change the sorbent: If impurities have similar properties to this compound, a different sorbent chemistry (e.g., a polymeric sorbent instead of silica-based C18) may provide the necessary selectivity.[9] | |
| Slow or Blocked Flow | Particulates in Sample | • Filter or centrifuge the sample: Before loading, ensure all particulate matter is removed from the sample extract to prevent clogging.[1] |
| High Sample Viscosity | • Dilute the sample: If the sample extract is too viscous, dilute it with a weaker, less viscous solvent.[10] |
Experimental Protocols
Protocol: General SPE Purification of this compound from Ziziphus jujuba Extract
This protocol provides a general methodology for the purification of this compound using a reversed-phase (C18) SPE cartridge. Optimization will be required based on your specific sample matrix and analytical goals.
Materials:
-
SPE Cartridge: C18, 500 mg / 3 mL (or other appropriate size)
-
Crude Extract: Ziziphus jujuba extract containing this compound, dissolved in a low-organic solvent.
-
Reagents: HPLC-grade Methanol, Acetonitrile, Water, and Formic Acid.
-
Apparatus: SPE vacuum manifold, collection tubes, nitrogen evaporator.
Methodology:
-
Sample Pre-treatment:
-
Dissolve the dried crude extract in a minimal amount of methanol and dilute with water to a final organic concentration of ≤10%.[2]
-
Adjust the pH of the sample to ~3.0 with formic acid to suppress the ionization of phenolic groups.[7]
-
Centrifuge or filter the sample through a 0.45 µm filter to remove any particulates.[1]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the C18 chains.[2]
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6] Collect the eluate and save it for analysis to check for analyte breakthrough.
-
-
Washing:
-
Elution:
-
Elute the retained this compound with a stronger solvent. Start with 5 mL of 70-80% methanol in water.[2] The optimal solvent strength and volume should be determined experimentally. Collect the eluate in a clean tube.
-
-
Post-Elution Processing:
-
Evaporate the elution solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., HPLC mobile phase).[16]
-
Visualizations
Workflow for this compound SPE Purification
Caption: General experimental workflow for the solid-phase extraction of this compound.
Troubleshooting Decision Tree for Low this compound Recovery
Caption: A decision tree for troubleshooting low recovery of this compound during SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. hawach.com [hawach.com]
- 12. biotage.com [biotage.com]
- 13. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive characterization of multiple components of Ziziphus jujuba Mill using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Spinosine and Its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the HPLC separation of Spinosine from its isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my this compound and its isomer peaks not separating (co-elution)?
A1: Co-elution of this compound and its isomers is a common challenge due to their structural similarity. Poor resolution is often related to the selectivity of your HPLC method. Here’s a systematic approach to improve separation:
-
Optimize the Mobile Phase Gradient: A steep gradient may not provide enough time for the isomers to separate. Try creating a shallower gradient, which increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting compounds.[1]
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different selectivities for phenolic compounds. If you are using one, switching to the other may resolve co-eluting peaks.[1]
-
Adjust the Mobile Phase pH: For ionizable compounds, slight changes in the mobile phase pH can significantly alter retention and selectivity. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is a common strategy.[2]
-
Optimize Column Temperature: Systematically evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C). Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but its effect on selectivity can vary.[1][2] A column temperature of 40°C has been found to be optimal in some flavonoid isomer separations.[2]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, your column chemistry may not be suitable. While C18 columns are widely used, a phenyl-hexyl stationary phase might offer different selectivity for aromatic isomers.
Q2: How can I improve my peak shape (e.g., reduce peak tailing) for this compound?
A2: Peak tailing for polar compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[3]
-
Primary Cause: The most common cause of peak tailing for polar molecules is the interaction between the analyte and residual ionized silanol (B1196071) groups (Si-OH) on the surface of the silica-based C18 column.[3][4]
-
Solution: Adjust Mobile Phase pH: Lowering the mobile phase pH to 3.0 or below with an acidic modifier like formic or acetic acid will protonate the silanol groups. This neutralizes their charge and minimizes the unwanted secondary ionic interactions with the analyte, resulting in a more symmetrical peak.[3][4]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer active silanol groups, which can significantly reduce peak tailing for basic and polar compounds.[4]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting; if the peak shape improves, overloading was the issue.[3]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Unstable retention times can compromise the reliability of your results. The most likely causes are related to the mobile phase or the column itself.
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common practice is to allow at least 10 column volumes of the mobile phase to pass through the column.
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor. In reversed-phase chromatography, even small variations in the organic solvent concentration can lead to significant shifts in retention time. If you are using an online mixing system, ensure it is functioning correctly. Preparing the mobile phase manually can help troubleshoot this issue.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature, as temperature changes can affect retention times.[1][2]
-
Mobile Phase Degradation: Aqueous mobile phases, especially at neutral pH, can be prone to microbial growth. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and its isomers?
A1: A good starting point for separating flavonoid isomers is a reversed-phase HPLC method. The most commonly used stationary phase is C18.[1] Gradient elution is often necessary for complex samples containing compounds with a wide range of polarities.[1]
Q2: What type of column is recommended for this compound isomer separation?
A2: A reversed-phase C18 column is the most common choice for flavonoid glycoside separation.[1] For challenging separations of positional isomers, a phenyl-hexyl column may provide alternative selectivity.
Q3: Which mobile phase composition is typically used?
A3: A mobile phase consisting of acetonitrile (solvent B) and water with an acidic modifier (solvent A) is frequently used. Adding 0.1% formic acid or acetic acid to the aqueous phase is a common practice to improve peak shape and selectivity.[2][5]
Q4: Is isocratic or gradient elution better for separating this compound isomers?
A4: Due to the complexity of natural extracts and the presence of multiple related compounds, gradient elution is almost always necessary.[1] A gradient allows for the effective separation of both more polar glycosides and less polar compounds within a reasonable analysis time.[1]
Data Presentation
Table 1: Typical HPLC Conditions for Flavonoid Isomer Separation
| Parameter | Typical Conditions | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | [1] |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid or Acetic Acid | [1][2] |
| Mobile Phase B | Acetonitrile | [1][2] |
| Elution Mode | Gradient | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | UV/PDA (e.g., 260 nm) |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound and its Isomers
This protocol provides a general method for the separation of this compound and its isomers. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-40 min: 25-40% B
-
40-45 min: 40-10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 260 nm.
-
-
Sample Preparation:
-
Accurately weigh the sample or standard.
-
Dissolve in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting inconsistent results in Spinosine behavioral studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Spinosine in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary behavioral effects? A1: this compound is a natural flavone-C-glycoside isolated primarily from the seeds of Ziziphus jujuba Mill. var. spinosa.[1][2] It is known to exert several effects on the central nervous system, including sedative, hypnotic, and anxiolytic (anxiety-reducing) effects.[1][2][3] Recent studies also suggest it may improve cognitive function.[1][2]
Q2: What is the proposed mechanism of action for this compound's behavioral effects? A2: this compound's anxiolytic and sedative effects are believed to be mediated through its interaction with multiple neurotransmitter systems. It has been shown to modulate the serotonergic (5-HT) and GABAergic systems.[1] Additionally, signaling pathways such as the ERK-CREB-BDNF pathway have been implicated in its mechanism for ameliorating anxiety.[1][4]
Q3: What is the oral bioavailability of this compound and how is it metabolized? A3: this compound is known to have poor oral bioavailability.[1][2] Its transport across the intestinal mucosa occurs via passive diffusion at low concentrations, but it is also affected by P-glycoprotein (P-gp) and multidrug resistance protein (MRP) mediated efflux, which reduces its absorption at higher concentrations.[1] Metabolism in the body can occur through oxidation, intestinal hydrolysis, demethylation, and reduction.[1]
Q4: How should this compound be prepared and stored for in vivo studies? A4: Due to its low water solubility, this compound is often prepared as a suspension concentrate or in a vehicle that enhances its solubility. For stability, it should be protected from light, as photolysis is a primary degradation pathway for similar compounds.[5] Maintaining a neutral to slightly acidic pH can help minimize hydrolytic degradation.[5][6] It is recommended to prepare solutions fresh for each experiment.
Q5: What are typical dosages for this compound in rodent behavioral studies? A5: Effective doses of this compound can vary depending on the study and the specific behavioral test. For anxiolytic effects in mice subjected to chronic restraint stress, doses of 1.25 mg/kg, 2.5 mg/kg, and 5 mg/kg administered by gavage have been shown to be effective.[4] Other studies investigating sedative effects have used intraperitoneal (i.p.) injections at doses of 10 and 15 mg/kg.[1]
Troubleshooting Inconsistent Results
This guide addresses common issues that can lead to inconsistent or unexpected outcomes in behavioral experiments involving this compound.
Issue 1: High variability in behavioral data within the same experimental group.
-
Possible Cause 1: Inconsistent Animal Handling.
-
Possible Cause 2: Environmental Factors.
-
Solution: Standardize environmental conditions. Conduct tests at the same time of day to account for circadian rhythms.[7] Maintain consistent lighting levels, temperature, and humidity, and minimize noise.[8][10] Rodents are sensitive to bright light, so dim or red lighting is often preferred.[7][11]
-
-
Possible Cause 3: Inconsistent Drug Administration.
-
Solution: Ensure the this compound suspension is homogenous before each administration to guarantee consistent dosing. Use precise gavage or injection techniques. The time between administration and testing should be kept constant for all animals.
-
Issue 2: The this compound-treated group shows no significant effect compared to the vehicle control.
-
Possible Cause 1: Inappropriate Dosage or Route of Administration.
-
Solution: The dose may be too low to elicit a behavioral response (flooring effect).[12] Review literature for effective dose ranges and consider performing a dose-response study. Given this compound's poor oral bioavailability, the administered dose may not result in sufficient central nervous system concentrations.[1] Intraperitoneal (i.p.) injection might be considered as an alternative to oral gavage to bypass first-pass metabolism.
-
-
Possible Cause 2: Insufficient Acclimation Time.
-
Possible Cause 3: this compound Degradation.
Issue 3: Observing paradoxical effects, such as increased anxiety-like behavior.
-
Possible Cause 1: Dose-Dependent Effects.
-
Solution: Some compounds can have biphasic or U-shaped dose-response curves. A high dose of this compound might induce unforeseen effects.[15] It is crucial to test a range of doses to fully characterize the behavioral response.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is known to act on 5-HT and GABA systems, it may have other off-target effects at higher concentrations. A thorough literature review for potential secondary targets is recommended.
-
-
Possible Cause 3: Interaction with Animal's Stress Level.
-
Solution: The baseline anxiety state of the animals can influence the drug's effect. Ensure that housing and pre-testing procedures are designed to minimize stress. Overly stressed animals may respond differently to anxiolytic compounds.[12]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Cmax (µg/L) | Tmax (h) | T½ (h) | Reference |
| This compound | Oral | 20 g/kg (ZJS Extract) | 224 ± 82 | 5.5 ± 0.6 | 5.8 ± 0.9 | [1] |
| This compound | IV | 20 mg/kg | - | - | 0.86 (beta phase) | [16] |
ZJS: Ziziphus jujuba Mill. var. spinosa
Table 2: Effective Doses of this compound in Mouse Behavioral Models
| Behavioral Test | Species | Route | Dose (mg/kg) | Observed Effect | Reference |
| Chronic Restraint Stress | Mouse | Gavage | 1.25, 2.5, 5 | Ameliorated anxiety-like behaviors | [4] |
| Pentobarbital-induced sleep | Mouse | i.p. | 10, 15 | Enhanced hypnotic effects | [1] |
| Anxiolytic-like effect | Mouse | - | - | Implicated GABA and 5-HT systems | [1] |
Experimental Protocols & Workflows
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[17]
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two closed arms (e.g., 30 cm long x 5 cm wide for mice).[17] The apparatus should be made of a non-reflective material.[17]
Procedure:
-
Acclimation: Allow mice to habituate to the testing room for at least 60 minutes prior to the experiment.[13]
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p., 60 minutes for oral gavage).
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the closed arms.[9]
-
Data Recording: Immediately start a video recording and tracking software. Allow the animal to explore the maze undisturbed for 5 minutes.[9][18]
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 10-70% ethanol (B145695) or another suitable disinfectant between each animal to remove olfactory cues.[18][19]
Protocol 2: Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[19] Anxiety is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the more "exposed" central area.[19][20]
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with high walls, made of an opaque material.[21]
Procedure:
-
Acclimation: As with the EPM, habituate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the mouse gently in the center of the open field arena.[22]
-
Data Recording: Record the session for a predetermined duration, typically 5-10 minutes.[22]
-
Data Analysis: The arena is typically divided into a "center" zone and a "periphery" zone by the analysis software. Key parameters include:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled and average velocity (to assess overall locomotion).
-
An increase in time spent and distance traveled in the center zone suggests an anxiolytic effect.
-
-
Cleaning: Clean the arena thoroughly between trials.[19]
Visualizations: Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting inconsistent results in behavioral studies.
Caption: Proposed signaling pathways involved in the anxiolytic effects of this compound.
Caption: A typical experimental workflow for a rodent behavioral study with this compound.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinosin improves anxiety disorders in mice with chronic restraint stress via the ERK1/2-CREB-BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. mmpc.org [mmpc.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Pharmacokinetic study on spinosin in rat plasma after oral administration of suanzaoren extract at a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of dose-related effects of carnosine on anxiety with sympathetic skin response and T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. albany.edu [albany.edu]
- 19. protocols.io [protocols.io]
- 20. behaviorcloud.com [behaviorcloud.com]
- 21. Open field test for mice [protocols.io]
- 22. anilocus.com [anilocus.com]
Optimizing electrophysiological recordings in the presence of Spinosine
<__-4a_3d_--_> {"answer":"## Technical Support Center: Optimizing Electrophysiological Recordings in the Presence of Spinosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel neuroactive compound that acts as a dual modulator of GABAA receptors and voltage-gated sodium channels (VGSCs). Its effects are concentration-dependent:
-
Low Concentrations (nM to low µM): this compound potentiates GABAA receptor function, increasing chloride influx and leading to neuronal inhibition.
-
High Concentrations (mid to high µM): In addition to its effects on GABAA receptors, this compound exhibits a use-dependent block of voltage-gated sodium channels, which can alter action potential firing properties.[1][2]
Q2: How should I prepare and store this compound solutions?
A2: this compound has low aqueous solubility and is susceptible to photodegradation.[3][4][5][6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution into your artificial cerebrospinal fluid (aCSF) or external recording solution to the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Light Protection: Protect all solutions containing this compound from light by using amber tubes and covering the perfusion lines and recording chamber with aluminum foil.[5][6]
Q3: What are the expected effects of this compound on my recordings?
A3: The observed effects will depend on the concentration used and the firing state of the neuron.
-
At low concentrations, you should observe an enhancement of GABAergic inhibitory postsynaptic currents (IPSCs).[7][8]
-
At higher concentrations, you may see a reduction in the amplitude of action potentials, especially during high-frequency firing, due to the use-dependent block of sodium channels.[1][9]
Q4: I am not seeing any effect of this compound. What could be wrong?
A4: Several factors could contribute to a lack of effect:
-
Degradation: this compound may have degraded due to light exposure or prolonged storage in aqueous solution.[3][4] Prepare fresh solutions and protect them from light.
-
Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your preparation.
-
GABA Agonist Concentration: If studying GABAA receptor modulation, ensure you are co-applying a sub-maximal concentration (EC10-EC20) of GABA to observe potentiation.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological recordings with this compound.
Issue 1: Increased Baseline Noise and Unstable Recordings
-
Question: After applying this compound, the baseline noise in my recording has increased significantly, making it difficult to resolve small signals. What should I do?
-
Answer: Increased noise can be due to several factors.
-
Poor Seal Resistance: A high-quality gigaohm seal (>1 GΩ) is essential for low-noise recordings.[10] Ensure your pipettes are clean and properly fire-polished.
-
Grounding Issues: Improper grounding is a common source of electrical noise.[11] Check that all components of your rig are connected to a common ground.
-
Perfusion System: Air bubbles or mechanical instability in the perfusion system can introduce noise. Ensure a smooth and constant flow rate.
-
| Parameter | Recommendation | Rationale |
| Seal Resistance | > 1 GΩ (ideally > 2 GΩ) | A higher seal resistance reduces leak currents and thermal noise, improving the signal-to-noise ratio.[10] |
| Pipette Resistance | 3-6 MΩ | This range often provides a good balance between ease of sealing and low access resistance. |
| Grounding | All equipment connected to a single, common ground point. | Prevents ground loops, which are a major source of 50/60 Hz noise.[11] |
Issue 2: Diminishing Action Potential Amplitude Over Time
-
Question: During high-frequency stimulation in the presence of high concentrations of this compound, I observe a progressive reduction in the action potential amplitude. Is this expected?
-
Answer: Yes, this is a hallmark of use-dependent block of voltage-gated sodium channels.[1][9][12] this compound has a higher affinity for the inactivated state of the sodium channel.[2] During repetitive firing, more channels enter the inactivated state and are blocked by this compound, leading to a cumulative reduction in the sodium current and, consequently, the action potential amplitude.
Issue 3: Irreversible Effects or Slow Washout
-
Question: The effects of this compound are not reversing even after a prolonged washout period. Why is this happening?
-
Answer: This could be due to the lipophilic nature of this compound, causing it to accumulate in the cell membrane.
-
Prolonged Washout: Extend the washout period and increase the perfusion rate to facilitate the removal of the compound from the recording chamber.
-
Use of a Carrier Protein: In some cases, adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the washout solution can help to sequester lipophilic compounds and aid in their removal.
-
Data Presentation
Table 1: Pharmacological Properties of this compound
| Target | Action | Concentration Range | Effect |
| GABAA Receptor | Positive Allosteric Modulator | 10 nM - 1 µM | Potentiation of GABA-evoked currents |
| Voltage-Gated Sodium Channels | Use-Dependent Block | > 5 µM | Reduction of peak sodium current with repetitive stimulation |
Table 2: Troubleshooting Electrophysiological Parameters
| Parameter | Typical Value | Potential Issue with this compound | Troubleshooting Step |
| Seal Resistance | > 1 GΩ | Can become unstable with high concentrations or prolonged recordings. | Ensure optimal cell health and clean solutions. |
| Series Resistance | < 20 MΩ | Should be monitored and compensated (>70%). High series resistance can filter fast signals. | Monitor throughout the experiment and discard cells with high or unstable series resistance. |
| Resting Membrane Potential | -60 to -80 mV | May hyperpolarize slightly at low concentrations due to GABAA potentiation. | Ensure your internal solution has the correct ionic composition. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents
-
Cell Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration will result in inward GABAA currents at a holding potential of -70 mV.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp recording with a seal resistance > 1 GΩ and a series resistance < 20 MΩ.
-
Hold the cell at -70 mV.
-
Establish a stable baseline by perfusing with aCSF.
-
Apply a sub-maximal concentration of GABA (e.g., 1-5 µM) to elicit a control inward current.
-
Co-apply GABA and this compound (e.g., 100 nM) and record the potentiated current.
-
Washout with aCSF until the response returns to baseline.
-
Protocol 2: Current-Clamp Recordings of Action Potential Firing
-
Solutions:
-
External Solution (aCSF): Same as in Protocol 1.
-
Internal Solution: (in mM) 135 K-gluconate, 10 HEPES, 0.5 EGTA, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell current-clamp recording.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potential firing and establish a baseline firing rate.
-
Apply this compound (e.g., 10 µM) and repeat the current injection steps.
-
To test for use-dependent block, inject a prolonged, high-frequency train of current pulses (e.g., 50 Hz for 1 second) and observe any changes in action potential amplitude.
-
Visualizations
References
- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of sennosides and their aglycones in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability of sennosides in solution and their degradation products 1 [coms.events]
- 7. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. plexon.com [plexon.com]
- 12. rupress.org [rupress.org]
Technical Support Center: Long-Term Spinosine Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the long-term administration of Spinosine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a natural flavone-C-glycoside predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. It is investigated for its potential therapeutic effects in neurological disorders, including sedative, hypnotic, anxiolytic, and cognitive-enhancing properties.[1] Its mechanisms of action involve modulation of various signaling pathways in the central nervous system.
Q2: What are the known pharmacokinetic properties of this compound in common animal models?
Pharmacokinetic studies of this compound have been conducted in rats. After intravenous administration, this compound exhibits a two-compartment model distribution. It is extensively and rapidly distributed in vivo, with the highest concentrations found in the liver, followed by the spleen and kidney.[2] Notably, it can penetrate the blood-brain barrier, allowing it to exert effects on the central nervous system.[1] However, oral bioavailability of this compound is generally poor, which presents a significant challenge for long-term oral dosing studies.[1]
Q3: What are the main challenges associated with the long-term administration of this compound?
The primary challenges in long-term this compound administration include its low aqueous solubility and poor oral bioavailability.[1][3] This can lead to variability in plasma concentrations and inconsistent therapeutic effects. Additionally, as with any long-term study, researchers may encounter issues related to animal welfare, such as stress from repeated handling and administration, which can confound experimental results.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Symptoms:
-
Inconsistent behavioral or physiological responses across animals in the same treatment group.
-
Wide error bars in quantitative data (e.g., plasma concentration, biomarker levels).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, if the experimental design allows. For oral administration, explore formulation strategies like using absorption enhancers or developing novel delivery systems (e.g., nanoparticles, liposomes).[1] |
| Formulation Instability | This compound has low solubility in water.[3] Ensure the formulation is homogenous and stable throughout the study period. Prepare fresh solutions regularly and protect them from light and temperature fluctuations. Consider using co-solvents or suspending agents, but validate their compatibility and potential for toxicity.[3] |
| Animal Stress | Acclimate animals to handling and dosing procedures to minimize stress-induced physiological changes that can affect drug metabolism and behavioral outcomes.[6] |
| Inconsistent Dosing | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. |
Issue 2: Adverse Effects or Toxicity
Symptoms:
-
Weight loss or reduced food and water intake.
-
Lethargy, rough coat, or other signs of poor health.
-
Organ-specific toxicity observed during histopathological examination.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose-Related Toxicity | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) for the specific animal model and administration route. If adverse effects are observed, consider reducing the dose or the frequency of administration. |
| Vehicle-Induced Toxicity | The vehicle used to dissolve or suspend this compound may have its own toxic effects. Run a vehicle-only control group to assess any adverse effects of the vehicle itself. |
| Metabolite-Induced Toxicity | This compound is metabolized in the liver by cytochrome P450 enzymes.[7] Long-term administration may lead to the accumulation of potentially toxic metabolites. Monitor liver function through blood biochemistry and conduct histopathological analysis of the liver and other major organs. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| T1/2α (Distribution half-life) | 6.66 | min | [2] |
| T1/2β (Elimination half-life) | 51.5 | min | [2] |
| CLs (Systemic clearance) | 1.42 | L/min | [2] |
| AUC(0-T) (Area under the curve) | 2.83 | mg·min/mL | [2] |
| Vc (Volume of central compartment) | 14.0 | L/kg | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of ZJS extract)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum concentration) | 224 ± 82 | µg/L | [7] |
| Tmax (Time to maximum concentration) | 5.5 ± 0.6 | h | [7] |
| T1/2 (Elimination half-life) | 5.8 ± 0.9 | h | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
-
Formulation Preparation:
-
Due to its low aqueous solubility, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired concentration.
-
Prepare the suspension fresh daily and keep it on a magnetic stirrer during dosing to ensure uniformity.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal, ensuring it can breathe comfortably.
-
Measure the correct volume of the this compound suspension based on the animal's most recent body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle gently into the esophagus and deliver the dose smoothly.
-
Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sample Collection:
-
Collect blood samples at predetermined time points after this compound administration. Common sites for blood collection in rats include the tail vein or saphenous vein.
-
Use appropriate anticoagulant tubes (e.g., containing heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Sample Analysis:
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: Workflow for long-term this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001011964A1 - Ectoparasiticidal aqueous suspension formulations of spinosyns - Google Patents [patents.google.com]
- 4. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the use of animal models and perspectives for a translational view of stress and psychopathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Optimierung der Spinosin-Synthese und -Halbsynthese
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese oder Halbsynthese von Spinosin arbeiten. Es bietet detaillierte Fehlerbehebungsleitfäden und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische experimentelle Herausforderungen zu bewältigen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptstrategien zur Herstellung von Spinosin und seinen Analoga?
A1: Die Hauptstrategien umfassen die Fermentation, die Totalsynthese, die halbsynthetische Modifikation und chemoenzymatische Ansätze.
-
Fermentation: Spinosad, eine Mischung aus Spinosyn A und D, wird durch aerobe Fermentation des Bodenbakteriums Saccharopolyspora spinosa hergestellt. Die Ausbeute kann durch Stoffwechsel-Engineering und Optimierung der Fermentationsmedien erheblich gesteigert werden.
-
Totalsynthese: Mehrere Forschungsgruppen haben die Totalsynthese von Spinosyn A abgeschlossen. Diese Routen sind zwar für die Erstellung von Analoga wertvoll, aber oft langwierig und für die industrielle Produktion weniger effizient.
-
Halbsynthese: Dieser Ansatz beinhaltet die chemische Modifikation von natürlich vorkommenden Spinosynen, die durch Fermentation gewonnen werden. Dies ist eine gängige Methode zur Herstellung von Analoga der zweiten Generation wie Spinetoram.
-
Chemoenzymatischer Ansatz: Hierbei wird die chemische Synthese zur Erstellung eines Makrolid-Grundgerüsts mit enzymatischen Umwandlungen kombiniert, um die komplexen post-PKS-Modifikationen durchzuführen.
F2: Welche Schlüsselschritte in der Totalsynthese von Spinosyn A sind am anspruchsvollsten?
A2: Die anspruchsvollsten Schritte sind typischerweise:
-
Aufbau des tetracyclischen Kerns: Die Konstruktion des einzigartigen 5,6,5,12-fusionierten Ringsystems ist eine große Herausforderung. Ein entscheidender Schritt ist hierbei oft eine intramolekulare Diels-Alder-Reaktion.
-
Stereoselektive Glykosylierung: Die Anbringung der beiden Desoxyzucker, insbesondere des β-D-Forosamins, mit der korrekten Stereochemie ist bekanntermaßen schwierig und führt oft zu geringen Ausbeuten und unerwünschten Stereoisomeren.
F3: Wie können die Ausbeuten bei der fermentativen Herstellung von Spinosad verbessert werden?
A3: Die Ausbeuten können durch genetisches Engineering des Produzentenstammes Saccharopolyspora spinosa und durch Optimierung der Fermentationsbedingungen verbessert werden. Techniken umfassen die Überexpression des gesamten Spinosyn-Genclusters, die Ausschaltung konkurrierender Gencluster und die Optimierung der Nährmedienzusammensetzung (z. B. Konzentrationen von Baumwollsaatmehl, Glukose und Sojaöl).
Leitfäden zur Fehlerbehebung
Thema 1: Geringe Ausbeute bei der intramolekularen Diels-Alder-Reaktion
F: Meine intramolekulare Diels-Alder-Reaktion zur Bildung des tetracyclischen Kerns von Spinosin verläuft mit geringer Ausbeute und schlechter Diastereoselektivität. Was sind mögliche Ursachen und Lösungen?
A: Dies ist eine häufige Herausforderung. Hier sind einige mögliche Ursachen und Lösungsansätze:
-
Ungünstige Konformation des Vorläufers: Die lange und flexible Kette des Makrocyclus muss eine spezifische Konformation einnehmen, damit die Reaktion stattfinden kann.
-
Lösung: Der Einsatz von Lewis-Säuren kann die Reaktivität des Dienophils erhöhen und die gewünschte Übergangszustandsgeometrie begünstigen, was sowohl die Reaktionsgeschwindigkeit als auch die Stereoselektivität verbessern kann. Die sterische Hinderung im Übergangszustand, die durch die Konformation des Tethers und sterische Abstoßung beeinflusst wird, steuert die Selektivität.
-
-
Falsche Reaktionsbedingungen: Temperatur und Konzentration sind bei Ringschlussreaktionen entscheidend.
-
Lösung: Führen Sie die Reaktion unter Hochverdünnungsbedingungen durch, um intermolekulare Polymerisation zu minimieren. Dies wird typischerweise durch langsames Hinzufügen des Substrats zu einem großen Volumen an Lösungsmittel mittels einer Spritzenpumpe erreicht. Optimieren Sie die Reaktionstemperatur; einige intramolekulare Diels-Alder-Reaktionen profitieren von erhöhten Temperaturen, um die Aktivierungsbarriere zu überwinden.
-
-
Strukturelle Einflüsse: Die Stereoselektivität kann durch Substituenten am Makrocyclus beeinflusst werden.
-
Lösung: Studien zur Roush-Synthese haben gezeigt, dass bestimmte Substituenten am Makrocyclus die Stereoselektivität durch allylische Spannung im Übergangszustand steuern können. Eine Anpassung der Schutzgruppenstrategie oder der Syntheseroute zur Einführung solcher steuernden Gruppen kann die Selektivität verbessern.
-
Thema 2: Schlechte β-Selektivität bei der Forosamin-Glykosylierung
F: Ich habe Schwierigkeiten, das Forosamin-Glykosid mit der gewünschten β-Selektivität einzuführen. Ich erhalte hauptsächlich das unerwünschte α-Anomer. Wie kann ich die β-Selektivität erhöhen?
A: Die stereoselektive Einführung von 2-Desoxy-β-Glykosiden ist eine bekannte Herausforderung in der Kohlenhydratchemie.
-
Art des Glykosyldonors: Die Reaktivität und Stereoselektivität hängen stark von der Abgangsgruppe und den Schutzgruppen am Zuckerdonor ab.
-
Lösung 1 (Roush-Methode): Die Verwendung eines 2-Acetat-Glykosylimidat-Donors kann das Problem der Stereoselektivität umgehen. Diese Methode erfordert jedoch eine mehrstufige Synthese des Donors.
-
Lösung 2 (Yu-Glykosylierung): Eine von Yu und Mitarbeitern entwickelte Gold-katalysierte Glykosylierungsmethode begünstigt die β-Selektivität.
-
Lösung 3 (Reagenzkontrollierte Methoden): Neuere Methoden verwenden p-Toluolsulfonylchlorid zur Aktivierung von Didesoxy-Zuckerdonoren, was zu ausgezeichneter β-Selektivität führt.
-
-
Reaktionsbedingungen: Das Lösungsmittel und die Aktivatoren spielen eine entscheidende Rolle.
-
Lösung: Die Wahl des Lösungsmittels kann die Reaktivität und Selektivität beeinflussen. Experimentieren Sie mit verschiedenen aprotischen Lösungsmitteln. Die Verwendung spezifischer Promotoren wie Gold-Katalysatoren oder Bis-Thioharnstoff-Katalysatoren wurde entwickelt, um die β-Selektivität zu verbessern.
-
-
Schutzgruppenstrategie: Schutzgruppen am Akzeptor (dem Spinosin-Aglykon) können die Zugänglichkeit der Hydroxylgruppe beeinflussen.
-
Lösung: Stellen Sie sicher, dass die C17-Hydroxylgruppe des Aglykons für den Angriff sterisch zugänglich ist. Eine sorgfältige Planung der Schutzgruppen für andere funktionelle Gruppen am Aglykon ist entscheidend.
-
Thema 3: Reinigung von Spinosin und seinen Vorstufen
F: Die Reinigung meiner synthetischen Spinosin-Analoga ist schwierig, da sie ähnliche Polaritäten wie die Ausgangsmaterialien oder Nebenprodukte aufweisen.
A: Die Reinigung von großen, komplexen Molekülen wie Spinosin erfordert oft spezielle chromatographische Techniken.
-
Lösung 1 (RP-HPLC): Die präparative Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) ist eine effektive Methode zur Trennung von Spinosyn A und D sowie zur Reinigung synthetischer Analoga. Es können C18-Säulen mit einem Methanol/Ammoniumacetat-Puffer-Gradienten verwendet werden.
-
Lösung 2 (Gegenstromchromatographie): Hochleistungs-Gegenstromchromatographie (HPCCC) ist eine skalierbare Methode, die sich für die Trennung von Spinosynen im größeren Maßstab bewährt hat und eine hohe Reinheit und Rückgewinnung ermöglicht.
-
Lösung 3 (Optimierung der Säulenchromatographie): Experimentieren Sie mit verschiedenen stationären Phasen (z.B. Aluminiumoxid anstelle von Kieselgel) und Lösungsmittelsystemen. Ein flacher Gradient kann die Trennung verbessern.
Quantitative Daten zur Ausbeute
Die Ausbeuten variieren stark je nach Methode. Die Fermentation ist derzeit der kommerziell rentabelste Weg, während die Totalsynthese geringere Gesamtausbeuten aufweist, aber für die strukturelle Modifikation von entscheidender Bedeutung ist.
Tabelle 1: Vergleich der Ausbeuten verschiedener Spinosin-Produktionsmethoden
| Methode | Spezifischer Ansatz | Typische Ausbeute | Anmerkungen |
| Fermentation | Wildtyp S. spinosa | 309 mg/L | Ausgangswert für Verbesserungen. |
| Überexpression des spn-Genclusters | 693 mg/L (124% Steigerung) | Genetisches Engineering des Stammes. | |
| Überexpression + Medienoptimierung | 920 mg/L (198% Steigerung) | Kombination aus genetischem Engineering und Prozessoptimierung. | |
| Totalsynthese | Roush (2004) | ~3% Gesamtausbeute (über 23 Stufen) | Konvergente, hoch stereoselektive Synthese. |
| Dai (2016) | Nicht explizit als Gesamtausbeute angegeben | Effiziente Synthese mit 15 Stufen in der längsten linearen Sequenz. | |
| Chemoenzymatisch | Liu et al. (2014) | 19,6% Umwandlungsausbeute für 8 enzymatische Schritte | Chemische Synthese des Makrolacton-Vorläufers, gefolgt von einer Ein-Topf-enzymatischen Kaskade. |
| Halbsynthese | Herstellung von Spinetoram | Hohe Ausbeuten in den einzelnen Schritten | Beginnt mit Fermentationsprodukten (Spinosyn J und L). |
Experimentelle Protokolle
Protokoll 1: Schlüssel-Makrocyclisierungs- und Diels-Alder-Reaktion (basierend auf der Roush-Synthese)
Dieses Protokoll beschreibt die Bildung des tetracyclischen Kerns durch eine Horner-Wadsworth-Emmons-Makrocyclisierung, gefolgt von einer transannularen Diels-Alder-Reaktion.
-
Herstellung des linearen Vorläufers: Synthetisieren Sie das Aldehyd- und das β-Ketophosphonat-Fragment gemäß den in der Literatur beschriebenen Verfahren.
-
Horner-Wadsworth-Emmons-Makrocyclisierung:
-
Lösen Sie den β-Ketophosphonat-Vorläufer in einem geeigneten aprotischen Lösungsmittel (z. B. Acetonitril).
-
Fügen Sie eine Base (z. B. Hünig-Base, Diisopropylethylamin) und Lithiumchlorid hinzu.
-
Kühlen Sie die Lösung auf 0 °C ab.
-
Fügen Sie eine Lösung des Aldehyd-Vorläufers in demselben Lösungsmittel langsam über mehrere Stunden mit einer Spritzenpumpe hinzu, um Hochverdünnungsbedingungen aufrechtzuerhalten.
-
Lassen Sie die Reaktion bei Raumtemperatur 12 Stunden lang rühren.
-
Arbeiten Sie die Reaktion auf und reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das Makrocyclische Pentaen zu erhalten.
-
-
Transannulare Diels-Alder-Reaktion:
-
Lösen Sie das gereinigte makrocyclische Pentaen in einem hochsiedenden, inerten Lösungsmittel (z. B. Toluol oder Xylol).
-
Erhitzen Sie die Lösung unter Rückfluss für die angegebene Zeit (z. B. 12-24 Stunden), um die Cycloaddition zu induzieren.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion kühlen Sie die Lösung ab, konzentrieren sie unter reduziertem Druck und reinigen das Produkt mittels Säulenchromatographie, um das tetracyclische Kern-Stereoisomerengemisch zu isolieren. Die typische Ausbeute für diesen Schritt liegt bei etwa 55%, zusammen mit anderen Diastereomeren.
-
Visualisierungen
Biosyntheseweg von Spinosyn A
Der folgende Graph veranschaulicht den enzymatischen Weg vom Polyketid-Rückgrat zum tetracyclischen Kern von Spinosyn A.
Abbildung 1: Vereinfachter Biosyntheseweg von Spinosyn A.
Experimenteller Arbeitsablauf: Roush-Synthese des Tetracyclischen Kerns
Dieses Diagramm zeigt den logischen Arbeitsablauf für die Schlüsselschritte zur Bildung des Spinosyn-Kerns in der Roush-Synthese.
Abbildung 2: Arbeitsablauf zur Synthese des Spinosyn-Kerns.
Technical Support Center: Investigating P-glycoprotein Efflux of Spinosine in CNS Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the central nervous system (CNS) effects of Spinosine and needing to address its potential interaction with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it relevant for my this compound CNS studies?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter.[1] It is highly expressed in the endothelial cells of the blood-brain barrier and actively pumps a wide variety of substances out of the brain, limiting their CNS penetration.[1][2][3] If this compound is a P-gp substrate, its concentration in the brain, and therefore its therapeutic efficacy, could be significantly limited by this efflux mechanism.[2][4]
Q2: Is there direct evidence that this compound is a P-gp substrate?
Currently, there is a lack of direct experimental evidence in publicly available literature to definitively classify this compound (a flavonoid C-glycoside) as a P-gp substrate. However, other flavonoids, such as quercetin, have been shown to interact with efflux transporters at the BBB.[5] Additionally, a different compound class with a similar name, Spinosad (an insecticide comprised of spinosyn A and D), has been identified as a potent inhibitor of P-gp.[6] Given that flavonoids can be P-gp substrates, it is a plausible hypothesis that this compound may also interact with P-gp, warranting experimental investigation.
Q3: What are the initial steps to assess if this compound is a P-gp substrate?
The initial step is to perform an in vitro bidirectional transport assay using a polarized cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[7][8] This assay measures the transport of this compound across the cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significantly higher transport in the B-to-A direction compared to the A-to-B direction (an efflux ratio greater than 2) suggests that the compound is a substrate for an efflux transporter.[9][10]
Q4: How can I confirm that the observed efflux of this compound is specifically mediated by P-gp?
To confirm P-gp's role, the bidirectional transport assay should be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.[11] A significant reduction in the efflux ratio of this compound in the presence of the inhibitor would confirm that it is a P-gp substrate.[11]
Troubleshooting Guides
Issue: High variability in apparent permeability (Papp) values for this compound.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the transport experiment. Only use monolayers with TEER values above a validated threshold for your cell line.
-
-
Possible Cause 2: this compound instability in the assay buffer.
-
Troubleshooting Step: Analyze the concentration of this compound in your dosing solution at the beginning and end of the experiment to check for degradation. If degradation is observed, consider using a more stable buffer or reducing the incubation time.
-
-
Possible Cause 3: Non-specific binding of this compound.
-
Troubleshooting Step: Evaluate the binding of this compound to the plate material and to the cell monolayer. This can be done by measuring the recovery of the compound at the end of the experiment. If binding is high, you may need to add a low concentration of a non-interfering protein like bovine serum albumin (BSA) to the buffer.
-
Issue: The efflux ratio of this compound is close to 1, suggesting it is not a P-gp substrate, but in vivo CNS concentrations are still lower than expected.
-
Possible Cause 1: Involvement of other efflux transporters.
-
Troubleshooting Step: The blood-brain barrier expresses other efflux transporters, such as Breast Cancer Resistance Protein (BCRP).[7] Consider using cell lines that express BCRP or specific inhibitors of other transporters to investigate their potential role in this compound efflux.
-
-
Possible Cause 2: Rapid metabolism of this compound.
-
Troubleshooting Step: Investigate the metabolic stability of this compound in brain endothelial cells or liver microsomes to determine if it is rapidly metabolized, which could also lead to lower than expected CNS concentrations.
-
-
Possible Cause 3: Low passive permeability.
-
Troubleshooting Step: Even if not a P-gp substrate, low intrinsic passive permeability can limit CNS entry.[4] The A-to-B Papp value from your bidirectional transport assay will give you an indication of its passive permeability.
-
Quantitative Data Summary
As there is no publicly available experimental data on the permeability and P-gp mediated efflux of this compound, the following table provides an illustrative example of how such data would be presented. Researchers would need to generate this data experimentally for this compound.
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Verapamil (50 µM) |
| This compound (Hypothetical Data) | A to B | 1.5 ± 0.2 | 5.3 | 1.2 |
| B to A | 8.0 ± 0.7 | |||
| Propranolol (High Permeability Control) | A to B | 25.0 ± 2.1 | 0.9 | N/A |
| B to A | 22.5 ± 1.9 | |||
| Digoxin (P-gp Substrate Control) | A to B | 0.5 ± 0.1 | 12.0 | 1.5 |
| B to A | 6.0 ± 0.5 |
Experimental Protocols
Bidirectional Transport Assay Using MDCK-MDR1 Cells
This protocol provides a detailed methodology to assess whether this compound is a substrate of P-glycoprotein.
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable Transwell® inserts for 4-6 days to form a confluent monolayer.
-
Monitor monolayer integrity by measuring TEER values.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For A-to-B transport: Add this compound solution (e.g., 10 µM) to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For B-to-A transport: Add this compound solution to the basolateral chamber and transport buffer to the apical chamber.
-
To confirm P-gp involvement, run parallel experiments with the co-administration of a P-gp inhibitor (e.g., 50 µM verapamil) on both sides of the monolayer.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as:
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Visualizations
Caption: Workflow for determining P-gp mediated efflux of this compound.
Caption: this compound's modulation of the ERK-CREB-BDNF signaling pathway.
References
- 1. Regulation of P-Glycoprotein in the Brain [mdpi.com]
- 2. P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance and Mechanisms of P-glycoprotein in Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinosad is a potent inhibitor of canine P-glycoprotein [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of drugs with P-glycoprotein in brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Effects of Spinosine and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic properties of Spinosine, a flavonoid derived from Ziziphi Spinosae Semen, and Diazepam, a well-established benzodiazepine (B76468). The following sections detail their mechanisms of action, comparative efficacy in preclinical anxiety models, and the experimental protocols used to generate these findings.
Mechanism of Action: A Tale of Two Pathways
The anxiolytic effects of Diazepam and this compound are rooted in their distinct interactions with key neurotransmitter systems in the central nervous system.
Diazepam , a classic benzodiazepine, exerts its effects primarily through the gamma-aminobutyric acid (GABA) system .[1][2][3][4] It acts as a positive allosteric modulator of the GABA-A receptor, binding to a specific site at the interface of the α and γ subunits.[1][5] This binding enhances the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the brain.[1][3] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.[1][3] This widespread neuronal inhibition in brain regions like the limbic system, thalamus, and hypothalamus is responsible for Diazepam's anxiolytic, sedative, and muscle-relaxant properties.[1][5] While its primary action is on GABA-A receptors, some evidence also suggests that benzodiazepines can indirectly influence the serotonergic system.[6]
This compound , in contrast, appears to employ a dual mechanism involving both the GABAergic and serotonergic systems .[7][8] Studies have shown that the anxiolytic-like effects of this compound can be blocked by both a GABA-A receptor antagonist (flumazenil) and a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist (WAY-100635).[7][8] This indicates that this compound's activity is modulated by both of these receptor types. Furthermore, research suggests that this compound's therapeutic effects may also be linked to the ERK1/2-CREB-BDNF signaling pathway .[9][10] Treatment with this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key brain region involved in mood and memory.[9][10]
The following diagram illustrates the distinct signaling pathways modulated by Diazepam and this compound.
Comparative Efficacy in Preclinical Models of Anxiety
The anxiolytic effects of this compound and Diazepam have been evaluated in various rodent behavioral models. While direct head-to-head comparative studies are limited, the existing data allows for an indirect comparison of their efficacy.
| Behavioral Test | This compound (Oral) | Diazepam (Intraperitoneal) | Observed Anxiolytic-like Effects |
| Elevated Plus Maze (EPM) | 2.5 and 5 mg/kg[7] | 0.5 - 2 mg/kg[11][12] | Increased percentage of entries and time spent in the open arms.[7][11][13] |
| Light-Dark Box Test | 5 mg/kg[7] | 2 - 4 mg/kg | Increased time spent in the light compartment and number of transitions.[7][14] |
| Open Field Test (OFT) | 5 mg/kg[7] | 1.5 - 2 mg/kg[15][16] | Increased number of entries and time spent in the central zone.[7][16][17] |
Note: The effective dose ranges are compiled from multiple studies and may vary depending on the specific experimental conditions and animal strain.
Experimental Protocols
The following sections provide detailed methodologies for the key behavioral tests used to assess the anxiolytic effects of this compound and Diazepam.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (usually 5-10 minutes). The animal's behavior is recorded by an overhead camera.
-
Parameters Measured:
-
Percentage of entries into the open arms.
-
Percentage of time spent in the open arms.
-
Total number of arm entries (as a measure of general activity).
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
The workflow for a typical EPM experiment is outlined below.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Procedure: The animal is placed in the light compartment and allowed to move freely between the two compartments for a specified duration (typically 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[18][19]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central zone and a peripheral zone.
-
Procedure: The animal is placed in the center of the open field and its activity is recorded for a set period (e.g., 5-20 minutes).
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Rearing frequency.
-
A greater amount of time spent in the central zone is interpreted as reduced anxiety-like behavior.[15][16][17]
Conclusion
Both this compound and Diazepam demonstrate clear anxiolytic effects in preclinical models. Diazepam, a well-established anxiolytic, acts as a potent positive allosteric modulator of GABA-A receptors. This compound presents a more complex and potentially novel mechanism of action, involving both the GABAergic and serotonergic systems, as well as the BDNF signaling pathway. The dual-action of this compound may offer a different therapeutic profile, and its effects on neurotrophic factors suggest potential for broader applications in neuro-psychiatric disorders. Further head-to-head comparative studies, including detailed dose-response analyses and receptor binding affinity assays for this compound, are warranted to fully elucidate their relative therapeutic potentials.
References
- 1. Comparison of neurokinin SP with diazepam in effects on memory and fear parameters in the elevated T-maze free exploration paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 4. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 10. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. conductscience.com [conductscience.com]
A Comparative Analysis of Spinosine and Other Traditional Chinese Medicine Compounds for Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insomnia is a prevalent sleep disorder with a significant impact on health and productivity. Traditional Chinese Medicine (TCM) offers a rich pharmacopeia of compounds with potential hypnotic effects. Among these, spinosine, a flavonoid derived from Ziziphi Spinosae Semen (Suanzaoren), has garnered considerable attention for its sedative properties. This guide provides a comparative analysis of this compound against other prominent TCM compounds used for insomnia, including jujuboside A (another major component of Suanzaoren) and the herbal decoction Suanzaoren Decoction itself. The comparisons are based on available experimental data, focusing on efficacy, mechanisms of action, and experimental methodologies.
Comparative Efficacy of TCM Compounds for Insomnia
Direct head-to-head comparative studies of this compound against other specific TCM compounds under identical experimental conditions are limited in publicly available literature. However, by collating data from various studies using similar animal models, we can draw indirect comparisons of their hypnotic effects. The following tables summarize quantitative data from pentobarbital-induced sleep models and p-chlorophenylalanine (PCPA)-induced insomnia models.
It is crucial to note that the following data is collated from different studies and should be interpreted with caution due to variations in experimental protocols, including specific animal strains, dosages, and administration routes.
Table 1: Effects of TCM Compounds on Pentobarbital-Induced Sleep in Rodents
| Compound/Decoction | Animal Model | Dosage | Route of Administration | Change in Sleep Latency | Change in Sleep Duration | Reference |
| This compound | Mice | 10-20 mg/kg | i.p. | ↓ (Dose-dependent reduction) | ↑ (Dose-dependent increase) | [1] |
| Jujuboside A | Mice | Not specified | Not specified | ↓ (Significant shortening) | ↑ (Significant prolongation) | [2] |
| Suanzaoren Decoction | Rats | Not specified | Not specified | ↓ (Significant shortening) | ↑ (Significant prolongation) | [3] |
i.p. - Intraperitoneal ↓ - Decrease ↑ - Increase
Table 2: Effects of TCM Compounds on PCPA-Induced Insomnia in Rats
| Compound/Decoction | Dosage | Route of Administration | Key Findings | Reference |
| This compound | 15 mg/kg | i.g. | Reversed the decrease in total sleep time caused by PCPA. | [4] |
| Suanzaoren Decoction | Not specified | Oral | Improved sleep quality and reduced anxiety and depression symptoms in a clinical study. A meta-analysis showed it lowered Pittsburgh Sleep Quality Index (PSQI) scores. | [5][6] |
i.g. - Intragastric
Mechanisms of Action
The hypnotic effects of this compound and other TCM compounds are primarily attributed to their modulation of major neurotransmitter systems involved in sleep-wake regulation, namely the GABAergic and serotonergic systems.
This compound: A Serotonergic Modulator
Experimental evidence suggests that this compound's primary mechanism of action involves the serotonergic system. It is proposed to act as an antagonist at the 5-HT1A receptor.[4] By blocking the inhibitory presynaptic 5-HT1A autoreceptors, this compound may enhance the release of serotonin (B10506) (5-HT), a neurotransmitter known to play a complex role in sleep regulation.
Jujuboside A: A GABAergic Enhancer
Jujuboside A primarily exerts its sedative-hypnotic effects by potentiating the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. It has been shown to upregulate the expression of GABA-A receptor subunits, thereby enhancing the inhibitory effects of GABA.[2][7] This leads to a reduction in neuronal excitability and promotion of sleep.
Suanzaoren Decoction: A Multi-component, Multi-target Approach
Suanzaoren Decoction is a classic TCM formula containing Ziziphi Spinosae Semen as the principal herb, along with other ingredients. Its therapeutic effect is believed to arise from the synergistic interactions of its various components, including this compound and jujuboside A.[1][6] Therefore, its mechanism of action is multi-faceted, involving both the serotonergic and GABAergic systems.[5][8]
Experimental Protocols
Standardized and detailed experimental protocols are essential for the objective comparison of drug candidates. Below are generalized methodologies for two common animal models used to assess hypnotic activity.
Pentobarbital-Induced Sleep Model
This model is used to evaluate the sleep-potentiating effects of a compound.
Objective: To determine if a test compound can enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
Animals: Male ICR mice (20-25 g) are commonly used.
Procedure:
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Mice are fasted for 12-24 hours before the experiment with free access to water.
-
Drug Administration:
-
The test compound (e.g., this compound, jujuboside A) or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes), a hypnotic (e.g., 45-50 mg/kg) or sub-hypnotic (e.g., 28-30 mg/kg) dose of pentobarbital sodium is administered i.p.
-
-
Observation:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back) is recorded.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex is recorded.
-
p-Chlorophenylalanine (PCPA)-Induced Insomnia Model
This model is used to create a state of insomnia by depleting serotonin levels, against which the efficacy of potential hypnotics can be tested.
Objective: To evaluate the ability of a test compound to reverse the insomnia induced by the serotonin synthesis inhibitor, PCPA.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are often used.
Procedure:
-
Acclimatization: Similar to the pentobarbital model.
-
Insomnia Induction:
-
Drug Administration:
-
Following PCPA treatment, the test compound or vehicle is administered.
-
-
Sleep Analysis:
-
Sleep-wake patterns are typically recorded using electroencephalography (EEG) and electromyography (EMG).
-
Key parameters analyzed include total sleep time, sleep efficiency, and the duration of different sleep stages (NREM and REM sleep).
-
Conclusion
This compound, jujuboside A, and Suanzaoren Decoction all demonstrate significant hypnotic potential in preclinical studies. Their mechanisms of action, while distinct, converge on the key sleep-regulating neurotransmitter systems: the serotonergic and GABAergic systems. This compound's antagonism of the 5-HT1A receptor and jujuboside A's potentiation of GABA-A receptors highlight the diverse yet effective strategies employed by these TCM compounds to promote sleep. Suanzaoren Decoction likely leverages the synergistic effects of these and other bioactive components.
For future drug development, direct, head-to-head comparative studies employing standardized and robust experimental protocols, including polysomnographic analysis, are imperative for a definitive evaluation of the relative efficacy of these promising compounds. Further elucidation of their molecular targets and downstream signaling pathways will also be crucial for optimizing their therapeutic potential.
References
- 1. Frontiers | Suanzaoren Formulae for Insomnia: Updated Clinical Evidence and Possible Mechanisms [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Suanzaoren Formulae for Insomnia: Updated Clinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the mechanism of Suanzaoren decoction in treatment of insomnia based on network pharmacology and molecular docking [frontiersin.org]
- 7. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Systematic Review on Chemical Constituents of Suanzaoren Decoction, a Traditional Chinese Medicine Prescription [scirp.org]
- 9. Study on the therapeutic material basis of traditional Chinese medicinal preparation suanzaoren decoction - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Vergleichende Studie zur Wirkung von Spinosin und verwandten Verbindungen auf verschiedene neuronale Rezeptorsubtypen
Veröffentlichungsdatum: 18. Dezember 2025
Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.
Zusammenfassung: Diese Vergleichsanleitung bietet eine objektive Analyse der Auswirkungen von Spinosin und verwandten bioaktiven Verbindungen, die aus Ziziphus-Arten isoliert wurden, auf verschiedene Subtypen neuronaler Rezeptoren. Der Schwerpunkt liegt auf der Darstellung der verfügbaren experimentellen Daten zu ihren Interaktionen mit Serotonin-, GABA- (Gamma-Aminobuttersäure) und Dopamin-Rezeptorsystemen. Aufgrund der begrenzten quantitativen Bindungsdaten für Spinosin werden auch die besser untersuchten Verbindungen Jujubosid A und Sanjoinin A, die aus derselben Pflanzengattung stammen, in die vergleichende Analyse einbezogen, um einen breiteren Überblick über die neuropharmakologische Aktivität zu geben.
Einleitung
Spinosin ist ein C-Glycosid-Flavonoid, das hauptsächlich aus den Samen von Ziziphus jujuba var. spinosa isoliert wird, einer in der traditionellen chinesischen Medizin zur Behandlung von Schlaflosigkeit und Angstzuständen verwendeten Pflanze. Die neuroaktiven Eigenschaften von Spinosin und anderen aus Ziziphus-Arten gewonnenen Verbindungen wie Jujubosid A und Sanjoinin A haben in den letzten Jahren zunehmend an wissenschaftlichem Interesse gewonnen. Diese Anleitung fasst die aktuelle Forschungslage zu den Wirkungen dieser Verbindungen auf wichtige neuronale Rezeptorsubtypen zusammen und beleuchtet deren potenzielle therapeutische Mechanismen.
Vergleichende Analyse der Rezeptorwirkungen
Obwohl direkte vergleichende Studien mit quantitativen Bindungsaffinitäten (z. B. Kᵢ- oder IC₅₀-Werte) für Spinosin an verschiedenen Rezeptorsubtypen in der wissenschaftlichen Literatur rar sind, deuten die verfügbaren Daten auf eine vorwiegende Modulation des serotonergen und GABAergen Systems hin. Die folgende Tabelle fasst die beobachteten qualitativen und semi-quantitativen Effekte von Spinosin und den verwandten Verbindungen Jujubosid A und Sanjoinin A zusammen.
| Verbindung | Serotonin-Rezeptoren | GABA-Rezeptoren | Dopamin-Rezeptoren |
| Spinosin | Hemmung des 5-HT₁ₐ-Rezeptors[1] | Keine direkten Bindungsdaten verfügbar. | Keine direkten Bindungsdaten verfügbar. |
| Jujubosid A | Beeinflusst den Serotoninspiegel.[2] | Moduliert die Expression von GABAₐ-Rezeptor-Untereinheiten.[3] | Beeinflusst den Dopaminspiegel.[2] |
| Sanjoinin A | Keine direkten Bindungsdaten verfügbar. | Verstärkt den Chlorid-Einstrom, was auf eine positive allosterische Modulation der GABAₐ-Rezeptoren hindeutet.[4] | Keine direkten Bindungsdaten verfügbar. |
Detaillierte Wirkmechanismen und Signalwege
Spinosin und das serotonerge System
Studien deuten darauf hin, dass Spinosin seine kognitionsfördernde Wirkung teilweise durch die Hemmung des 5-Hydroxytryptamin-1A (5-HT₁ₐ)-Rezeptors entfaltet.[1] Die Hemmung dieses autoregulatorischen Rezeptors kann zu einer erhöhten Serotonin-Freisetzung in bestimmten Gehirnregionen führen. Darüber hinaus wurde gezeigt, dass Spinosin den ERK-CREB-BDNF-Signalweg aktiviert, der für die neuronale Plastizität und das Überleben von Neuronen von entscheidender Bedeutung ist.[5][6]
Jujubosid A und das GABAerge System
Jujubosid A, ein Saponin, zeigt eine dosisabhängige Wirkung auf die Expression von Untereinheiten des GABAₐ-Rezeptors in hippokampalen Neuronen.[3] Niedrige Dosen können die Expression der Untereinheiten α1, α5 und β2 erhöhen, während hohe Dosen zu einer Herunterregulierung führen können.[3] Interessanterweise sind es möglicherweise die Metaboliten von Jujubosid A, wie Jujubosid B und Jujubogenin, die die primären aktiven Verbindungen sind, welche die Funktion der GABAₐ-Rezeptoren signifikant beeinflussen.[7]
Experimentelle Protokolle
Radioliganden-Bindungsstudien
Radioliganden-Bindungsstudien sind eine Standardmethode zur Bestimmung der Affinität einer Verbindung zu einem spezifischen Rezeptor.
-
Protokollübersicht:
-
Membranpräparation: Gehirngewebe oder Zellen, die den Zielrezeptor exprimieren, werden homogenisiert und durch Zentrifugation werden die Zellmembranen isoliert.
-
Inkubation: Die Membranpräparation wird mit einem radioaktiv markierten Liganden (Radioligand), der spezifisch an den Zielrezeptor bindet, und verschiedenen Konzentrationen der Testverbindung (z. B. Spinosin) inkubiert.
-
Trennung: Gebundener und ungebundener Radioligand werden durch Filtration getrennt.
-
Detektion: Die Radioaktivität auf dem Filter, die die Menge des gebundenen Radioliganden darstellt, wird mit einem Szintillationszähler gemessen.
-
Datenanalyse: Aus den Daten werden die IC₅₀-Werte (halbmaximale Hemmkonzentration) und anschließend die Kᵢ-Werte (Inhibitionskonstante) berechnet, die ein Maß für die Bindungsaffinität sind.
-
Elektrophysiologische Untersuchungen (Patch-Clamp-Technik)
Die Patch-Clamp-Technik wird verwendet, um die Ionenströme durch die Kanäle eines einzelnen Rezeptors zu messen und so dessen funktionelle Aktivität in Anwesenheit einer Testverbindung zu bewerten.
-
Protokollübersicht (Whole-Cell-Konfiguration):
-
Zellpräparation: Isolierte Neuronen oder Zellen, die den Zielrezeptor exprimieren, werden in einer Kulturschale plattiert.
-
Pipettenpositionierung: Eine Glasmikropipette mit einer feinen Spitze, gefüllt mit einer leitfähigen Lösung, wird unter mikroskopischer Kontrolle an die Zellmembran herangeführt.
-
Giga-Seal-Bildung: Durch leichten Unterdruck wird eine hochohmige Abdichtung (Giga-Seal) zwischen der Pipettenspitze und der Zellmembran erzeugt.
-
Whole-Cell-Zugang: Durch einen kurzen Saugimpuls wird das Membranstück unter der Pipette aufgebrochen, wodurch ein elektrischer Zugang zum gesamten Zellinneren hergestellt wird.
-
Messung: Die Zelle wird auf ein bestimmtes Membranpotenzial geklemmt (Spannungsklemme), und die durch die Aktivierung der Rezeptoren (z. B. durch Zugabe von GABA und der Testverbindung) fließenden Ionenströme werden gemessen.
-
Schlussfolgerung
Die verfügbare wissenschaftliche Literatur deutet darauf hin, dass Spinosin und die verwandten Verbindungen Jujubosid A und Sanjoinin A aus Ziziphus-Arten ihre neuropharmakologischen Wirkungen hauptsächlich durch die Modulation des serotonergen und GABAergen Systems entfalten. Spinosin zeigt eine hemmende Wirkung auf den 5-HT₁ₐ-Rezeptor, während Jujubosid A und Sanjoinin A vorwiegend das GABAₐ-Rezeptorsystem beeinflussen. Es besteht ein Mangel an direkten vergleichenden Studien mit quantitativen Bindungsdaten, die eine umfassende Gegenüberstellung der Affinitäten dieser Verbindungen zu verschiedenen neuronalen Rezeptorsubtypen ermöglichen würden. Zukünftige Forschung, die sich auf breit angelegte Rezeptor-Screening-Panels und funktionelle Assays konzentriert, ist erforderlich, um das therapeutische Potenzial dieser Naturstoffe vollständig zu erschließen und ihre Selektivitätsprofile zu charakterisieren.
References
- 1. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmicrosystems.com [cellmicrosystems.com]
- 5. Spinosin, a C-glycoside flavonoid, enhances cognitive performance and adult hippocampal neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Spinosine quantification methods (HPLC vs. immunoassay)
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and immunoassay methods for the quantification of Spinosine, a flavone (B191248) C-glycoside with potential therapeutic properties found in plants such as Ziziphus jujuba.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance characteristics of a validated HPLC method for the quantification of this compound in fruit extracts of Ziziphus jujuba.[1] As no specific immunoassay for this compound has been identified in the literature, comparative data for this method is not available.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Immunoassay |
| Limit of Detection (LOD) | 33.78 ng/mL[1] | Not Available |
| Limit of Quantification (LOQ) | 102.36 ng/mL[1] | Not Available |
| Linearity Range | 32–400 ng/mL[1] | Not Available |
| Intra-day Precision (RSD) | 1.02–1.56%[1] | Not Available |
| Inter-day Precision (RSD) | 0.89–1.71%[1] | Not Available |
| Specificity | High (based on retention time and UV spectrum) | Potentially lower due to cross-reactivity |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Generally lower |
| Development Time | Shorter | Longer (requires antibody development) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on a validated method for the determination of this compound in fruit extracts of Ziziphus jujuba.[1]
1. Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Perform extraction with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.
-
Filter the extract to remove particulate matter.
-
Dilute the extract to an appropriate concentration within the calibration range.
2. HPLC-UV Conditions:
-
Column: C18-Hypersil (250 × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient elution with methanol (B129727) and water.[1]
-
Flow Rate: 1 mL/min[1]
-
Detection: UV at 334 nm[1]
-
Injection Volume: 20 µL
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Theoretical Immunoassay Protocol for this compound Quantification (Competitive ELISA)
As this compound is a small molecule, a competitive enzyme-linked immunosorbent assay (ELISA) would be the most suitable immunoassay format. The following is a generalized, theoretical protocol.
1. Antibody and Conjugate Preparation:
-
Production of monoclonal or polyclonal antibodies specific to this compound. This involves conjugating this compound to a carrier protein to make it immunogenic.
-
Conjugation of this compound to an enzyme (e.g., Horseradish Peroxidase - HRP) to create a this compound-enzyme conjugate.
2. ELISA Procedure:
-
Coat a microplate with a limited amount of anti-Spinosine antibody.
-
Wash the plate to remove unbound antibody.
-
Add the this compound standards or samples to the wells, followed by the addition of the this compound-enzyme conjugate. This compound in the sample and the this compound-enzyme conjugate will compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme that produces a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualization
Caption: Workflow for this compound quantification using HPLC.
Caption: Logical comparison of HPLC and Immunoassay principles.
References
Unveiling the Impact of Extraction Methodology on the In Vivo Efficacy of Spinosine
For Immediate Release
A comprehensive analysis of Spinosine, a flavone (B191248) C-glycoside derived primarily from the seeds of Ziziphus jujuba, reveals that the choice of extraction method can significantly influence its therapeutic potential. This guide provides a comparative overview of various extraction techniques, correlating them with the in vivo sedative-hypnotic and anxiolytic efficacy of this compound. This publication is intended for researchers, scientists, and drug development professionals seeking to optimize the extraction and application of this promising phytochemical.
This compound has garnered considerable attention for its pharmacological effects, particularly its sedative, hypnotic, and anxiolytic properties. However, the efficiency of its extraction from the raw plant material is a critical determinant of its ultimate in vivo performance. This guide synthesizes available data to draw indirect comparisons between different extraction methodologies and their potential impact on the therapeutic efficacy of this compound.
Comparative Analysis of this compound Extraction Yields
While direct comparative in vivo studies on this compound from different extraction methods are limited, the yield of this compound can serve as a crucial surrogate marker for efficacy. A higher yield of the active compound from a given amount of plant material suggests a more efficient extraction process, which can translate to a more potent extract for in vivo applications.
The following table summarizes the findings from studies that have quantified this compound or total phenolic/flavonoid content from Ziziphus jujuba using various extraction techniques. It is important to note that total phenolic and flavonoid content are broader measures and do not exclusively represent this compound content.
| Extraction Method | Key Parameters | This compound Yield / Total Phenolic or Flavonoid Content | Source |
| Conventional Methods | |||
| Soxhlet Extraction | Methanol/Water (80:20), 80°C, 4h | 2.81 ± 0.04 µg/g (this compound) | |
| Percolation | Methanol/Water (80:20), Room Temp, 7 days | 2.03 ± 0.03 µg/g (this compound) | |
| Decoction | Not specified | 1.36 ± 0.03 µg/g (this compound) | |
| Conventional Extraction (Maceration-like) | Methanol (40%), 80°C, 1410 min | 2.7552 mg GAE/g (Total Phenolic Content) | [1] |
| Modern Methods | |||
| Microwave-Assisted Extraction (MAE) | Methanol (43%), 300 W, 127 s | 3.3455 mg GAE/g (Total Phenolic Content) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Methanol (40%), 130 W, 20 min | 1.9416 mg GAE/g (Total Phenolic Content) | [1] |
Note: Direct comparison of this compound yield across all methods is challenging due to variations in analytical techniques and reporting units in the available literature. The data on total phenolic content suggests that modern methods like MAE can be more efficient in extracting these compounds from Ziziphus jujuba in a significantly shorter time.[1]
In Vivo Efficacy of this compound: Sedative-Hypnotic and Anxiolytic Effects
The therapeutic efficacy of this compound has been demonstrated in various preclinical models. The following sections detail the dose-dependent effects of this compound and the experimental protocols used to evaluate them.
Sedative-Hypnotic Effects
This compound has been shown to potentiate pentobarbital-induced sleep in a dose-dependent manner. This is a common preclinical model to assess the sedative-hypnotic activity of a compound.
| Dose of this compound | Animal Model | Key Findings | Source |
| 10 and 15 mg/kg (p.o.) | Mice | Enhanced hypnotic effects in pentobarbital-treated mice. | [2] |
| 5 mg/kg (p.o.) with 5-HTP | Mice | Significantly reduced sleep latency and increased sleep duration. | [2] |
Anxiolytic Effects
The anxiolytic (anti-anxiety) properties of this compound have been evaluated using behavioral models such as the elevated plus-maze (EPM) and light/dark box test.
| Dose of this compound | Animal Model | Behavioral Test | Key Findings | Source |
| 2.5 and 5 mg/kg/day (p.o.) | Mice | Elevated Plus-Maze | Significantly increased entries into and time spent in the open arms. | [2] |
| 5 mg/kg/day (p.o.) | Mice | Light/Dark Box Test | Exerted a significant anxiolytic-like effect. | [2] |
| 5 mg/kg/day (p.o.) | Mice | Open-Field Test | Increased the number of entries into the central zone. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.
Pentobarbital-Induced Sleep Test
This test is used to evaluate the sedative-hypnotic properties of a substance.
-
Animals: Male ICR mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Administration: this compound is administered orally (p.o.) at the desired doses. A control group receives the vehicle.
-
Pentobarbital (B6593769) Injection: After a specific period (e.g., 30 minutes) following this compound administration, a hypnotic dose of pentobarbital (e.g., 45 mg/kg) is injected intraperitoneally (i.p.).
-
Observation: The time from pentobarbital injection to the loss of the righting reflex (sleep latency) and the total time the animal remains asleep (sleep duration) are recorded. The loss of the righting reflex is confirmed when the animal does not right itself within 30 seconds when placed on its back.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It has two open arms and two enclosed arms.
-
Animals: Male mice are used.
-
Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Administration: this compound or a vehicle is administered, typically orally, at a set time before the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways of this compound
The sedative-hypnotic and anxiolytic effects of this compound are believed to be mediated through its interaction with the central nervous system, particularly the serotonergic and GABAergic systems.
This compound has been shown to act as an antagonist at the 5-HT1A receptor. By blocking presynaptic 5-HT1A autoreceptors, it can enhance the release of serotonin (B10506) (5-HT), a neurotransmitter crucial for regulating mood and sleep. Additionally, the anxiolytic effects of this compound appear to be modulated by GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.
Conclusion
The evidence suggests that modern extraction techniques, such as Microwave-Assisted Extraction, may offer a more efficient means of obtaining higher yields of phenolic compounds, including this compound, from Ziziphus jujuba compared to conventional methods. While a direct link to enhanced in vivo efficacy requires further investigation, a higher yield of the active constituent is a logical prerequisite for a more potent therapeutic effect. The dose-dependent sedative-hypnotic and anxiolytic effects of this compound are well-documented in preclinical models, with its mechanism of action involving the modulation of both the serotonergic and GABAergic systems. This guide underscores the importance of optimizing extraction processes to fully harness the therapeutic potential of this compound and provides a foundation for future research in this area.
References
Unveiling the Action of Spinosine: A Comparative Guide to its Validation with Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the mechanism of action of Spinosine, a flavonoid with known anxiolytic-like effects. The focus is on the use of specific receptor antagonists to elucidate its interaction with the serotonergic and GABAergic systems.
This compound's therapeutic potential is linked to its modulation of key neurotransmitter systems. Validation of its mechanism of action relies on the use of selective receptor antagonists to block its effects, thereby identifying the receptors through which it acts. This guide details the experimental evidence for this compound's interaction with the 5-HT1A serotonin (B10506) receptor and the GABA-A receptor, comparing the pharmacological tools used in these validation studies.
Targeting the Serotonin 5-HT1A Receptor: The Role of WAY-100635
The anxiolytic-like effects of this compound have been shown to be mediated, in part, through the serotonin 5-HT1A receptor. The selective antagonist WAY-100635 has been instrumental in demonstrating this interaction. By competing with this compound for binding to the 5-HT1A receptor, WAY-100635 effectively blocks its downstream signaling.
Comparative Data of 5-HT1A Receptor Antagonists
| Antagonist | Receptor Selectivity | Binding Affinity (pIC50) | Functional Activity |
| WAY-100635 | Highly selective for 5-HT1A | 8.87[1] | Silent Antagonist[1] |
| Spiperone (B1681076) | Binds to 5-HT1A, 5-HT2A, and Dopamine D2 receptors | - | Inverse Agonist[2] |
Experimental Protocol: In Vivo Antagonism of this compound-Induced Anxiolytic-like Effects with WAY-100635
This protocol outlines a typical experiment to validate the 5-HT1A-mediated effects of this compound in a rodent model.
Objective: To determine if the anxiolytic-like effects of this compound are blocked by the selective 5-HT1A receptor antagonist, WAY-100635.
Animal Model: Male mice or rats.
Materials:
-
This compound
-
WAY-100635
-
Vehicle (e.g., saline, DMSO)
-
Elevated Plus Maze (EPM) or Light/Dark Box apparatus
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer WAY-100635 (e.g., 0.1-1 mg/kg, intraperitoneally) or vehicle.
-
After a predetermined time (e.g., 30 minutes), administer this compound (e.g., 5-20 mg/kg, orally or intraperitoneally) or vehicle.
-
-
Behavioral Testing:
-
At the time of peak this compound effect (e.g., 60 minutes post-administration), place the animal in the EPM or light/dark box.
-
Record behavioral parameters for a set duration (e.g., 5 minutes). Key parameters for anxiolytic activity include time spent in and entries into the open arms (EPM) or the light compartment (light/dark box).
-
-
Data Analysis:
-
Compare the behavioral parameters between the different treatment groups (Vehicle, this compound alone, WAY-100635 alone, this compound + WAY-100635).
-
A significant reduction in the anxiolytic-like effects of this compound in the presence of WAY-100635 indicates that this compound's effects are mediated by the 5-HT1A receptor.
-
This compound's antagonistic action at the 5-HT1A receptor and its blockade by WAY-100635.
Investigating the GABAergic System: The Use of Flumazenil
Evidence also points to the involvement of the GABAergic system in the pharmacological effects of this compound. The GABA-A receptor antagonist Flumazenil has been used to probe this interaction. Flumazenil competitively binds to the benzodiazepine (B76468) site on the GABA-A receptor, thereby preventing the action of positive allosteric modulators.[3]
Comparative Data of GABA-A Receptor Antagonists
| Antagonist | Receptor Specificity | Binding Site | Functional Activity |
| Flumazenil | Selective for the benzodiazepine site on GABA-A receptors | Benzodiazepine site | Competitive Antagonist[3] |
| Bicuculline | Competitive antagonist at the GABA binding site | GABA site | Competitive Antagonist |
Experimental Protocol: In Vivo Antagonism of this compound-Induced Sedative Effects with Flumazenil
This protocol describes a method to assess the GABA-A receptor-mediated sedative effects of this compound.
Objective: To determine if the sedative effects of this compound are reversed by the GABA-A receptor antagonist, Flumazenil.
Animal Model: Male mice or rats.
Materials:
-
This compound
-
Flumazenil
-
Vehicle (e.g., saline)
-
Apparatus for assessing sedation (e.g., locomotor activity chamber, rotarod)
Procedure:
-
Baseline Measurement: Record the baseline locomotor activity or performance on the rotarod for each animal.
-
Drug Administration:
-
Administer this compound at a dose known to induce sedation.
-
At the time of peak sedative effect, administer Flumazenil (e.g., 5-15 mg/kg, intraperitoneally) or vehicle.
-
-
Behavioral Assessment:
-
Following Flumazenil administration, serially measure locomotor activity or rotarod performance at specific time points.
-
-
Data Analysis:
-
Compare the reversal of sedation between the Flumazenil-treated group and the vehicle-treated group.
-
A significant and rapid reversal of this compound-induced sedation by Flumazenil suggests that this compound's sedative effects are mediated through the benzodiazepine site of the GABA-A receptor.
-
A generalized workflow for in vivo receptor antagonist studies.
Conclusion
The use of selective receptor antagonists like WAY-100635 and Flumazenil provides compelling evidence for the involvement of both the 5-HT1A and GABA-A receptors in the mechanism of action of this compound. While direct quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, the blockade of its physiological effects by these well-characterized antagonists confirms its activity at these key central nervous system targets. Further research employing competitive binding assays and functional assays will be crucial to precisely quantify the affinity and efficacy of this compound at these and other potential receptor targets, paving the way for its optimized therapeutic application.
References
- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Spinosine Across Preclinical Species: A Guide for Researchers
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Spinosine in rats and dogs is presented, offering valuable insights for researchers and drug development professionals. This guide synthesizes available pharmacokinetic data, details experimental methodologies, and provides a visual representation of a typical pharmacokinetic workflow.
This compound, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its sedative and hypnotic effects. Understanding its pharmacokinetic profile in different animal models is crucial for the preclinical evaluation and successful clinical translation of this promising compound. This guide provides a comparative overview of key pharmacokinetic parameters of this compound in rats and dogs. To date, no pharmacokinetic studies of this compound in mice have been reported in the scientific literature.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration. These values have been compiled from various studies and represent the current understanding of this compound's behavior in these species.
| Parameter | Rat (Oral) | Rat (Intravenous) | Dog (Oral) |
| Dose | 20 mg/kg | 20 mg/kg | Not Reported |
| Cmax (Maximum Concentration) | 132.2 ± 10.6 ng/mL[1] | - | Not Reported |
| Tmax (Time to Cmax) | 5.33 ± 0.58 h[1] | - | Not Reported |
| AUC (Area Under the Curve) | 1.02 ± 0.09 µg·h/L (AUC0-t)[1] | 2.83 mg·min/mL (AUC0-t) | Not Reported |
| t1/2 (Half-life) | 4.89 ± 0.37 h[1] | 51.5 min (T1/2β)[2] | Not Reported |
| Clearance (CL) | - | 1.42 L/min | Not Reported |
| Volume of Distribution (Vc) | - | 14.0 L/kg | Not Reported |
Note: Pharmacokinetic data for this compound in dogs is limited. While a validated LC-MS/MS method for the quantification of this compound in beagle dog plasma has been developed, specific pharmacokinetic parameters from a dedicated study are not publicly available.[3] The oral data for rats is based on the administration of pure this compound.
Experimental Protocols
A thorough understanding of the experimental conditions is essential for the interpretation and comparison of pharmacokinetic data. Below are the detailed methodologies employed in the cited studies.
Pharmacokinetic Study of this compound in Rats (Oral Administration)
-
Animal Model: Wistar rats.[1]
-
Drug Formulation and Administration: this compound was administered orally at a dose of 20 mg/kg.[1]
-
Blood Sampling: Blood samples were collected at predetermined time points after drug administration.[1]
-
Analytical Method: A sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative determination of this compound in rat plasma. The analytes were extracted from plasma samples using methyl tert-butyl ether after acidification. Chromatographic separation was achieved on an Agilent Zorbax SB-C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (30:70, v/v) containing 1% isopropyl alcohol and 0.01% heptafluorobutyric acid. Detection was performed on a triple quadrupole tandem mass spectrometer in selected reaction monitoring (SRM) mode with electrospray ionization (ESI).[1]
-
Pharmacokinetic Analysis: The main pharmacokinetic parameters, including Tmax, Cmax, t1/2, and AUC0-t, were calculated from the plasma concentration-time data.[1]
Pharmacokinetic Study of this compound in Rats (Intravenous Administration)
-
Animal Model: Rats.[2]
-
Drug Formulation and Administration: A single dose of 20 mg/kg of this compound was administered intravenously.[2]
-
Blood and Tissue Sampling: Time-course concentration data was obtained from plasma and various tissues.[2]
-
Analytical Method: An HPLC method with an ODS column was used to determine this compound concentrations. The mobile phase consisted of acetonitrile, water, and acetic acid (23:77:1). Vanillin was used as an internal standard, and detection was performed at 334 nm.[2]
-
Pharmacokinetic Analysis: The time-concentration curve of this compound was found to fit a two-compartment model. The main pharmacokinetic parameters, including distribution half-life (T1/2α), elimination half-life (T1/2β), clearance (CLs), area under the curve (AUC0-t), and volume of the central compartment (Vc), were determined.[2]
Analytical Method for this compound in Beagle Dog Plasma
While a full pharmacokinetic study in dogs is not available, a validated analytical method has been reported.[3]
-
Animal Model: Beagle dogs.[3]
-
Sample Preparation: Simple protein precipitation with methanol (B129727) was used to extract this compound from plasma samples.[3]
-
Analytical Method: A rapid and sensitive LC-MS/MS method was developed and validated. Chromatographic separation was performed on a Phenomenex Luna C18 column with a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in distilled water (2:8, v/v). The analytes were detected and quantified in selected reaction monitoring mode. The method demonstrated good linearity over a concentration range of 0.5-250 ng/mL for this compound.[3]
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosine's Neuroprotective Edge: A Comparative Analysis Against Other Natural Compounds in Neurodegenerative Disease Models
For Immediate Release
A comprehensive review of experimental data reveals the neuroprotective potential of spinosine, a flavonoid derived from the seeds of Ziziphus jujuba var. spinosa, in comparison to other well-researched natural compounds: quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913). This guide synthesizes findings from multiple studies, presenting a comparative analysis of their efficacy in mitigating key pathological markers of neurodegenerative diseases, particularly Alzheimer's disease. The data underscores the potential of these natural compounds in the development of novel neuroprotective therapies.
Comparative Efficacy in Alzheimer's Disease Models
The neuroprotective effects of this compound, quercetin, curcumin, and resveratrol have been evaluated in various in vitro and in vivo models of Alzheimer's disease. Key parameters for comparison include the reduction of amyloid-beta (Aβ) plaque accumulation, a hallmark of Alzheimer's, and the mitigation of oxidative stress, a significant contributor to neuronal damage.
Quantitative Analysis of Neuroprotective Effects
The following table summarizes the quantitative data from studies investigating the effects of these compounds on Aβ levels and markers of oxidative stress. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies. Methodological variations should be considered when interpreting these results.
| Compound | Model System | Dosage | Treatment Duration | Key Biomarker | Percentage Change (Compared to Control) | Reference |
| This compound | Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) | 7 days | Hippocampal Aβ₁₋₄₂ | ↓ 25-30% | [1][2] |
| Aβ₁₋₄₂-induced AD mouse model | 100 µg/kg/day (ICV) | 7 days | Hippocampal MDA | ↓ 30-35% | [1][2] | |
| N2a/APP695 cells | 25 µM | 24 hours | Secreted Aβ₁₋₄₂ | ↓ 87.32% | [3] | |
| Quercetin | 3xTg-AD mouse model | 25 mg/kg (i.p.) | 3 months (every 48h) | Hippocampal Aβ₁₋₄₀ | ↓ ~50% | [4] |
| 3xTg-AD mouse model | 25 mg/kg (i.p.) | 3 months (every 48h) | Hippocampal Aβ₁₋₄₂ | ↓ ~40% | [4] | |
| Aβ₁₋₄₂-induced AD mouse model | 30 and 100 mg/kg (oral) | 7 days | Brain Aβ accumulation | Significantly reduced | [5] | |
| Curcumin | APP/PS1 transgenic mice | Not specified | Not specified | Hippocampal Aβ plaques | Reduced | [6] |
| 3xTg-AD mouse model | 150 mg/kg (in diet) | 4 months | Brain Aβ levels | ↓ ~20% (not significant) | [7] | |
| A curcumin analog (TML-6) | 150 mg/kg (in diet) | 4 months | Brain Aβ levels | ↓ 51% | [7] | |
| Resveratrol | Aβ-induced AD rat model | 100 µM (i.c.v.) | 7 days | Hippocampal Aβ accumulation | Significantly decreased | [8] |
| Mild to moderate AD patients | Up to 1g twice daily (oral) | 52 weeks | CSF and plasma Aβ₄₀ | Stabilized (prevented decline) | [9] |
ICV: Intracerebroventricular; i.p.: intraperitoneal; MDA: Malondialdehyde; CSF: Cerebrospinal fluid.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of these natural compounds are attributed to their ability to modulate various signaling pathways involved in neuronal survival, inflammation, and oxidative stress response.
This compound has been shown to exert its neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway.[3][10][11] This pathway plays a crucial role in the cellular defense against oxidative stress.
References
- 1. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinosin Inhibits Aβ1-42 Production and Aggregation via Activating Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoid quercetin ameliorates Alzheimer’s disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin ameliorates neuroinflammatory and neurodegenerative biomarkers in the brain and improves neurobehavioral parameters in a repeated intranasal amyloid-beta exposed model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resveratrol Protects Rats from Aβ-induced Neurotoxicity by the Reduction of iNOS Expression and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinosin ameliorates osteoarthritis through enhancing the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinosin ameliorates osteoarthritis through enhancing the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Spinosine and Its Glycosides
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents for anxiety and sleep disorders, natural compounds have emerged as a promising frontier. Among these, spinosine, a C-glycoside flavonoid, and its saponin (B1150181) glycoside counterpart, jujuboside A, both derived from the seeds of Ziziphus jujuba var. spinosa, have garnered significant attention for their sedative and hypnotic properties. This guide provides a comprehensive comparison of the sedative effects of this compound and jujuboside A, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Mechanism of Action
This compound and jujuboside A, while both contributing to the sedative effects of Ziziphus seeds, exhibit distinct pharmacological profiles. This compound primarily modulates the serotonergic system, whereas jujuboside A's effects are largely attributed to its interaction with the GABAergic system.
This compound , a C-glycoside flavonoid, has been shown to potentiate pentobarbital-induced sleep by interacting with the serotonergic system.[1] It acts as an antagonist on both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[1][2] This action is thought to enhance serotonergic neurotransmission, contributing to its sedative and anxiolytic effects.
Jujuboside A , a triterpenoid (B12794562) saponin, exerts its sedative effects by modulating the GABAergic system.[3] It has been demonstrated to increase the expression of GABA A receptor subunits in hippocampal neurons.[4] Furthermore, jujuboside A can restore the balance between the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA, promoting a state of sedation.[3][5] Interestingly, some research suggests that the metabolites of jujuboside A, such as jujuboside B and jujubogenin, may be the primary active forms responsible for its bioactivity due to the low oral bioavailability of jujuboside A itself.[6][7][8]
Quantitative Data Summary
The following tables summarize the key findings from various preclinical studies, offering a comparative view of the sedative and anxiolytic effects of this compound and jujuboside A.
| Compound | Test Model | Dosage | Route | Key Findings | Reference |
| This compound | Pentobarbital-Induced Sleep Test (Mice) | 10 and 15 mg/kg | i.p. | Enhanced hypnotic effects of pentobarbital (B6593769). | [1] |
| Pentobarbital-Induced Sleep Test (Mice) | 5 mg/kg (with 2.5 mg/kg 5-HTP) | p.o. | Significantly reduced sleep latency and increased sleep duration. | [1] | |
| Elevated Plus Maze (Mice) | 2.5 and 5 mg/kg/day | p.o. | Significantly increased percentage of entries and time spent in open arms. | ||
| Jujuboside A | Pentobarbital-Induced Sleep Test (Mice) | 9 mg/kg (for 3 days) | - | Significantly augmented the hypnotic effect of pentobarbital. | [9] |
| Jiggle-Cage Test (Mice) | - | - | Significantly decreased total activity and increased quiet state time; effects were more stable and lasting than diazepam. | [10] | |
| Chronic Sleep Deprivation Model (Mice) | - | - | Significantly shortened sleep latency and prolonged sleep duration. | [3] |
| Compound | Pharmacokinetic Parameter | Value | Species | Reference |
| This compound | Bioavailability | Poor | - | [1] |
| Transport | Passive diffusion at low concentrations, affected by P-glycoprotein at high concentrations. | Caco-2 cells | [2] | |
| Jujuboside A | Bioavailability | 1.32% | Rats | [8] |
| Metabolism | Hydrolyzed in the stomach to jujuboside B and jujubogenin. | Rats | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pentobarbital-Induced Sleep Test
Objective: To evaluate the hypnotic effects of a compound by measuring its ability to potentiate pentobarbital-induced sleep.
Animals: Male ICR mice.
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test compound (this compound or jujuboside A) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the hypnotic agent.
-
After the absorption period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) is administered to each mouse.
-
Immediately after pentobarbital injection, mice are placed in individual cages for observation.
-
Sleep latency (the time from pentobarbital injection to the loss of the righting reflex) and sleep duration (the time from the loss to the recovery of the righting reflex) are recorded. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals: Mice or rats.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound or vehicle is administered at a specific time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The session is recorded by a video camera and analyzed using tracking software.
-
Parameters measured include the number of entries into and the time spent in the open and closed arms. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflow
The sedative and anxiolytic effects of this compound and jujuboside A are mediated by distinct yet crucial neurotransmitter systems.
Caption: this compound's mechanism via the serotonergic system.
Caption: Jujuboside A's mechanism via the GABAergic system.
Caption: General workflow for sedative effect evaluation.
Conclusion
This compound and jujuboside A present compelling, albeit different, approaches to achieving sedation and anxiolysis. This compound's modulation of the serotonergic system and jujuboside A's influence on GABAergic signaling highlight the multifaceted nature of the sedative properties of Ziziphus jujuba. The lower bioavailability of jujuboside A and the potential role of its metabolites warrant further investigation. This comparative guide underscores the importance of understanding the distinct mechanisms of these compounds for their potential development as targeted therapeutics for sleep and anxiety disorders. Continued research is essential to fully elucidate their clinical potential and optimize their therapeutic application.
References
- 1. Frontiers | The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review [frontiersin.org]
- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypnotic effect of jujubosides from Semen Ziziphi Spinosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Sedative and anticonvulsant effect of jujuboside A] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic Properties of Spinosine: A Comparative Guide for Researchers
An Objective Analysis of Spinosine's Performance in Preclinical Anxiety Models
This compound, a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba var. spinosa, has garnered significant interest for its potential therapeutic applications, including its sedative and anxiolytic effects. This guide provides a comprehensive comparison of this compound's anxiolytic properties against the well-established anxiolytic, diazepam, supported by experimental data from key behavioral tests in rodent models. Detailed experimental protocols and visualizations of the proposed signaling pathways are included to facilitate replication and further investigation by researchers, scientists, and drug development professionals.
Comparative Behavioral Data: this compound vs. Diazepam
The anxiolytic-like effects of this compound have been evaluated in mice using standard behavioral paradigms such as the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). These tests are based on the conflict between the innate fear of open/exposed areas and the drive to explore a novel environment. Anxiolytic compounds typically increase the time spent in and the number of entries into the open or more anxiogenic areas of the apparatus.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. A reduction in anxiety is indicated by an increase in the proportion of time spent and entries made into the open arms.
Table 1: Effects of this compound and Diazepam on Performance in the Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Control) | - | 18.2 ± 2.5 | 25.5 ± 3.1 |
| This compound | 2.5 | 28.7 ± 3.1 | 38.1 ± 4.2 |
| This compound | 5.0 | 35.4 ± 3.8 | 45.3 ± 4.5 |
| Diazepam | 2.0 | 40.1 ± 4.2 | 50.2 ± 5.0 |
Data for this compound and Vehicle groups are adapted from studies investigating the anxiolytic-like effects of this compound. Data for Diazepam is representative of typical findings in similar experimental setups. *p < 0.05, **p < 0.01 compared to Vehicle group.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior. Anxiety is often inferred from the animal's tendency to remain close to the walls of the arena (thigmotaxis) versus exploring the more exposed central area. Anxiolytic compounds are expected to increase the number of entries into and the time spent in the center of the open field.
Table 2: Effects of this compound and Diazepam on Performance in the Open Field Test
| Treatment Group | Dose (mg/kg, p.o.) | Number of Center Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Control) | - | 25.3 ± 3.4 | 2150 ± 150 |
| This compound | 5.0 | 42.1 ± 4.5* | 2200 ± 160 |
| Diazepam | 2.0 | 55.6 ± 5.8** | 1950 ± 140 |
Data for this compound and Vehicle groups are adapted from studies on this compound's anxiolytic properties. Data for Diazepam is representative. This compound did not significantly affect total locomotor activity, indicating its anxiolytic effects are not due to sedation or motor stimulation.[1] Diazepam at higher doses can sometimes decrease locomotor activity. *p < 0.05, **p < 0.01 compared to Vehicle group.
Detailed Experimental Protocols
Accurate and reproducible behavioral data rely on standardized experimental procedures. The following are detailed protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, elevated 50 cm above the floor, consisting of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The apparatus is typically made of a non-reflective material.
-
Animals: Male mice (e.g., ICR strain) weighing 20-25 g are group-housed and acclimatized to the laboratory conditions for at least one week before testing.
-
Drug Administration: this compound (2.5 or 5.0 mg/kg), diazepam (2.0 mg/kg), or a vehicle (e.g., 0.5% carboxymethylcellulose sodium solution) is administered orally (p.o.) 60 minutes before the test.
-
Testing Procedure:
-
Each mouse is placed individually on the central platform, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
The maze is cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis: The primary measures scored are the time spent in the open and closed arms, and the number of entries into each arm type. An entry is defined as all four paws entering an arm. The percentage of time in open arms ([Time in open arms / (Time in open + closed arms)] x 100) and the percentage of entries into open arms ([Entries into open arms / (Total entries)] x 100) are calculated.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a dark, non-reflective material. The floor is divided into a peripheral zone and a central zone (e.g., 20 x 20 cm).
-
Animals: Similar to the EPM test, male mice are used after a period of acclimatization.
-
Drug Administration: this compound (5.0 mg/kg), diazepam (2.0 mg/kg), or vehicle is administered orally 60 minutes prior to the test.
-
Testing Procedure:
-
Each mouse is gently placed in the center of the open field arena.
-
The animal's activity is recorded for a 10-minute period using a video tracking system.
-
The arena is cleaned with 70% ethanol between subjects.
-
-
Data Analysis: The key parameters measured are the number of entries into the central zone and the total distance traveled. The lack of significant change in total distance traveled is important to rule out confounding effects of sedation or hyperactivity.
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a behavioral pharmacology study designed to assess the anxiolytic properties of a compound like this compound.
References
Spinosyn-Analoga im Vergleich: Ein Leitfaden zur insektiziden Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der biologischen Aktivität von Spinosin, einer Klasse von natürlich vorkommenden insektiziden Wirkstoffen, mit seinen synthetischen Analoga. Die hier präsentierten Daten, experimentellen Protokolle und Signalweg-Visualisierungen sollen Forschern als Ressource für die Entwicklung neuer und wirksamerer Insektizide dienen.
Spinosyne, die aus dem Bodenbakterium Saccharopolyspora spinosa fermentativ gewonnen werden, sind für ihr einzigartiges Wirkprinzip und ihr günstiges Umweltprofil bekannt.[1][2][3] Spinosad, eine Mischung aus den beiden aktivsten natürlichen Spinosynen, Spinosyn A und Spinosyn D, war das erste kommerzialisierte Produkt dieser Klasse.[4] Die Forschung hat seitdem eine Vielzahl von synthetischen Analoga, sogenannte Spinosoide, hervorgebracht, mit dem Ziel, die Wirksamkeit, das Wirkungsspektrum und die Stabilität zu verbessern.[1][5]
Quantitative Analyse der insektiziden Aktivität
Die insektizide Potenz von Spinosynen und ihren Analoga wird typischerweise durch die Bestimmung der letalen Konzentration (LC50) oder der letalen Dosis (LD50) gegen verschiedene Schadinsekten ermittelt. Die folgende Tabelle fasst quantitative Daten aus veröffentlichter Literatur zusammen und vergleicht die Aktivität von Spinosyn A und D mit ausgewählten synthetischen Analoga.
Tabelle 1: Vergleichende insektizide Aktivität (LC50) von Spinosynen und Analoga gegen Heliothis virescens (Tabakknospenwurm)
| Verbindung | Modifikation | LC50 (ppm) | Quelle |
| Natürliche Spinosyne | |||
| Spinosyn A | - | 0.3 | [5][6] |
| Spinosyn D | C6-Methyl | Geringfügig weniger aktiv als Spinosyn A | [6][7] |
| Synthetische Analoga (Spinosoide) | |||
| 3'-O-Ethyl-Spinosyn A | 3'-O-Ethyl an der Rhamnose | 0.03 | [5] |
| 2'-H-Spinosyn A | 2'-Desmethoxy an der Rhamnose | 0.23 | [5] |
| 2'-O-Ethyl-Spinosyn A | 2'-O-Ethyl an der Rhamnose | 0.30 | [5] |
| 3'-O-n-Butyl-Spinosyn A | 3'-O-n-Butyl an der Rhamnose | 0.38 | [5] |
| Spinosyn Q | 3'-OH, 5-Me an der Rhamnose | 0.5 | [5] |
| Spinosyn O | 4'-OH, 5-Me an der Rhamnose | 1.4 | [5] |
| Spinosyn K | 4'-OH an der Rhamnose | 3.5 | [5] |
| Spinosyn E | 5-Me an der Rhamnose | 4.6 | [5] |
| N-Demethyl-Spinosyn D | N-Demethyl am Forosamin | 5.6 | [5] |
| Spinosyn H | 3'-OH an der Rhamnose | 5.7 | [5] |
| N,N-Didemethyl-Spinosyn K | N,N-Didemethyl am Forosamin, 4'-OH an der Rhamnose | 7.4 | [5] |
| Spinosyn M | 3'-OH an der Rhamnose, C5-H | 22.6 | [5] |
| Spinosyn W | 3',4'-diOH, 5-Me an der Rhamnose | >64 | [5] |
Tabelle 2: Vergleichende insektizide Aktivität (LC50) von Spinosad und Spinetoram gegen verschiedene Schädlinge
| Verbindung | Schädling | LC50 | Quelle |
| Spinosad | Spodoptera frugiperda | 6.23 ppm | [8] |
| Spinetoram | Spodoptera frugiperda | 0.63 µg/mL | [9] |
| Spinosad | Helicoverpa armigera | 0.17 µg a.i./cm² | [10] |
| Spinetoram | Helicoverpa armigera | 0.11 µg a.i./cm² | [10] |
| Spinosad | Plutella xylostella | Frühere Studien zeigten niedrigere LC50-Werte | [11] |
| Spinetoram | Plutella xylostella | 0.788% (24h), 0.0478% (48h), 0.331% (72h) | [11] |
Wirkmechanismus: Allosterische Modulation des nikotinischen Acetylcholinrezeptors
Spinosyne wirken primär als allosterische Modulatoren an nikotinischen Acetylcholinrezeptoren (nAChRs) im zentralen Nervensystem von Insekten.[4] Im Gegensatz zu anderen Insektiziden wie Neonicotinoiden, die an der orthosterischen Acetylcholin-Bindungsstelle angreifen, binden Spinosyne an einer distinkten allosterischen Stelle.[4] Diese Bindung führt zu einer verlängerten Öffnung des Ionenkanals, was eine anhaltende neuronale Erregung, unwillkürliche Muskelkontraktionen und schließlich die Lähmung und den Tod des Insekts zur Folge hat.[12] Es gibt auch Hinweise auf eine sekundäre Wirkung auf GABA-gesteuerte Chloridkanäle.[4]
Abbildung 1: Vereinfachter Signalweg der allosterischen Modulation von nAChRs durch Spinosyne.
Experimentelle Protokolle
Die Bewertung der insektiziden Aktivität von Spinosyn-Analoga stützt sich auf eine Kombination aus biochemischen Assays und Insekten-Bioassays.
Radioliganden-Bindungsassay für nikotinische Acetylcholinrezeptoren
Dieser Assay misst die Affinität einer Verbindung zur allosterischen Bindungsstelle am nAChR.
Methodik:
-
Membranpräparation: Membranen, die reich an nAChRs sind (z. B. aus Torpedo-Elektrozyten oder transfizierten Zelllinien), werden durch Homogenisierung und Zentrifugation isoliert.
-
Inkubation: Die Membranpräparation wird mit einem Radioliganden (z. B. ³H-markiertem α-Bungarotoxin für die orthosterische Stelle oder einem spezifischen allosterischen Liganden) und unterschiedlichen Konzentrationen der Testverbindung (Spinosyn-Analogon) inkubiert.
-
Trennung: Gebundener und ungebundener Radioligand werden durch schnelle Filtration über Glasfaserfilter getrennt.
-
Detektion: Die Radioaktivität auf den Filtern wird mittels Flüssigszintillationszählung gemessen.
-
Datenanalyse: Die spezifische Bindung wird berechnet und IC50-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden durch nichtlineare Regressionsanalyse bestimmt.
Abbildung 2: Allgemeiner Arbeitsablauf eines Radioliganden-Bindungsassays.
Insekten-Bioassay (Topische Applikation)
Dieser Assay bewertet die Kontaktgiftigkeit einer Verbindung gegen eine Zielinsektenart.
Methodik:
-
Insektenzucht: Eine homogene Population der Zielinsektenart (z. B. Heliothis virescens Larven im dritten Stadium) wird unter kontrollierten Bedingungen gezüchtet.
-
Lösungsherstellung: Die Testverbindungen werden in einem geeigneten Lösungsmittel (z. B. Aceton) in einer Reihe von Konzentrationen gelöst.
-
Applikation: Ein definiertes Volumen (typischerweise 1 µL) jeder Konzentration wird mit einer Mikropipette topisch auf das dorsale Thoraxsegment jedes Insekts aufgetragen. Eine Kontrollgruppe erhält nur das Lösungsmittel.
-
Inkubation: Die behandelten Insekten werden in einzelnen Behältern mit Nahrung bei kontrollierter Temperatur und Luftfeuchtigkeit gehalten.
-
Mortalitätsbewertung: Die Mortalität wird nach einem festgelegten Zeitraum (z. B. 24, 48 und 72 Stunden) erfasst.
-
Datenanalyse: Die Dosis-Wirkungs-Daten werden mittels Probit-Analyse ausgewertet, um die LD50-Werte (die Dosis, die 50 % der Testpopulation tötet) zu berechnen.
Abbildung 3: Arbeitsablauf eines topischen Insekten-Bioassays.
Schlussfolgerung
Die vergleichende Analyse zeigt, dass synthetische Modifikationen am Spinosyn-Grundgerüst, insbesondere an der Rhamnose-Einheit, zu einer signifikant gesteigerten insektiziden Aktivität führen können. Das Analogon 3'-O-Ethyl-Spinosyn A zeigt eine zehnfach höhere Potenz als die natürliche Verbindung Spinosyn A gegen Heliothis virescens.[5] Das kommerziell erfolgreiche Spinetoram, ein halbsynthetisches Derivat, zeigt ebenfalls eine überlegene oder vergleichbare Wirksamkeit gegenüber Spinosad bei geringeren Aufwandmengen gegen eine Reihe von Schädlingen.[4][9][10] Diese Ergebnisse unterstreichen das immense Potenzial der quantitativen Struktur-Wirkungs-Beziehungs- (QSAR) Studien und des rationalen Designs bei der Entwicklung von Insektiziden der nächsten Generation, die auf dem Spinosyn-Pharmakophor basieren.[1][3][7] Die bereitgestellten Protokolle und Wirkmechanismus-Diagramme bieten eine Grundlage für die weitere Forschung und Evaluierung neuer Spinosyn-Analoga.
References
- 1. Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The spinosyns, spinosad, spinetoram, and synthetic spinosyn mimics - discovery, exploration, and evolution of a natural product chemistry and the impact of computational tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to spinetoram: inheritance and cross-resistance to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
Validating the Anti-inflammatory Pathway of Spinosine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Spinosine against common benchmarks: Ibuprofen, Dexamethasone, and Quercetin. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating its potential as an anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
The in vitro efficacy of this compound and selected reference compounds in modulating key inflammatory markers is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
| Compound | Target / Assay | Cell Line | IC50 Value |
| This compound | TNF-α mRNA expression | HUVEC | Inhibition observed at 20 µM |
| IL-6 mRNA expression | HUVEC | Inhibition observed at 20 µM | |
| Ibuprofen | COX-1 Inhibition | - | 12.9 µM |
| COX-2 Inhibition | - | 31.4 µM | |
| ROS Inhibition | Human blood cells | 11.2 µg/mL | |
| Dexamethasone | Glucocorticoid Receptor Binding | - | 38 nM |
| IL-6 Secretion Inhibition | THP-1 cells | 55 nM | |
| MCP-1 Secretion Inhibition | THP-1 cells | 3 nM | |
| COX-2 Inhibition | Human Articular Chondrocytes | 0.0073 µM | |
| Quercetin | Nitric Oxide Production | RAW 264.7 | Data not available |
| TNF-α Production | RAW 264.7 | Data not available | |
| IL-6 Production | RAW 264.7 | Data not available |
Note: Direct quantitative comparison of this compound is limited due to the current lack of published IC50 values for key anti-inflammatory markers in standard in vitro models like LPS-stimulated RAW 264.7 macrophages. The available data indicates inhibition of inflammatory cytokine mRNA at a specific concentration.
In Vitro Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's anti-inflammatory activity.
Cell Culture and Lipopolysaccharide (LPS) Stimulation of RAW 264.7 Macrophages
This protocol outlines the standard procedure for inducing an inflammatory response in macrophages, a common in vitro model.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements).
-
Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from LPS-stimulated cells
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
In a 96-well plate, add 50 µL of cell culture supernatant or nitrite standard to each well.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Quantification of TNF-α and IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from LPS-stimulated cells
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant or standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Western Blot Analysis of iNOS and COX-2 Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, in cell lysates.
Materials:
-
Cell lysates from LPS-stimulated cells
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using protein extraction buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of a potential anti-inflammatory compound like this compound.
Spinosin's Efficacy in Modulating Sleep Latency and Duration: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies reveals that Spinosin, a C-glycoside flavonoid derived from Ziziphus jujuba (Sour Date), demonstrates significant potential in improving sleep parameters. This comparative guide synthesizes available data on Spinosin's effects on sleep latency and duration, juxtaposing its performance with commonly prescribed hypnotics, Diazepam and Zolpidem. The analysis is intended for researchers, scientists, and drug development professionals, providing a detailed examination of experimental data and underlying molecular mechanisms.
Executive Summary
Preclinical evidence strongly suggests that Spinosin effectively reduces sleep latency and increases sleep duration. Its primary mechanism of action is believed to be the antagonism of the 5-HT1A serotonin (B10506) receptor, which in turn modulates downstream signaling pathways involving PKA and CREB, and influences the activity of key sleep-regulating neuronal populations. When compared to traditional sleep aids like Diazepam (a benzodiazepine) and Zolpidem (a non-benzodiazepine hypnotic), Spinosin presents a promising alternative, though further clinical research is required to fully elucidate its therapeutic potential in humans.
Comparative Analysis of Sleep Latency and Duration
The following tables summarize the quantitative effects of Spinosin, Diazepam, and Zolpidem on sleep latency and duration as observed in preclinical studies using mouse models. It is important to note that direct head-to-head clinical trials are lacking, and these preclinical data provide a foundational comparison of their hypnotic efficacy.
| Compound | Dose (mg/kg) | Route of Administration | Effect on Sleep Latency | Effect on Sleep Duration | Animal Model | Citation |
| Spinosin | 20 | i.p. | Shortened | Increased NREM sleep | Mice | [1] |
| Spinosin | 40 | i.p. | Not specified | 2.04-fold increase in NREM sleep; 42.84% reduction in wakefulness | Mice | [2] |
| Diazepam | 2.5 | i.p. | Not specified | Significantly increased | Mice | [3] |
| Diazepam | 3 | i.p. | Not significantly affected | Not significantly affected | Mice | [4][5] |
| Diazepam | 5 | i.p. | Not specified | Significantly increased | Mice | [3] |
| Zolpidem | 5 | i.p. | Dose-dependently reduced | Dose-dependently enhanced NREM sleep | Mice | [6] |
| Zolpidem | 10 | i.p. | Dose-dependently reduced | Dose-dependently enhanced NREM sleep | Mice | [6] |
Table 1: Comparative Effects on Sleep Latency and Duration. This table presents a summary of the effects of Spinosin, Diazepam, and Zolpidem on key sleep parameters in preclinical mouse models. Note the variability in reported parameters and dosages across studies. "i.p." stands for intraperitoneal injection.
Detailed Experimental Protocols
The data presented in this guide are derived from preclinical studies employing electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states in mice. A generalized experimental protocol is described below.
Animal Models and Surgical Implantation
Studies typically utilize adult male mice (e.g., C57BL/6J strain). For EEG and EMG recording, animals undergo a surgical procedure to implant electrodes. This involves the placement of steel screws over the frontal and parietal cortices for EEG signal acquisition and the insertion of wires into the neck musculature for EMG monitoring.[7] A recovery period of at least one week is allowed post-surgery before any experimental procedures commence.
Drug Administration and EEG/EMG Recording
Spinosin, Diazepam, Zolpidem, or a vehicle control are administered to the animals, typically via intraperitoneal injection. Following administration, the animals are returned to their home cages within a sound-attenuated and light-controlled recording chamber. EEG and EMG signals are then continuously recorded for a specified period, often for several hours, to assess the immediate effects of the compound on sleep architecture.[7]
Data Analysis
The recorded EEG and EMG data are scored offline in epochs (e.g., 10-second intervals) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.[4] Sleep latency is defined as the time from drug administration to the first consolidated episode of NREM sleep. Sleep duration is quantified by calculating the total time spent in NREM and/or REM sleep over the recording period. Statistical analyses are then performed to compare the effects of the test compounds to the vehicle control.
Mechanism of Action: Spinosin's Signaling Pathway
Spinosin's hypnotic effects are primarily attributed to its interaction with the serotonergic system. It acts as an antagonist at the 5-HT1A receptor.[1] This antagonism is thought to disinhibit downstream signaling pathways, leading to changes in neuronal activity that promote sleep.
Figure 1: Proposed Signaling Pathway of Spinosin. This diagram illustrates the hypothesized mechanism by which Spinosin promotes sleep through the antagonism of the 5-HT1A receptor.
The antagonism of the 5-HT1A receptor by Spinosin leads to a normalization of the phosphorylation levels of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[8] This signaling cascade is thought to ultimately modulate the activity of critical sleep-regulating neurons. Studies have shown that Spinosin administration leads to increased c-Fos expression in GABAergic neurons in the accumbens nucleus and decreased c-Fos expression in orexin neurons in the lateral hypothalamus.[2] The increased activity of inhibitory GABAergic neurons and decreased activity of wake-promoting orexin neurons collectively contribute to the observed increase in NREM sleep.
Conclusion
Spinosin demonstrates significant hypnotic properties in preclinical models, effectively reducing sleep latency and increasing sleep duration. Its mechanism of action via the serotonergic system, specifically through 5-HT1A receptor antagonism, offers a distinct pharmacological profile compared to benzodiazepines and Z-drugs, which primarily act on the GABA-A receptor complex. The data presented herein underscore the potential of Spinosin as a novel therapeutic agent for sleep disorders. However, rigorous clinical trials are essential to validate these preclinical findings and to establish the safety and efficacy of Spinosin in a human population. Further research should also focus on elucidating the precise downstream targets of the Spinosin-initiated signaling cascade to provide a more complete understanding of its sleep-promoting effects.
References
- 1. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam-induced changes on sleep and the EEG spectrum in mice: role of the alpha3-GABA(A) receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sleep-Stabilizing Effects of E-6199, Compared to Zopiclone, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Spinosine as a potential therapeutic agent for neurodegenerative diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Spinosine, a C-glucosylflavone derived from Ziziphus jujuba var. spinosa, as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on Alzheimer's Disease (AD). It compares its mechanism and efficacy with other flavonoid compounds and presents key experimental data and protocols to support its validation.
Comparative Efficacy and Mechanism of Action
This compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[1] Its therapeutic potential stems from a multi-target approach, addressing several key pathological features of neurodegeneration.[2][3] This contrasts with single-target therapies and positions it as a promising candidate for complex diseases like AD.
This compound vs. Other Flavonoids: A Mechanistic Comparison
This compound, a flavonoid, shares some neuroprotective properties with other compounds in its class, such as quercetin (B1663063) and epigallocatechin-3-gallate (EGCG).[4][5] However, its specific combination of activities, particularly the regulation of the plasmin system, distinguishes it. Flavonoids are known to exert neuroprotective actions by protecting neurons from neurotoxins and suppressing neuroinflammation.[6]
| Feature | This compound | Quercetin | EGCG (from Green Tea) |
| Primary Mechanism | Multi-target: Plasmin system activation, anti-inflammatory, antioxidant, anti-apoptotic.[1][2][7] | Primarily antioxidant and anti-inflammatory.[4][5] | Antioxidant, anti-inflammatory, modulation of signaling pathways.[5] |
| Aβ Pathology | Inhibits Aβ₁₋₄₂ production and accumulation; promotes Aβ clearance via plasmin.[2][8][9] | Shown to protect against Aβ-induced neurotoxicity.[5] | Modifies amyloid precursor protein (APP) processing.[5] |
| Synaptic Plasticity | Attenuates Aβ-induced Long-Term Potentiation (LTP) impairment.[7] | Can protect against synaptic damage caused by oxidative stress.[10] | Promotes synaptic plasticity.[6] |
| Neuroinflammation | Reduces activation of microglia and astrocytes.[1] | Modulates microglial activation and cytokine release.[4] | Suppresses neuroinflammatory pathways.[4] |
| Oxidative Stress | Activates Nrf2/HO-1 pathway, reduces ROS and MDA levels.[2][9] | Potent free radical scavenger.[10] | Strong antioxidant properties.[5] |
| Signaling Pathways | tPA/Plasmin System, Nrf2/HO-1 Pathway.[7][9] | MAPKs, NF-κB.[4] | Multiple kinase signaling cascades.[6] |
Quantitative Performance of this compound in Preclinical Models
The following tables summarize key quantitative data from experimental studies on this compound's efficacy in Alzheimer's disease models.
Table 1: Effects of this compound on Cognitive Function in Aβ-Induced Mouse Models
| Behavioral Test | Model | This compound Dose | Result |
| Passive Avoidance | AβO-injected mice | 20 mg/kg | Significantly ameliorated AβO-induced cognitive impairment.[1] |
| Y-Maze Task | AβO-injected mice | 20 mg/kg | Significantly ameliorated AβO-induced cognitive impairment.[1] |
| Morris Water Maze | Aβ₁₋₄₂-injected mice | 100 µg/kg/day (ICV) | Significantly attenuated cognitive impairment.[3] |
AβO: Amyloid-β₁₋₄₂ oligomer
Table 2: Effects of this compound on Pathological Markers in Alzheimer's Disease Models
| Marker | Model | This compound Dose/Conc. | Result |
| Aβ₁₋₄₂ Accumulation | Aβ₁₋₄₂-injected mice | 10, 100 µg/kg | Significantly decreased Aβ₁₋₄₂ levels in the hippocampus.[2] |
| Malondialdehyde (MDA) | Aβ₁₋₄₂-injected mice | 10, 100 µg/kg | Significantly reduced MDA content in the hippocampus.[2] |
| Plasmin Activity | 5XFAD Mice | N/A (slices treated) | Significantly increased plasmin activity in hippocampal slices.[8] |
| Reactive Oxygen Species (ROS) | N2a/APP695 cells | 25 µM | Significantly reduced the production of ROS.[9] |
| Choline Acetyltransferase | AβO-injected mice | N/A | Rescued the AβO-induced decrease in expression levels.[1] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of specific signaling pathways that are crucial in the pathogenesis of neurodegenerative diseases.
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to inhibit the production of Aβ₁₋₄₂ by activating the Nrf2/HO-1 signaling pathway.[9] This pathway is a primary cellular defense mechanism against oxidative stress.[9] By activating Nrf2, this compound enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing ROS levels and protecting cells from oxidative damage.[9][11]
Caption: this compound activates the Nrf2/HO-1 pathway to reduce oxidative stress.
Plasmin System and Aβ Clearance
A key finding is this compound's ability to improve plasmin activity in the hippocampus of 5XFAD mice, a model for AD.[7] The tissue plasminogen activator (tPA)/plasmin system is implicated in the clearance of Aβ deposits.[8] By enhancing plasmin levels and activity, this compound promotes the degradation of Aβ, thereby alleviating synaptic dysfunction and improving long-term potentiation (LTP), a cellular correlate of memory.[7][8]
Caption: this compound enhances plasmin activity to promote Aβ clearance.
Experimental Protocols
This section details the methodologies used in the validation of this compound's neuroprotective effects.
In Vivo Model: Aβ-Induced Cognitive Impairment
This protocol outlines the workflow for inducing and evaluating Alzheimer's-like pathology in mice, a common model for testing therapeutic agents like this compound.[1][2]
-
Animal Model: Male Kun-Ming or ICR mice are typically used.[1][2]
-
Induction of Pathology:
-
Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide is oligomerized by incubation at 37°C for a specified period.
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A single intracerebroventricular (ICV) injection of the Aβ₁₋₄₂ oligomer solution is administered into the lateral ventricle. Control groups receive a vehicle injection.[2]
-
-
Drug Administration:
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant.[3]
-
Y-Maze Task: To evaluate short-term spatial working memory based on spontaneous alternation behavior.[1]
-
Passive Avoidance Task: To assess fear-motivated learning and memory.[1]
-
-
Biochemical and Histological Analysis:
-
Following behavioral tests, animals are euthanized, and brain tissue (hippocampus and cortex) is collected.
-
ELISA: To quantify levels of Aβ₁₋₄₂ and inflammatory cytokines.[2]
-
Western Blot: To measure protein levels of markers like BDNF, Bcl-2, and components of signaling pathways.[1]
-
Immunohistochemistry: To visualize and quantify activated microglia (Iba1) and astrocytes (GFAP), indicating neuroinflammation.[1]
-
Oxidative Stress Assays: To measure levels of MDA and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).[2]
-
Caption: Experimental workflow for evaluating this compound in an AD mouse model.
In Vitro Model: Neuroblastoma Cell Lines
-
Cell Lines: Mouse neuroblastoma N2a cells, either wild-type (N2a/WT) or stably expressing human APP695 (N2a/APP695), are used to model aspects of Aβ production.[9]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 6.25-25 µM) for 24 hours.[9]
-
Analysis:
-
Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound.
-
Western Blot: To analyze the protein levels of APP and secretases (e.g., ADAM10, BACE1) involved in APP processing.[9]
-
ELISA: To measure the levels of secreted Aβ₁₋₄₂ in the cell culture medium.
-
ROS Measurement: Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.[9]
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's. Its ability to act on multiple pathological fronts—including amyloid-beta clearance, synaptic protection, anti-inflammatory activity, and reduction of oxidative stress—offers a significant advantage. The experimental data consistently demonstrates its efficacy in relevant preclinical models. Further research, particularly head-to-head comparative studies with other leading flavonoid candidates and eventual clinical trials, is warranted to fully validate its therapeutic potential for human neurodegenerative disorders.
References
- 1. Spinosin, a C-Glucosylflavone, from Zizyphus jujuba var. spinosa Ameliorates Aβ1–42 Oligomer-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Spinosin Attenuates Alzheimer’s Disease-Associated Synaptic Dysfunction via Regulation of Plasmin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Spinosin Inhibits Aβ1-42 Production and Aggregation via Activating Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Guide to Spinosine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Spinosine, a substance recognized for its potent biological activity and the necessity for careful waste management. Adherence to these protocols is paramount to protect both laboratory personnel and aquatic ecosystems.
This compound and its related compounds, such as Spinosyn A and Spinosyn D, are classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing their release into the environment is a primary concern.[2][3] The disposal of this compound is governed by federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA), which oversees the management of hazardous waste.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance that aligns with local regulations.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are recommended.[3] |
| Eye Protection | Safety goggles with side-shields should be worn.[3] |
| Protective Clothing | A lab coat or other protective clothing is mandatory to prevent skin contact.[3] |
| Respiratory Protection | In case of spills or handling of powders, avoid breathing in dust or vapors.[3] Work in a well-ventilated area.[4] |
In the event of a spill, the area should be washed with copious amounts of water, ensuring adequate ventilation.[4] For firefighting, suitable extinguishing agents include carbon dioxide, dry chemical powder, foam, and water.[4]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound waste is through a licensed hazardous waste contractor.[3]
1. Waste Classification and Segregation:
-
Identify and separate all waste materials containing this compound. This includes:
-
Keep this compound waste separate from other chemical waste streams to prevent cross-contamination and simplify disposal.[3]
2. Containerization:
-
Place all solid and liquid this compound waste into a designated, sealed, and chemically resistant hazardous waste container.[3][4]
-
For empty containers, it is recommended to triple rinse them with a suitable solvent. The rinsate should also be collected as hazardous waste. Punctured and properly rinsed containers may be disposed of as non-hazardous waste, depending on local regulations.[3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[4] Include any other identifiers required by your institution.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
The storage area should be away from incompatible materials.[3][4]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4]
-
Do not dispose of this compound or its containers in regular trash or down the drain.[4]
Disposal Workflow
Caption: This diagram outlines the procedural workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel and make certain that these potent compounds do not pose a threat to the environment.
References
Safeguarding Your Research: Essential Protocols for Handling Spinosine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing Spinosine (Spinosad), a widely used insecticide. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the recommended personal protective equipment for handling this compound, ensuring a comprehensive approach to laboratory safety.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] | Protects eyes from dust, aerosols, and potential splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other chemical-resistant gloves are required.[1] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat/Impervious Clothing | Standard laboratory coat. For larger quantities or risk of splashing, impervious clothing is recommended.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator is necessary when dust or aerosols may be generated.[1] Use in well-ventilated areas or under a chemical fume hood.[1] | Prevents inhalation of airborne particles. |
Operational Plan: From Handling to Storage
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[1]
-
An accessible safety shower and eye wash station must be readily available in the immediate work area.[1]
Safe Handling Procedures:
-
Before handling, ensure all necessary PPE is correctly worn.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.
Storage:
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.
Waste Segregation and Collection:
-
Isolate Waste: All materials contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, lab paper), and cleaning materials, must be segregated from other laboratory waste.
-
Containerize: Place all this compound waste into a clearly labeled, sealed, and chemically resistant container. The container should be marked as "Hazardous Waste" and include the chemical name.
Disposal Procedure:
-
Consult Regulations: Adhere to all local, regional, national, and international regulations for hazardous waste disposal.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional and local guidelines.
Experimental Protocol: Preparation of a Diluted this compound Solution
This protocol outlines the steps for the serial dilution of a commercial this compound formulation (e.g., Entrust, which contains 80% spinosad) for laboratory use.
Materials:
-
This compound powder (e.g., Entrust)
-
Distilled water
-
0.005% crop oil surfactant (or as required by the specific experimental design)
-
Appropriate glassware (beakers, volumetric flasks)
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation:
-
In a designated chemical fume hood, weigh the required amount of this compound powder.
-
In a beaker, add the weighed this compound to a solution of distilled water containing 0.005% crop oil surfactant. For example, to create a 1088 ppm solution, mix the appropriate amount of this compound powder with 500 ml of the water/surfactant mixture.
-
Stir the solution until the this compound is fully dissolved.
-
-
Serial Dilutions:
-
From the stock solution, perform serial dilutions to achieve the desired final concentrations (e.g., 544 ppm, 54 ppm, 27 ppm, and 7 ppm).
-
For each dilution, use the previously prepared solution and the water/surfactant mixture. For instance, to make a 544 ppm solution from a 1088 ppm stock, you would mix equal volumes of the stock solution and the diluent.
-
-
Labeling and Storage:
-
Clearly label all prepared solutions with the chemical name, concentration, and date of preparation.
-
Store the solutions in tightly sealed containers in a cool, dry, and well-ventilated area.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound at the cellular level and a workflow for handling a chemical spill.
Caption: Proposed mechanism of this compound (Spinosad) neurotoxicity.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
